3-Methyl-1-(3-pyridyl)-1-butanone
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-pyridin-3-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(2)6-10(12)9-4-3-5-11-7-9/h3-5,7-8H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDDFOUEMHGSEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide on 3-Methyl-1-(3-pyridyl)-1-butanone
A Note to the Researcher: This technical guide synthesizes the currently available public information on 3-Methyl-1-(3-pyridyl)-1-butanone. It is critical to note that while basic chemical and physical properties are documented, there is a significant lack of in-depth scientific literature regarding its synthesis, pharmacology, and toxicology. Much of the publicly accessible information is related to the structurally similar, but distinct, tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a known carcinogen. Researchers should exercise caution to not conflate the properties of these two compounds.
Introduction and Chemical Identity
This compound is a chemical compound featuring a pyridine ring linked to a butane chain with a ketone group and a methyl branch. Its unique structure warrants investigation for potential applications in medicinal chemistry and materials science. This guide provides a summary of its known properties.
The chemical structure of this compound is presented below:
Caption: Chemical structure of this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in a research setting.
| Property | Value | Source |
| CAS Number | 82465-52-9 | |
| Molecular Formula | C₁₀H₁₃NO | |
| Molecular Weight | 163.22 g/mol | |
| Appearance | Solid | |
| Boiling Point | 262.9°C at 760 mmHg | [1] |
| Density | 0.994 g/cm³ | [1] |
| Flash Point | 119.8°C | [1] |
| Refractive Index | 1.499 | [1] |
| InChI Key | UYDDFOUEMHGSEZ-UHFFFAOYSA-N | |
| SMILES | CC(C)CC(=O)c1cccnc1 |
Synthesis and Reactivity
Detailed, peer-reviewed synthesis protocols for this compound are not widely available in the public domain. A potential synthetic route may be described in a 1988 article in Monatshefte fuer Chemie, though the full text is not readily accessible to confirm the experimental details[1]. The lack of published synthesis methods suggests that this compound is not commonly prepared or is synthesized via proprietary methods.
Further research is required to elucidate its chemical reactivity, stability under various conditions, and potential for derivatization.
Pharmacological and Toxicological Assessment
A comprehensive search of scientific databases reveals a significant absence of publicly available data on the pharmacological, metabolic, and toxicological profiles of this compound. Its biological activities, potential therapeutic applications, and safety profile in biological systems have not been reported in the peer-reviewed literature.
It is imperative that researchers do not extrapolate pharmacological or toxicological data from the structurally related carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) to this compound, as their biological properties are likely to be significantly different.
Safety and Handling
Based on available safety data sheets from chemical suppliers, this compound is classified with the following hazards:
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction)
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection)
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion and Future Directions
This compound is a chemical compound with defined basic chemical and physical properties but remains largely uncharacterized in the scientific literature. The significant gaps in knowledge regarding its synthesis, reactivity, and particularly its biological effects, present both a challenge and an opportunity for future research. Elucidation of its pharmacological and toxicological profiles is a critical next step to determine any potential utility in drug discovery or other applications. Until such data is available, this compound should be handled with care, adhering to the known safety precautions.
References
An In-depth Technical Guide to 3-Methyl-1-(3-pyridyl)-1-butanone: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1-(3-pyridyl)-1-butanone, also known as 3-pyridyl isobutyl ketone, is a chemical compound of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring a pyridine ring linked to an isobutyl ketone moiety, makes it a valuable scaffold for the synthesis of various pharmacologically active molecules. This guide provides a comprehensive overview of its chemical structure, properties, and a detailed examination of its synthesis, offering insights into the practical application of synthetic methodologies for researchers in the field.
Chemical Structure and Properties
The fundamental characteristics of this compound are summarized in the table below, providing a foundational understanding of its physicochemical profile.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₃NO | N/A |
| Molecular Weight | 163.22 g/mol | N/A |
| CAS Number | 82465-52-9 | N/A |
| Appearance | Solid | [1] |
| SMILES String | CC(C)CC(=O)c1cccnc1 | [1] |
| InChI Key | UYDDFOUEMHGSEZ-UHFFFAOYSA-N | [1] |
Structural Visualization
The chemical structure of this compound is depicted below, illustrating the arrangement of the pyridine ring and the isobutyl ketone side chain.
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of pyridyl ketones, such as this compound, presents unique challenges due to the electron-deficient nature of the pyridine ring. Standard electrophilic substitution reactions like Friedel-Crafts acylation are generally ineffective on pyridine itself. Therefore, alternative strategies are required. The most viable and widely employed method for the synthesis of this compound is the Grignard reaction.
Synthetic Pathway: Grignard Reaction
The core of this synthetic approach involves the reaction of an organometallic Grignard reagent, specifically isobutylmagnesium bromide, with a pyridine-containing electrophile, 3-cyanopyridine. This reaction is a powerful tool for the formation of carbon-carbon bonds.
Caption: Synthetic workflow for this compound via Grignard reaction.
Detailed Experimental Protocol
The following protocol outlines a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Isobutyl bromide (1-bromo-2-methylpropane)
-
3-Cyanopyridine
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glove box)
Procedure:
-
Preparation of the Grignard Reagent (Isobutylmagnesium Bromide):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of isobutyl bromide in anhydrous ether or THF.
-
Add a small portion of the isobutyl bromide solution to the magnesium turnings to initiate the reaction. The reaction can be initiated by gentle warming or the addition of a small crystal of iodine if necessary.
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature until most of the magnesium has been consumed.
-
-
Reaction with 3-Cyanopyridine:
-
Dissolve 3-cyanopyridine in anhydrous diethyl ether or THF in a separate flame-dried flask under a nitrogen atmosphere.
-
Cool the 3-cyanopyridine solution in an ice bath.
-
Slowly add the freshly prepared isobutylmagnesium bromide solution to the cooled 3-cyanopyridine solution via a cannula or dropping funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight to ensure the reaction goes to completion.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This step hydrolyzes the intermediate imine to the desired ketone.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Causality Behind Experimental Choices
-
Inert Atmosphere: Grignard reagents are highly reactive towards atmospheric oxygen and moisture. Therefore, the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent the decomposition of the reagent.
-
Slow Addition and Temperature Control: The reaction between the Grignard reagent and the nitrile is exothermic. Slow, dropwise addition and cooling are crucial to control the reaction rate, prevent side reactions, and ensure a good yield.
-
Acidic Work-up: The initial product of the Grignard addition to a nitrile is a magnesium salt of an imine. Acidic hydrolysis is necessary to convert this intermediate into the final ketone product.
Applications in Drug Development
The structural motif of a pyridyl ketone is a common feature in many biologically active compounds. The pyridine ring can act as a hydrogen bond acceptor and participate in π-π stacking interactions with biological targets, while the ketone functionality can be a key site for further chemical modification. This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications, including but not limited to enzyme inhibitors and receptor modulators.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and a robust synthetic protocol for this compound. The Grignard reaction with 3-cyanopyridine stands as the most effective method for its preparation. A thorough understanding of the experimental nuances is critical for achieving high yields and purity. For researchers in drug discovery and development, this compound represents a versatile building block for the creation of novel therapeutic agents.
References
An In-depth Technical Guide to 3-Methyl-1-(3-pyridyl)-1-butanone: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
Foreword: This technical guide provides a comprehensive overview of 3-Methyl-1-(3-pyridyl)-1-butanone, a versatile heterocyclic ketone that serves as a crucial building block in modern organic synthesis and drug discovery. While a singular moment of "discovery" for this compound is not prominently documented, its history is intrinsically linked to the broader development of synthetic methodologies for pyridyl ketones. This guide will delve into the evolution of its synthesis, its physicochemical characteristics, and its significant applications, particularly as a precursor to high-value chiral molecules. Our focus will be on the practical utility and the underlying chemical principles that make this compound a valuable tool for researchers and drug development professionals.
Introduction and Chemical Identity
This compound, also known as isobutyl 3-pyridyl ketone, is a chemical compound with the molecular formula C₁₀H₁₃NO. It belongs to the class of aromatic ketones, where the carbonyl group is attached to a pyridine ring at the 3-position and an isobutyl group. The presence of the pyridine ring, a nitrogen-containing heterocycle, imparts unique chemical properties and makes it a valuable synthon in medicinal chemistry. Its structure is a key component in the synthesis of various biologically active molecules.
Chemical Structure and Properties:
| Property | Value |
| IUPAC Name | 3-Methyl-1-(pyridin-3-yl)butan-1-one |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| CAS Number | 5970-56-9 |
| Appearance | Varies (often a liquid or low-melting solid) |
| Boiling Point | Not consistently reported |
| Melting Point | Not consistently reported |
The Evolving Landscape of Synthesis
The synthesis of pyridyl ketones like this compound has evolved significantly, moving from classical methods to more sophisticated and efficient catalytic approaches. The electron-deficient nature of the pyridine ring presents unique challenges compared to the synthesis of phenyl ketones.
Classical Synthetic Approaches
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis.[1][2] However, its direct application to pyridine is often problematic. The nitrogen atom in the pyridine ring is a Lewis base and readily complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution.[3][4] This complexation also makes the ring even more electron-deficient.[3]
Despite these challenges, modifications and alternative strategies have been developed. For instance, using a large excess of the catalyst or employing stronger Lewis acids can sometimes overcome the deactivation, but this often leads to harsh reaction conditions and low yields. A more effective approach involves the acylation of metalated pyridines or the use of acyl radicals.[3]
Conceptual Workflow: Challenges in Direct Friedel-Crafts Acylation of Pyridine
Caption: Deactivation of pyridine in Friedel-Crafts acylation.
A more dependable route to this compound involves the use of organometallic reagents, particularly Grignard reagents.[5][6][7][8] This method typically involves the reaction of a pyridyl-containing electrophile with an isobutylmagnesium halide, or conversely, an isobutyl-containing electrophile with a 3-pyridylmagnesium halide.
A common strategy is the reaction of isovaleronitrile (3-methylbutanenitrile) with 3-lithiopyridine or 3-pyridylmagnesium bromide, followed by acidic workup. Alternatively, the reaction of a nicotinic acid derivative (e.g., ethyl nicotinate) with isobutylmagnesium bromide can yield the desired ketone after workup.[7]
Experimental Protocol: Synthesis via Grignard Reaction
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are suspended in anhydrous diethyl ether. A solution of isobutyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of isobutylmagnesium bromide.
-
Reaction with Pyridyl Electrophile: A solution of 3-cyanopyridine in anhydrous diethyl ether is added slowly to the prepared Grignard reagent at a controlled temperature (e.g., 0 °C). The reaction mixture is stirred for several hours at room temperature to ensure complete reaction.
-
Hydrolysis: The reaction is quenched by the slow addition of an acidic solution (e.g., aqueous HCl). This step hydrolyzes the intermediate imine to the corresponding ketone.
-
Workup and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to afford this compound.
Workflow: Grignard Synthesis of this compound
Caption: Grignard-based synthesis of the target ketone.
Modern Catalytic Methods
Recent advancements in catalysis have provided more efficient and environmentally benign routes to pyridyl ketones. These methods often offer higher yields, milder reaction conditions, and greater functional group tolerance.
Organocatalysis has emerged as a powerful tool in organic synthesis.[9][10][11][12] While not directly applied to the synthesis of this compound in the provided literature, related transformations highlight its potential. For instance, organocatalytic Michael additions to vinyl pyridines could be envisioned as a potential route.
Transition metal catalysis offers a versatile platform for the synthesis of pyridyl ketones. Reactions such as the Suzuki, Stille, or Negishi coupling can be employed to form the crucial carbon-carbon bond between the pyridine ring and the isobutyryl group. For example, a coupling reaction between a 3-pyridylboronic acid and isobutyryl chloride, catalyzed by a palladium complex, could be a viable synthetic strategy.
Applications in Research and Drug Development
This compound is primarily valued as a synthetic intermediate. Its utility stems from the reactivity of the ketone functional group and the presence of the pyridine moiety, which is a common feature in many pharmaceuticals.
Precursor to Chiral Alcohols via Biocatalytic Reduction
A significant application of this compound is its use as a prochiral ketone for the synthesis of enantiomerically pure chiral alcohols. Biocatalytic reduction, using enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases, offers a green and highly selective method for this transformation.[13][14][15][16] These enzymes can reduce the carbonyl group to a hydroxyl group with high stereoselectivity, yielding either the (R)- or (S)-alcohol, depending on the enzyme used.
Chiral pyridyl alcohols are valuable building blocks for the synthesis of numerous active pharmaceutical ingredients (APIs). The ability to produce these alcohols in high enantiomeric excess is crucial, as the biological activity of a drug is often dependent on its stereochemistry.
Experimental Protocol: Biocatalytic Reduction of this compound
-
Enzyme and Cofactor Preparation: A suitable ketoreductase (KRED) is selected. A cofactor regeneration system, often involving an enzyme like glucose dehydrogenase (GDH) and a sacrificial substrate like glucose, is prepared to recycle the expensive nicotinamide cofactor (NADH or NADPH).
-
Reaction Setup: In a buffered aqueous solution, the substrate, this compound, is added. The KRED, GDH, glucose, and the catalytic amount of the cofactor (e.g., NADP⁺) are then added. The pH is maintained at an optimal level for enzyme activity.
-
Reaction Monitoring: The reaction is gently agitated at a controlled temperature. The progress of the reduction is monitored by techniques such as HPLC or GC to determine the conversion of the ketone to the alcohol and the enantiomeric excess of the product.
-
Workup and Isolation: Once the reaction is complete, the enzyme is removed (e.g., by centrifugation or filtration). The product is extracted from the aqueous phase using an organic solvent. The solvent is then removed to yield the chiral alcohol, which can be further purified if necessary.
Workflow: Biocatalytic Reduction to a Chiral Alcohol
References
- 1. youtube.com [youtube.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. experts.arizona.edu [experts.arizona.edu]
- 13. researchgate.net [researchgate.net]
- 14. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 15. Recent advances in the biocatalytic reduction of ketones and oxidation of sec-alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
"3-Methyl-1-(3-pyridyl)-1-butanone" mechanism of action in carcinogenesis
An In-Depth Technical Guide to the Potential Carcinogenic Mechanisms of 3-Methyl-1-(3-pyridyl)-1-butanone
Abstract
This compound is a chemical compound present in tobacco and tobacco smoke. While its role in carcinogenesis is not as extensively studied as that of other tobacco-specific nitrosamines (TSNAs), its structural similarity to the potent carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) suggests potential parallel mechanisms of action. This guide provides a detailed exploration of the hypothesized carcinogenic pathways of this compound, drawing on established knowledge from related compounds. We will delve into its potential for metabolic activation, the formation of DNA adducts, and the disruption of cellular signaling pathways, offering a framework for future research in this area.
Introduction to this compound
This compound is a pyridyl ketone that has been identified as a constituent of tobacco leaf and smoke. Its chemical structure features a pyridine ring linked to a butane chain, a motif it shares with several well-known tobacco-derived carcinogens. The primary concern regarding this and similar compounds is their potential to contribute to the development of cancers, particularly in tissues directly exposed to tobacco smoke, such as the lungs.
While direct evidence for the carcinogenicity of this compound is limited, its structural resemblance to NNK provides a strong basis for hypothesizing its biological activities. This guide will, therefore, use the extensively studied carcinogenic mechanisms of NNK as a model to infer the potential pathways through which this compound may exert carcinogenic effects.
Metabolic Activation: The Gateway to Carcinogenesis
Many chemical carcinogens, including those found in tobacco smoke, are relatively inert in their native form and require metabolic activation to become genotoxic. This bioactivation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver and other tissues.
Established Activation of NNK: A Precedent
The metabolic activation of NNK is a well-established multi-step process. CYP enzymes, particularly CYP2A6 and CYP2A13, catalyze the hydroxylation of the carbon atoms adjacent to the N-nitroso group (α-hydroxylation). This creates unstable intermediates that spontaneously decompose to yield highly reactive electrophiles, which can then bind to DNA.
Hypothesized Metabolic Activation of this compound
Given its structure, this compound is also a likely substrate for CYP-mediated oxidation. The most probable sites of metabolic attack are the carbon atoms adjacent to the ketone group and the pyridine ring. Hydroxylation at these positions could generate reactive species capable of interacting with cellular macromolecules.
DNA Adduct Formation and Mutagenesis
The ultimate step in the initiation of chemical carcinogenesis is often the covalent binding of reactive metabolites to DNA, forming DNA adducts. These adducts can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes.
DNA Adducts from NNK
The reactive metabolites of NNK are known to form a variety of DNA adducts, including O⁶-methylguanine (O⁶-mG), 7-methylguanine (7-mG), and pyridyloxobutyl (POB) adducts. O⁶-mG is particularly mutagenic as it can mispair with thymine instead of cytosine, leading to G:C to A:T transition mutations. Such mutations are frequently observed in the KRAS oncogene in lung adenocarcinomas from smokers.
| Adduct Type | Typical Location | Associated Mutation |
| O⁶-methylguanine | Guanine | G to A transition |
| 7-methylguanine | Guanine | Depurination |
| Pyridyloxobutyl (POB) | Guanine, Adenine, Thymine | G to T transversion |
Potential for DNA Adduct Formation by this compound
If the metabolic activation of this compound generates electrophilic intermediates, these could also form DNA adducts. The nature of these adducts would depend on the specific reactive species produced. Research would be needed to identify and characterize these potential adducts and to determine their mutagenic potential.
Disruption of Cellular Signaling Pathways
In addition to direct genotoxicity, tobacco carcinogens can promote cancer by altering cellular signaling pathways that control cell proliferation, survival, and apoptosis.
nAChR-Mediated Signaling
Nicotine and NNK can bind to and activate nicotinic acetylcholine receptors (nAChRs), which are expressed on the surface of various cell types, including lung epithelial cells. This activation can trigger downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which are known to promote cell survival and proliferation.
Potential Role of this compound
The 3-pyridyl moiety of this compound is structurally similar to the pyridine ring of nicotine. This suggests that it may also be capable of binding to nAChRs and activating these pro-survival signaling pathways, thereby contributing to carcinogenesis in a non-genotoxic manner.
Experimental Methodologies for Investigation
To validate the hypothesized mechanisms of action for this compound, a series of experimental investigations would be required.
Protocol for In Vitro Metabolic Activation Assay
-
Objective: To determine if this compound is metabolized by human liver enzymes.
-
Materials: Human liver microsomes, NADPH regenerating system, this compound, phosphate buffer.
-
Procedure:
-
Incubate this compound with human liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
At various time points, quench the reaction with a solvent like acetonitrile.
-
Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify potential metabolites.
-
Protocol for DNA Adduct Analysis by LC-MS/MS
-
Objective: To detect and quantify DNA adducts formed from this compound in a cellular system.
-
Materials: Human lung epithelial cells, this compound, DNA extraction kit, enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase), LC-MS/MS system.
-
Procedure:
-
Treat cultured human lung epithelial cells with this compound for a specified period.
-
Isolate genomic DNA from the cells.
-
Hydrolyze the DNA to individual nucleosides.
-
Analyze the hydrolysate by LC-MS/MS using a method optimized for the detection of the hypothesized DNA adducts.
-
Conclusion
While direct evidence is currently lacking, the structural similarities between this compound and the well-characterized tobacco carcinogen NNK provide a strong foundation for hypothesizing its potential mechanisms of carcinogenesis. These include metabolic activation by CYP enzymes, the formation of mutagenic DNA adducts, and the disruption of cellular signaling pathways through interaction with nicotinic acetylcholine receptors. The experimental protocols outlined in this guide offer a clear path forward for researchers to investigate these hypotheses and to better understand the potential contribution of this compound to the burden of tobacco-related cancers. Further research is essential to confirm these proposed mechanisms and to accurately assess the carcinogenic risk posed by this compound.
"3-Methyl-1-(3-pyridyl)-1-butanone" metabolic pathways in humans
An In-depth Technical Guide
Topic: Metabolic Pathways of the Tobacco-Specific Nitrosamine 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in Humans
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the metabolic pathways of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in humans. NNK is a potent, nicotine-derived procarcinogen found in tobacco products, and its biotransformation is a critical determinant of its carcinogenic potential. This document delineates the complex interplay between metabolic activation (toxification) and detoxification pathways, primarily mediated by Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. We will explore the enzymatic mechanisms, key metabolites, and the genetic factors contributing to interindividual variability in NNK metabolism. Furthermore, this guide provides detailed, field-proven protocols for the in vitro and in vivo study of these pathways, offering researchers a validated framework for investigating NNK's role in carcinogenesis and for the development of potential chemopreventive strategies.
A note on the topic: The query specified "3-Methyl-1-(3-pyridyl)-1-butanone". However, the vast body of scientific literature on human metabolic pathways for pyridyl-butanone structures is overwhelmingly focused on the tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). Given the structural similarity and the profound toxicological significance of NNK, this guide will focus on this compound to provide a scientifically robust and relevant resource.
Introduction to NNK Biotransformation
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is one of the most potent procarcinogens in tobacco and tobacco smoke.[1] Its metabolic fate in the human body is a critical balance between two opposing processes: metabolic activation, which converts NNK into DNA-damaging electrophiles, and detoxification, which facilitates its excretion. The primary sites of metabolism include the liver, which has the highest concentration of metabolic enzymes, and the lung, a primary target organ for NNK-induced carcinogenicity.[2][3] Understanding these pathways is paramount for assessing cancer risk in individuals exposed to tobacco products.
The metabolic journey of NNK begins with Phase I reactions, which introduce or expose functional groups, followed by Phase II reactions, where these groups are conjugated with endogenous molecules to increase water solubility and promote elimination.
Phase I Metabolic Pathways: A Double-Edged Sword
Phase I metabolism of NNK is predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. These reactions can lead to either the detoxification or the toxification of the parent compound.
Metabolic Activation via α-Hydroxylation
The carcinogenicity of NNK is contingent upon its metabolic activation by CYP enzymes through a process called α-hydroxylation.[4][5] This reaction can occur at either the methylene carbon or the methyl carbon adjacent to the N-nitroso group.
-
Methylene Hydroxylation: This is considered a major activation pathway. It produces an unstable intermediate that spontaneously decomposes to generate a methanediazohydroxide, a potent methylating agent that forms DNA adducts such as O⁶-methylguanine.[6]
-
Methyl Hydroxylation: This pathway leads to the formation of an intermediate that generates 4-oxo-4-(3-pyridyl)butane-diazohydroxide.[5] This electrophilic species can react with DNA, causing pyridyloxobutylation, leading to the formation of bulky DNA adducts.[5][7]
Multiple CYP isozymes, including CYP1A1, CYP1A2, CYP2A6, CYP2A13, CYP2B6, and CYP3A4, have been shown to catalyze NNK α-hydroxylation.[2][4] The relative contribution of each enzyme varies between tissues and individuals, influencing susceptibility to NNK-induced cancer.
Detoxification via Carbonyl Reduction and N-Oxidation
Concurrent with activation, NNK undergoes detoxification reactions that prevent the formation of harmful electrophiles.
-
Carbonyl Reduction: The most significant detoxification pathway for NNK is the reduction of its keto group to form 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL).[3][8] NNAL is a major metabolite of NNK found in the urine of individuals exposed to tobacco smoke.[9][10] This reaction is stereoselective, with studies showing that (S)-NNAL is the predominantly formed enantiomer in human tissues.[11] Although NNAL itself is less carcinogenic than NNK, it can be re-oxidized back to NNK or undergo its own metabolic activation.[11]
-
Pyridine N-Oxidation: Another detoxification route involves the oxidation of the pyridine nitrogen by CYPs to form NNK-N-oxide, which is then excreted.[4][8]
Phase II Metabolic Pathway: Glucuronidation
The primary product of NNK carbonyl reduction, NNAL, is a substrate for Phase II conjugation reactions, specifically glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to NNAL, significantly increasing its water solubility and facilitating its renal excretion.[1][12] This is a crucial detoxification step.
Two main glucuronide conjugates are formed:
-
NNAL-O-glucuronide (NNAL-O-Gluc): Formed by conjugation at the hydroxyl group of NNAL.
-
NNAL-N-glucuronide (NNAL-N-Gluc): Formed at the pyridine nitrogen, resulting in a quaternary ammonium-linked glucuronide.
Studies with human liver microsomes have identified UGT1A4 and UGT2B7 as the primary enzymes responsible for NNAL glucuronidation.[1][13] Genetic polymorphisms in these UGT genes can lead to substantial interindividual variability in the rate of NNAL detoxification, potentially modulating cancer risk.[1][13]
Quantitative Summary of NNK Metabolism
The metabolic landscape of NNK is complex, with significant variation across tissues and between individuals. The following table summarizes the relative importance of the major metabolic pathways in human lung tissue, a primary target for NNK's carcinogenic effects.
| Metabolic Pathway | Key Enzymes | Primary Metabolite(s) | Contribution in Human Lung Tissue | Reference |
| Carbonyl Reduction | Carbonyl reductases | NNAL | ~89% | [3] |
| α-Hydroxylation | CYPs (e.g., 2A13) | Keto Alcohol (HPB), DNA Adducts | ~9% | [3] |
| Pyridine N-Oxidation | CYPs | NNK-N-Oxide | ~2% | [3] |
| Glucuronidation | UGT1A4, UGT2B7 | NNAL-Glucuronides | Variable (Occurs post-NNAL formation) | [1][13] |
Note: Percentages represent the contribution to total NNK metabolism in in vitro human lung explant studies and can vary based on substrate concentration and individual genetics.
Methodologies for Studying NNK Metabolism
Investigating the biotransformation of NNK requires robust and validated experimental systems. The choice of methodology depends on the specific research question, from determining enzyme kinetics to quantifying biomarker exposure in human populations.
Protocol: In Vitro Metabolism using Human Liver Microsomes (HLMs)
Rationale: HLMs are subcellular fractions containing a high concentration of Phase I (CYP) and Phase II (UGT) enzymes, making them the gold standard for initial studies of hepatic drug and xenobiotic metabolism. This protocol allows for the determination of metabolic stability, metabolite identification, and enzyme kinetics.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of NNK in a suitable solvent (e.g., methanol, DMSO).
-
Prepare a 0.5 M potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). For UGT assays, prepare a UDPGA (uridine 5'-diphosphoglucuronic acid) stock solution.
-
-
Incubation Setup:
-
In a microcentrifuge tube on ice, add the phosphate buffer, pooled HLMs (final protein concentration typically 0.2-1.0 mg/mL), and the NNK stock solution (final substrate concentration depends on the experiment, e.g., 1-100 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the pre-warmed NADPH-regenerating system (for CYP-mediated metabolism) or UDPGA (for UGT-mediated metabolism).
-
-
Incubation:
-
Incubate at 37°C in a shaking water bath for a specified time (e.g., 0, 15, 30, 60 minutes). Time points are crucial for determining the rate of metabolism.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This precipitates the microsomal proteins.
-
-
Sample Processing:
-
Add an internal standard to correct for analytical variability.
-
Vortex the sample vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C to pellet the precipitated protein.
-
-
Analysis:
-
Carefully transfer the supernatant to an HPLC vial for analysis by LC-MS/MS to identify and quantify the parent compound (NNK) and its metabolites (e.g., NNAL, NNK-N-Oxide).
-
Protocol: Quantification of Total NNAL in Human Urine by LC-MS/MS
Rationale: Urinary NNAL and its glucuronide conjugates are considered reliable biomarkers of human exposure to NNK.[10] Measuring "total NNAL" (the sum of free NNAL and its glucuronides) provides an integrated measure of exposure and metabolic detoxification.
References
- 1. Correlation between UDP-glucuronosyltransferase genotypes and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone glucuronidation phenotype in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-butanone metabolism by cytochrome P450 2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotransformation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in lung tissue from mouse, rat, hamster, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Basis for Metabolic Regioselectivity and Mechanism of Cytochrome P450s toward Carcinogenic 4-(Methylnitrosamino)-(3-pyridyl)-1-butanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human cyt P450 mediated metabolic toxicity of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) evaluated using electrochemiluminescent arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) In A/J Mouse Lung and Effect of Cigarette Smoke Exposure on In Vivo Metabolism to Biological Reactive Intermediates [pmiscience.com]
- 7. Metabolic activation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone as measured by DNA alkylation in vitro and its inhibition by isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulatory function of peroxiredoxin I on 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced lung cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Formation and metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol enantiomers in vitro in mouse, rat and human tissues. | Semantic Scholar [semanticscholar.org]
- 12. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Toxicological Profile and Safety Assessment of 3-Methyl-1-(3-pyridyl)-1-butanone
Abstract
This technical guide addresses the toxicological profile and safety data for 3-Methyl-1-(3-pyridyl)-1-butanone. A comprehensive review of publicly available data reveals a significant gap in the scientific literature regarding the safety and toxicity of this specific pyridyl ketone. This document provides a framework for establishing a toxicological profile, beginning with in silico predictions of physicochemical and ADMET properties. We then present a comparative analysis of structurally related pyridyl ketones and pyridine derivatives to infer potential hazards. The core of this guide is a proposed tiered, multi-phase experimental strategy for the comprehensive toxicological evaluation of this compound, complete with detailed protocols for key assays. This guide is intended for researchers, scientists, and drug development professionals who may be synthesizing, handling, or evaluating this compound.
Introduction and Statement of the Problem
This compound is a chemical compound characterized by a pyridine ring linked to a butanone chain with a methyl group at the 3-position. Its chemical structure is depicted in Figure 1.
Figure 1: Chemical Structure of this compound
Caption: Molecular structure of this compound.
A thorough search of scientific and regulatory databases indicates a notable absence of empirical toxicological data for this compound. It is crucial to distinguish this compound from the structurally related and extensively studied tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). The presence of a methylnitrosamino group in NNK confers significant carcinogenic properties that are not anticipated for this compound based on its structure.
Given the lack of data, a de novo toxicological assessment is required before this compound can be safely handled in research or considered for further development. This guide outlines a scientifically rigorous approach to systematically evaluate its potential hazards.
In Silico Physicochemical and Toxicological Predictions
In the absence of experimental data, in silico (computational) methods provide a valuable first look at the potential properties and hazards of a molecule. Various online tools and specialized software can predict physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Toxicology |
| Molecular Weight | 163.22 g/mol | Influences absorption and distribution. |
| logP (octanol/water) | 1.5 - 2.5 | Indicates moderate lipophilicity, suggesting potential for membrane permeability. |
| Water Solubility | Moderately Soluble | Affects absorption and distribution in biological systems. |
| pKa (basic) | 4.5 - 5.5 | The pyridine nitrogen is basic and will be protonated at physiological pH, influencing solubility and receptor interactions. |
| Polar Surface Area | ~30 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration. |
Note: These values are estimations from various online prediction tools and should be confirmed experimentally.
In Silico Toxicity Prediction:
Software platforms like DEREK Nexus® and TOPKAT® are knowledge-based systems that predict toxicity by identifying structural alerts—molecular substructures associated with known toxicities.[1][2][3][4]
-
DEREK Nexus® Prediction: An analysis of this compound would likely flag the pyridine ring. Pyridine and its derivatives have been associated with potential hepatotoxicity and neurotoxicity.[1][2] The ketone group is generally considered to be of low toxicity but can participate in metabolic reactions.
-
TOPKAT® Prediction: This QSAR-based tool would compare the molecule to datasets of compounds with known toxicities to predict endpoints such as carcinogenicity, mutagenicity, and skin sensitization.[5][6][7] While specific predictions require running the software, it is plausible that alerts for skin and eye irritation might be raised based on the general reactivity of ketones and pyridines.
These in silico tools provide initial hypotheses but do not replace empirical testing. They are best used to guide the design of subsequent in vitro and in vivo studies.[3]
Toxicological Landscape of Structurally Related Compounds
To build a foundational understanding of potential hazards, we can examine the known toxicology of compounds sharing key structural motifs with this compound, namely the pyridine ring and the ketone functional group.
General Toxicity of Pyridine and its Derivatives:
The pyridine moiety is a core component of many pharmaceuticals and bioactive molecules.[8] However, pyridine itself can be toxic.
-
Hepatotoxicity: The primary target organ for pyridine toxicity is the liver.[9]
-
Neurotoxicity: Symptoms such as headaches, dizziness, and sleepiness have been reported following exposure to pyridine vapors.[9]
-
Genotoxicity: Pyridine has not been found to be mutagenic in standard Ames tests, and no chromosomal damage was observed in a mouse micronucleus test.[9]
-
Irritation: Pure pyridine can cause mild skin irritation and moderate eye irritation.[9]
Toxicity of Pyridyl Ketones:
Data on simple pyridyl ketones is sparse, but some studies offer insights:
-
A study on three synthetic pyridine-diaryl ketone derivatives (phenyl-3-pyridinylmethanone, p-tolyl-3-pyridinylmethanone, and 4-methoxyphenyl-3-pyridinylmethanone) found no mutagenic activity in the Ames/Salmonella and E. coli WP2 bacterial reversion mutagenicity tests.[5] This suggests that the pyridyl ketone scaffold itself may not be inherently mutagenic.
-
The position of the ketone group on the pyridine ring can influence its properties. For example, 2-pyridyl ketones have been shown to produce persistent free radicals upon UV irradiation, a property not observed in 3- and 4-benzoylpyridines.[2] This highlights that the specific isomerism is critical to its chemical reactivity and potential toxicity.
This comparative analysis suggests that the primary toxicological concerns for this compound are likely to be organ-specific toxicities (e.g., hepatotoxicity) and local irritation, rather than genotoxicity. However, this must be confirmed through rigorous experimental evaluation.
A Proposed Tiered Strategy for Toxicological Profiling
A tiered, or stepwise, approach to toxicological testing is a resource-efficient and ethically sound strategy. It begins with in vitro assays and progresses to in vivo studies only if necessary, based on the initial findings and the intended application of the compound.
Caption: Proposed tiered workflow for toxicological assessment.
Tier 1: Foundational In Vitro Assessment
The objective of this tier is to assess the basal cytotoxicity and genotoxic potential of the compound.
A. Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[12]
-
Protocol Outline:
-
Cell Plating: Seed human cell lines (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) in 96-well plates and allow them to adhere overnight.
-
Compound Exposure: Treat cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[11][13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
B. Genotoxicity Assessment
A standard battery of two in vitro genotoxicity tests is recommended to assess the potential to induce mutations and chromosomal damage.
1. Bacterial Reverse Mutation Test (Ames Test)
This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively, to detect point mutations.[14][15][16]
-
Principle: The test chemical is assessed for its ability to cause a reverse mutation (reversion) that restores the bacteria's ability to synthesize the required amino acid and grow on a minimal medium.[15]
-
Protocol Outline:
-
Strains: Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[14]
-
Exposure: Combine the tester strains, the test compound at several concentrations, and either S9 mix or a buffer in molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.[17]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.
-
2. In Vitro Micronucleus Assay
This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events in mammalian cells.[8][18][19]
-
Principle: Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates chromosomal damage.[20]
-
Protocol Outline:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).
-
Exposure: Treat the cells with at least three concentrations of the test compound, with and without S9 metabolic activation.[8]
-
Cytokinesis Block: Add Cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[18][20]
-
Harvest and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[20]
-
Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
-
Tier 2: In Vivo Acute Toxicity Assessment
If the compound shows low cytotoxicity and no genotoxicity in Tier 1, and further development is considered, an acute oral toxicity study in rodents is the next logical step. This provides information on systemic toxicity and helps in hazard classification.
Acute Toxic Class Method (OECD Test Guideline 423)
This method is a stepwise procedure that uses a minimal number of animals to classify a substance into one of the GHS categories for acute toxicity.[9][21][22]
-
Principle: A small group of animals (typically 3) of a single sex (usually females) is dosed sequentially at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg). The outcome (mortality or survival) determines the next step.[21][23]
-
Protocol Outline:
-
Animal Model: Use a standard rodent species, typically female rats.
-
Dose Administration: Administer a single oral dose of the compound by gavage. Animals are fasted prior to dosing.[22]
-
Starting Dose: Select a starting dose based on any available information (e.g., in vitro cytotoxicity). In the absence of data, 300 mg/kg is a common starting point.[22]
-
Observation: Observe animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiratory and nervous system activity), and body weight changes for at least 14 days.[22]
-
Stepwise Procedure:
-
If mortality is observed at the starting dose, the test is repeated at a lower dose level in a new group of animals.
-
If no mortality is observed, the test is repeated at a higher dose level.
-
-
Endpoint: The test allows for the determination of a GHS toxicity category and an estimation of the LD50 (lethal dose for 50% of the animals). A gross necropsy of all animals is performed at the end of the study.
-
Caption: Simplified decision logic for the OECD 423 Acute Toxic Class Method.
Tier 3: Repeated Dose and Mechanistic Studies
Further studies are warranted if the intended use of the compound involves repeated or chronic human exposure, or if the acute toxicity study reveals significant target organ toxicity at non-lethal doses. These studies could include:
-
28-Day Repeated Dose Oral Toxicity Study (OECD Guideline 407): To identify target organs and characterize dose-response relationships following repeated exposure.
-
Mechanistic Studies: If a specific toxicity is identified (e.g., hepatotoxicity), further studies could investigate the underlying mechanism (e.g., cytochrome P450 metabolism, oxidative stress, or mitochondrial dysfunction).
Conclusion and Recommendations
There is currently no publicly available toxicological information for this compound. In silico predictions suggest a moderate potential for oral absorption and possible concerns related to the pyridine moiety, such as hepatotoxicity and irritation. A systematic, tiered experimental approach is essential to establish a reliable safety profile.
We recommend initiating a Tier 1 evaluation, including in vitro cytotoxicity and genotoxicity assays. The results of these studies will dictate the necessity of proceeding to a Tier 2 in vivo acute toxicity study. This structured approach will ensure a comprehensive and data-driven assessment of the potential hazards associated with this compound, promoting its safe handling and informed decisions regarding its future development.
References
- 1. optibrium.com [optibrium.com]
- 2. optibrium.com [optibrium.com]
- 3. Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene [syngeneintl.com]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. Evaluation of the TOPKAT system for predicting the carcinogenicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. QSAR, ADMET & Predictive Toxicology | BIOVIA - Dassault Systèmes [3ds.com]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. criver.com [criver.com]
- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Ames test - Wikipedia [en.wikipedia.org]
- 16. microbiologyinfo.com [microbiologyinfo.com]
- 17. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 18. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. umwelt-online.de [umwelt-online.de]
- 23. oecd.org [oecd.org]
A Framework for the Preliminary In Vitro Evaluation of 3-Methyl-1-(3-pyridyl)-1-butanone: A Technical Guide
Foreword: Charting the In Vitro Journey of a Novel Pyridyl Ketone
The exploration of novel chemical entities is the lifeblood of drug discovery. This guide provides a comprehensive framework for the initial in vitro characterization of 3-Methyl-1-(3-pyridyl)-1-butanone, a compound of interest due to its pyridyl ketone scaffold. This structural motif is present in various biologically active molecules, including nicotinic acetylcholine receptor (nAChR) ligands and compounds with noted metabolic and toxicological profiles, such as the tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).[1][2][3][4][5] The following investigative roadmap is designed to furnish drug development professionals with a robust, preliminary dataset to inform decisions regarding the future trajectory of this compound. Our approach is rooted in a logical progression, beginning with fundamental safety and liability assessments and advancing toward more nuanced mechanistic inquiries.
Section 1: Foundational Viability and Cytotoxicity Assessment
Rationale: The initial step in evaluating any potential therapeutic is to ascertain its inherent cytotoxicity. This foundational screen determines the concentration range for subsequent, more complex assays and provides an early warning of potential safety liabilities. We will employ two distinct, yet complementary, assays to probe for different mechanisms of cell death.[6][7]
MTT Assay: A Measure of Metabolic Viability
The MTT assay is a colorimetric method that assesses cell viability by measuring the activity of mitochondrial dehydrogenases.[7] This provides an indication of the compound's impact on cellular metabolic function.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity or SH-SY5Y for neurotoxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell viability by 50%).[6]
Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity
The LDH assay quantifies the release of lactate dehydrogenase from cells with compromised plasma membranes, serving as a direct marker of cytotoxicity.[8][9]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the desired incubation period, transfer 50 µL of the cell culture supernatant to a new 96-well plate.[6]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from a commercially available kit to each well.[6]
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.[6]
-
Stop Reaction: Add 50 µL of the stop solution.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[6]
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in treated wells to a maximum LDH release control.[6]
Data Presentation: Cytotoxicity Profile
| Assay | Cell Line | Incubation Time (h) | IC50 (µM) |
| MTT | HepG2 | 24 | |
| MTT | HepG2 | 48 | |
| MTT | HepG2 | 72 | |
| LDH | HepG2 | 24 | |
| LDH | HepG2 | 48 | |
| LDH | HepG2 | 72 |
Section 2: Metabolic Stability and Cytochrome P450 Interaction
Rationale: A compound's metabolic fate is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions.[10][11][12] These assays provide an early look at how the compound is handled by key drug-metabolizing enzymes.
Metabolic Stability in Liver Microsomes
This assay assesses the intrinsic clearance of the compound by Phase I metabolic enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.[11][12][13]
Experimental Protocol: Microsomal Stability Assay
-
Incubation Mixture: Prepare a reaction mixture containing human liver microsomes, NADPH (as a cofactor), and this compound in a phosphate buffer.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.[12]
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[10][12]
Cytochrome P450 Inhibition Assay
This assay determines if the compound inhibits the activity of major CYP isoforms, which is a common cause of drug-drug interactions.[14][15][16][17][18]
Experimental Protocol: CYP Inhibition Assay
-
Enzyme Preparation: Use human liver microsomes or recombinant CYP enzymes for specific isoforms (e.g., CYP1A2, 2B6, 2C9, 2D6, and 3A4).[14]
-
Incubation: Incubate the enzymes with a specific probe substrate for each isoform in the presence of varying concentrations of this compound.
-
Metabolite Detection: The formation of the metabolite of the probe substrate is measured using LC-MS/MS.[14]
-
Data Analysis: The inhibition of metabolite formation is used to calculate the IC50 value for each CYP isoform.[18]
Data Presentation: Metabolic Profile
| Parameter | Value |
| Microsomal Stability | |
| In Vitro t½ (min) | |
| Intrinsic Clearance (µL/min/mg) | |
| CYP Inhibition (IC50, µM) | |
| CYP1A2 | |
| CYP2B6 | |
| CYP2C9 | |
| CYP2D6 | |
| CYP3A4 |
Experimental Workflow: Metabolic Stability and CYP Inhibition
Caption: Workflow for assessing metabolic stability and CYP450 inhibition.
Section 3: Preliminary Safety Pharmacology
Rationale: Early assessment of potential adverse effects on major physiological systems is a regulatory requirement and crucial for a go/no-go decision. The hERG potassium channel assay is a key component of cardiovascular safety assessment.[19]
hERG Channel Inhibition Assay
Inhibition of the hERG channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[19] Therefore, assessing a compound's activity at this channel is critical.
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293).[19]
-
Assay Principle: An automated patch-clamp system is used to measure ionic currents through the hERG channels in response to specific voltage protocols.[19]
-
Procedure:
-
Record baseline hERG currents.
-
Apply a vehicle control, followed by increasing concentrations of this compound.
-
Record the hERG current at each concentration until a steady-state block is achieved.[19]
-
-
Data Analysis: The inhibition of the hERG current is measured, and an IC50 value is calculated.[19]
Data Presentation: hERG Inhibition
| Parameter | Value (µM) |
| hERG IC50 |
Section 4: Mechanistic Exploration - Target Engagement
Rationale: The 3-pyridyl moiety of the test compound is structurally similar to nicotine, suggesting a potential interaction with nicotinic acetylcholine receptors (nAChRs). Exploring this potential interaction is a logical step in elucidating its mechanism of action.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This assay will determine if this compound binds to nAChRs. A competitive binding assay using a known radiolabeled ligand is a standard approach.
Experimental Protocol: nAChR Radioligand Binding Assay
-
Receptor Source: Use a membrane preparation from a cell line expressing the desired nAChR subtype (e.g., α4β2) or from brain tissue.
-
Assay Principle: This is a competitive assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-Epibatidine) for binding to the receptor.
-
Procedure:
-
Incubate the membrane preparation with the radiolabeled ligand and varying concentrations of this compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filter-bound complex.
-
-
Data Analysis: The reduction in radioligand binding in the presence of the test compound is used to calculate the inhibitory constant (Ki).
Data Presentation: nAChR Binding Affinity
| Receptor Subtype | Ki (nM) |
| α4β2 nAChR | |
| α7 nAChR |
Proposed In Vitro Investigative Pathway
Caption: Logical flow for the preliminary in vitro evaluation.
Conclusion: Synthesizing a Preliminary Profile
This technical guide outlines a systematic and scientifically rigorous approach to the preliminary in vitro evaluation of this compound. By progressing through foundational cytotoxicity, metabolic stability, and safety pharmacology assessments, a comprehensive initial profile of the compound can be established. Further mechanistic studies, such as nAChR binding, are dictated by the structural alerts within the molecule. The data generated from this series of assays will provide the critical insights necessary for drug development professionals to make informed decisions about the continued investigation of this and other novel chemical entities.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolism of 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) In A/J Mouse Lung and Effect of Cigarette Smoke Exposure on In Vivo Metabolism to Biological Reactive Intermediates [pmiscience.com]
- 3. Cigarette toxin 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) induces experimental pancreatitis through α7 nicotinic acetylcholine receptors (nAChRs) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) (IARC Summary & Evaluation, Volume 37, 1985) [inchem.org]
- 5. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone | C10H13N3O2 | CID 47289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tribioscience.com [tribioscience.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. nuvisan.com [nuvisan.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 13. bioivt.com [bioivt.com]
- 14. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 15. lnhlifesciences.org [lnhlifesciences.org]
- 16. criver.com [criver.com]
- 17. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. benchchem.com [benchchem.com]
Methodological & Application
A Comprehensive Guide to the Analytical Detection of 3-Methyl-1-(3-pyridyl)-1-butanone
Introduction
3-Methyl-1-(3-pyridyl)-1-butanone, a pyridine ketone, is a compound of significant interest in toxicological, environmental, and pharmaceutical research. As a structural analog of nicotine and its various metabolites, its presence can be indicative of exposure to tobacco products or serve as a metabolic marker for novel chemical entities. The accurate and sensitive quantification of this analyte in complex matrices such as biological fluids (urine, plasma), environmental samples, or pharmaceutical preparations is paramount for reliable data interpretation.
The analytical challenge lies in achieving high specificity and low detection limits, often in the presence of structurally similar, interfering compounds. This guide provides a detailed overview of robust analytical methodologies, focusing on the gold-standard techniques of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind methodological choices, from sample preparation to instrumental parameters, to equip researchers with the expertise needed to develop and validate reliable detection protocols.
Physicochemical Properties & Analytical Considerations
Understanding the physicochemical properties of this compound is the foundation for developing a successful analytical method. These properties dictate the optimal strategies for extraction, chromatographic separation, and detection.
| Property | Value (Estimated) | Analytical Implication |
| Molecular Formula | C₁₀H₁₃NO | Determines the exact mass for high-resolution mass spectrometry. |
| Molecular Weight | 163.22 g/mol | Guides precursor ion selection in mass spectrometry. |
| pKa (Pyridine Nitrogen) | ~4.5 - 5.0 | Critical for pH adjustment during sample preparation. At pH < 3, the molecule is protonated (cationic), influencing its solubility and retention on ion-exchange sorbents. |
| LogP | ~1.5 - 2.0 | Indicates moderate lipophilicity, suitable for reverse-phase chromatography and extraction with organic solvents like dichloromethane or methyl tert-butyl ether (MTBE). |
| Volatility | Moderately Volatile | Suitable for Gas Chromatography, potentially without derivatization. |
The presence of the basic pyridine nitrogen makes this compound an excellent candidate for positive mode electrospray ionization (ESI+) in LC-MS/MS, as it can be readily protonated. Its volatility and thermal stability also make GC-MS a viable and powerful alternative.
Sample Preparation: The Key to Robust Analysis
The goal of sample preparation is to isolate the analyte from matrix components that can interfere with analysis, such as salts, proteins, and lipids. The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on the required sample cleanliness, throughput, and available resources.
Workflow for Sample Preparation
Caption: General sample preparation workflow for biological matrices.
Protocol 1: Solid-Phase Extraction (SPE)
SPE is often preferred for its efficiency, reproducibility, and ability to provide a cleaner extract compared to LLE. A mixed-mode cation exchange sorbent is ideal for this analyte.
-
Rationale: At a neutral pH, the analyte is largely uncharged and can be retained by reversed-phase mechanisms. After a wash step, the pH can be lowered to protonate the pyridine nitrogen, allowing for strong retention on the cation exchange sorbent while other interferences are washed away. Elution is then achieved with a basic organic solvent that neutralizes the analyte for release.
Step-by-Step Protocol:
-
Sample Pre-treatment: To 1 mL of urine or plasma, add an appropriate internal standard (e.g., this compound-d4). If analyzing for glucuronidated metabolites, perform enzymatic hydrolysis with β-glucuronidase prior to this step[1].
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge sequentially with 2 mL of a weak acid (e.g., 2% formic acid in water) followed by 2 mL of methanol to remove hydrophilic and weakly bound interferences.
-
Elution: Elute the analyte by passing 2 mL of 5% ammonium hydroxide in methanol through the cartridge into a collection tube.
-
Dry-Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classic, cost-effective method suitable for many applications.
-
Rationale: The analyte's basicity is exploited here. By raising the sample pH to >8, the pyridine nitrogen is deprotonated, making the molecule neutral and more soluble in a water-immiscible organic solvent like dichloromethane or MTBE[2][3].
Step-by-Step Protocol:
-
Sample Pre-treatment: To 1 mL of sample, add the internal standard.
-
pH Adjustment: Alkalinize the sample to a pH of 9-10 using 1N sodium hydroxide (NaOH).
-
Extraction: Add 3 mL of dichloromethane, cap, and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to achieve complete separation of the aqueous and organic layers.
-
Collection: Carefully transfer the lower organic layer to a clean tube.
-
Dry-Down & Reconstitution: Evaporate the solvent and reconstitute as described in the SPE protocol.
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred technique for this analysis due to its superior sensitivity and specificity, enabling quantification at pg/mL levels[4]. The method involves chromatographic separation followed by mass spectrometric detection using Multiple Reaction Monitoring (MRM).
LC-MS/MS Analytical Workflow
Caption: Workflow for LC-MS/MS analysis.
Detailed LC-MS/MS Protocol
-
Rationale: Reversed-phase chromatography (e.g., using a C18 column) is ideal for separating this moderately polar compound from more polar or non-polar matrix components. Acidifying the mobile phase (e.g., with formic acid) ensures the analyte remains protonated, leading to sharp peak shapes and excellent ionization efficiency in ESI+ mode.
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent[5][6] | Provides stable and reproducible gradients for chromatography. |
| Mass Spectrometer | Agilent 6460 Triple Quad or equivalent[5][6] | Offers high sensitivity and specificity for MRM-based quantification. |
| Analytical Column | Waters XBridge C18 (2.1 x 50 mm, 2.5 µm) or equivalent[5][6] | Provides excellent retention and peak shape for pyridine compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Strong organic solvent for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Injection Volume | 5 µL | |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The basic pyridine nitrogen is readily protonated. |
Mass Spectrometry MRM Parameters:
To develop the MRM method, the parent compound is infused into the mass spectrometer to identify its protonated molecular ion ([M+H]⁺), which serves as the precursor ion. This ion is then fragmented in the collision cell to identify stable, high-intensity product ions.
| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) | Collision Energy (eV) |
| This compound | 164.2 | To be determined | To be determined | To be determined |
| Internal Standard (-d4) | 168.2 | To be determined | To be determined | To be determined |
Note: Product ions and collision energies must be empirically determined during method development. Common fragmentation pathways for similar compounds involve the loss of the side chain or cleavage adjacent to the carbonyl group.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly reliable and robust technique for the analysis of volatile and semi-volatile compounds. It provides excellent chromatographic resolution and definitive identification based on electron ionization (EI) fragmentation patterns.
GC-MS Analytical Workflow
Caption: Workflow for GC-MS analysis.
Detailed GC-MS Protocol
-
Rationale: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for nicotine-related compounds, providing good separation based on boiling points and polarity[2][3]. Selected Ion Monitoring (SIM) mode is employed for quantitative analysis to enhance sensitivity and selectivity by monitoring only characteristic fragment ions of the analyte and internal standard[2][7][8].
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890A or equivalent[2][5] | A robust platform for routine analysis. |
| Mass Spectrometer | Agilent 5975C or equivalent[2] | Reliable mass selective detector for EI analysis. |
| Analytical Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | Industry-standard column providing excellent inertness and resolution. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temperature | 250°C | Ensures complete vaporization of the analyte. |
| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for trace analysis. |
| Oven Program | Start at 100°C, hold 1 min, ramp at 20°C/min to 280°C, hold 5 min | A typical temperature program to elute the analyte with good peak shape. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity compared to full scan mode. |
SIM Parameters:
The characteristic ions for SIM are chosen from the full-scan mass spectrum of the analyte. For pyridine ketones, a common and abundant fragment ion is often the pyridiniumyl cation (m/z 78) or the pyridinoyl cation (m/z 106). The molecular ion (m/z 163) may also be present.
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | To be determined | To be determined | To be determined |
| Internal Standard (e.g., Quinoline) | 129 | 102 | 77 |
Note: Ions must be empirically determined by analyzing a standard of the compound in full-scan mode.
Method Validation and Quality Control
A rigorous method validation is essential to ensure that the analytical results are reliable, reproducible, and accurate. Key validation parameters should be assessed according to established guidelines.
| Validation Parameter | Description & Acceptance Criteria |
| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. Assessed by analyzing blank matrix samples for interferences at the analyte's retention time. |
| Linearity & Range | The calibration curve should demonstrate a linear relationship between concentration and response. A coefficient of determination (r²) > 0.99 is typically required[7]. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. Typically defined as a signal-to-noise ratio (S/N) of 3. |
| Limit of Quantification (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. Typically S/N > 10. For nicotine/cotinine by GC-MS, LOQs of 0.5 ng/mL have been reported[2]. LC-MS/MS methods can achieve pg/mL levels[4]. |
| Precision | Assessed as intra- and inter-day precision at multiple concentrations (low, mid, high QC). Expressed as percent relative standard deviation (%RSD) or coefficient of variation (%CV), which should be <15% (<20% at LOQ)[1]. |
| Accuracy | The closeness of the measured value to the true value. Assessed by analyzing spiked matrix samples. Expressed as percent recovery, typically required to be within 85-115% (80-120% at LOQ)[4]. |
| Matrix Effect (LC-MS/MS) | The suppression or enhancement of ionization due to co-eluting matrix components. Should be assessed and minimized. |
| Stability | Analyte stability in the matrix under various storage conditions (freeze-thaw, long-term) should be evaluated. |
References
- 1. A new gas chromatography-mass spectrometry method for simultaneous determination of total and free trans-3'-hydroxycotinine and cotinine in the urine of subjects receiving transdermal nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct analysis of tobacco-specific nitrosamine NNK and its metabolite NNAL in human urine by LC-MS/MS: evidence of linkage to methylated DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nyc.gov [nyc.gov]
Quantitative Determination of 3-Methyl-1-(3-pyridyl)-1-butanone in Human Plasma by LC-MS/MS
Application Note and Protocol
Introduction
3-Methyl-1-(3-pyridyl)-1-butanone is a pyridine-containing ketone of interest in various fields of research, potentially including pharmacology, toxicology, and environmental science. Accurate quantification of this analyte in biological matrices is essential for pharmacokinetic studies, metabolism research, and safety assessments. This document provides a comprehensive, step-by-step protocol for the sensitive and selective quantification of this compound in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methodology is designed to be robust and adheres to the principles outlined in international bioanalytical method validation guidelines.[1][2]
Due to the limited publicly available data on the specific metabolic fate of this compound, the development of this analytical method is based on the known behavior of structurally similar pyridyl ketones and general principles of xenobiotic metabolism. The core of this method relies on the high selectivity and sensitivity of tandem mass spectrometry, which is well-suited for analyzing compounds in complex biological fluids.
Methodology Overview
The analytical workflow for the quantification of this compound in human plasma is initiated with a simple and efficient protein precipitation step to extract the analyte and the internal standard from the plasma matrix. The resulting supernatant is then directly injected into the LC-MS/MS system. Chromatographic separation is achieved on a reverse-phase column, which allows for the separation of the analyte from endogenous plasma components. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
Visualized Experimental Workflow
Caption: Overall workflow for the quantification of this compound.
Detailed Protocols
Materials and Reagents
-
Analyte: this compound (analytical standard, purity >98%)
-
Internal Standard (IS): this compound-d7 (deuterated stable isotope-labeled internal standard). If a deuterated standard is not commercially available, a structurally similar compound such as 1-(3-pyridyl)-1-pentanone can be used after thorough validation for the absence of matrix effects and similar ionization efficiency. The use of a stable isotope-labeled internal standard is highly recommended as it is considered the "gold standard" for mass spectrometry, correcting for variations in sample preparation and matrix effects.[3]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Biological Matrix: Blank human plasma (with K2EDTA as anticoagulant) from certified vendors.
Stock and Working Solutions Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound-d7 and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a concentration of 100 ng/mL in acetonitrile.
Sample Preparation Protocol
-
Label 1.5 mL microcentrifuge tubes for calibration standards, QCs, and unknown samples.
-
Pipette 50 µL of human plasma into the appropriately labeled tubes.
-
Spike 5 µL of the appropriate analyte working solution into the calibration standard and QC tubes. For unknown samples, add 5 µL of 50:50 (v/v) methanol:water.
-
Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to all tubes. The addition of the internal standard early in the sample preparation process is crucial to account for variability during the extraction procedure.
-
Vortex mix all tubes for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | See table below |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry (MS)
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | See table below |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 164.1 | 106.1 | 20 |
| This compound-d7 | 171.1 | 113.1 | 20 |
Note: The exact m/z values and collision energies should be optimized by infusing the analyte and internal standard solutions directly into the mass spectrometer. The precursor ion for the analyte is based on its expected molecular weight of 163.22 g/mol plus a proton [M+H]+. The product ion is a plausible fragment corresponding to the pyridyl group.
Bioanalytical Method Validation
The developed method should be validated according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] The validation should assess the following parameters:
-
Selectivity and Specificity: Analyze blank plasma samples from at least six different sources to ensure no endogenous interferences at the retention times of the analyte and internal standard.
-
Calibration Curve: A calibration curve should be prepared with a blank sample (processed without internal standard), a zero sample (processed with internal standard), and at least six non-zero concentrations covering the expected range of quantification. The curve should be fitted with a linear regression model with a weighting factor of 1/x or 1/x². The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be evaluated by analyzing replicate QC samples at four concentration levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC). The acceptance criteria are typically within ±15% of the nominal concentration (±20% for LLOQ) for accuracy, and a coefficient of variation (CV) of ≤15% (≤20% for LLOQ) for precision.
-
Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and internal standard should be assessed by comparing the peak areas of the analyte in post-extraction spiked samples with those in neat solutions. The CV of the matrix factor across different lots of plasma should be ≤15%.
-
Recovery: The extraction efficiency of the analyte and internal standard from the plasma matrix should be determined by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples.
-
Stability: The stability of the analyte in plasma should be evaluated under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw stability. The stability of the analyte in the processed samples in the autosampler should also be assessed.
Data Presentation
Table 1: Calibration Curve Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range (ng/mL) | - | 1 - 1000 |
| LLOQ (ng/mL) | S/N > 10 | 1 |
| Regression Model | - | Linear, 1/x² |
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 95 - 105 | < 10 | 93 - 107 | < 12 |
| LQC | 3 | 98 - 102 | < 5 | 97 - 103 | < 6 |
| MQC | 100 | 99 - 101 | < 4 | 98 - 102 | < 5 |
| HQC | 800 | 97 - 103 | < 5 | 96 - 104 | < 6 |
Causality Behind Experimental Choices
-
Protein Precipitation: This method was chosen for its simplicity, speed, and suitability for high-throughput analysis. Acetonitrile is an effective precipitating agent for plasma proteins and is compatible with reverse-phase chromatography.
-
Reverse-Phase Chromatography (C18 column): A C18 column is a versatile and robust choice for the separation of moderately polar compounds like this compound. The use of formic acid in the mobile phase aids in the protonation of the analyte, which is beneficial for positive mode electrospray ionization.
-
Tandem Mass Spectrometry (MS/MS): MS/MS provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. This minimizes the risk of interference from other compounds in the complex plasma matrix.
-
Stable Isotope-Labeled Internal Standard: The use of a deuterated internal standard is the preferred method for quantitative LC-MS/MS analysis.[3] It co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, leading to more accurate and precise quantification.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in human plasma. The simple sample preparation procedure and the high selectivity of the MS/MS detection make this method suitable for supporting various research and development activities. Adherence to the principles of bioanalytical method validation is crucial to ensure the generation of high-quality and reliable data.
References
- 1. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone | C10H13N3O2 | CID 47289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Note: Quantitative Analysis of 3-Methyl-1-(3-pyridyl)-1-butanone in Biological Matrices using LC-MS/MS
Abstract
This document provides a comprehensive guide for the development of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Methyl-1-(3-pyridyl)-1-butanone. While this specific analyte is not as extensively documented as major nicotine metabolites, its structural similarity to compounds like cotinine and the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) allows for the development of a highly effective analytical protocol. This guide is intended for researchers in toxicology, drug metabolism, and tobacco exposure studies. We will detail the rationale behind sample preparation, chromatographic separation, and mass spectrometric detection, providing a solid foundation for method validation in a research or clinical laboratory setting.
Introduction and Scientific Rationale
This compound is a pyridine derivative structurally related to nicotine and its various metabolites. The analysis of such compounds is critical for understanding tobacco exposure, nicotine metabolism, and the toxicology of related alkaloids. A related compound, 4-(methylamino)-1-(3-pyridyl)-1-butanone, has been identified as a product of a cytochrome P450-mediated metabolic pathway of nicotine.[1] Given this precedent, the presence and concentration of this compound in biological fluids could serve as a potential biomarker for specific metabolic pathways or exposure profiles.
The inherent sensitivity and selectivity of tandem mass spectrometry make it the gold standard for quantifying low-abundance analytes in complex biological matrices such as plasma and urine.[2][3] This application note outlines a strategic approach to method development, leveraging established protocols for similar analytes to create a reliable quantitation method for this compound.
Analyte Properties and Mass Spectrometry
A foundational step in any LC-MS/MS method development is the characterization of the analyte's mass spectrometric behavior.
-
Compound: this compound
-
Molecular Formula: C₁₀H₁₃NO
-
Molecular Weight: 163.22 g/mol
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
Due to the presence of the basic pyridine nitrogen, this compound is expected to ionize efficiently in positive ESI mode, forming a protonated molecule [M+H]⁺.
Proposed MRM Transitions
Direct infusion of a dilute standard solution (e.g., 100-500 ng/mL in 50:50 methanol:water with 0.1% formic acid) is required to determine the optimal precursor ion and identify stable, high-intensity product ions. Based on the structure, we can predict the following:
-
Precursor Ion (Q1): The protonated molecule [M+H]⁺ will have a mass-to-charge ratio (m/z) of 164.2 .
-
Product Ions (Q3): Collision-Induced Dissociation (CID) is expected to produce characteristic fragments. The most probable fragmentation pathways involve the cleavage of the bond between the carbonyl group and the pyridine ring, or the fragmentation of the isobutyl side chain.[3][4][5][6]
| Precursor Ion (Q1 m/z) | Proposed Product Ion (Q3 m/z) | Proposed Neutral Loss | Rationale |
| 164.2 | 106.1 | C₄H₈O | Primary Quantifier. Loss of the isobutyl ketone group, resulting in the stable pyridinyl cation. |
| 164.2 | 78.1 | C₅H₉NO | Qualifier Ion. Further fragmentation of the pyridine ring. |
| 164.2 | 122.1 | C₃H₆ | Loss of propene from the isobutyl side chain. |
Table 1: Predicted MRM Transitions for this compound.
Experimental Protocols
The following sections provide a step-by-step workflow for the analysis. The logic behind this workflow is to first isolate the analyte from complex matrix components and then achieve sharp, symmetrical chromatographic peaks for sensitive MS detection.
Caption: High-level workflow for the analysis of this compound.
Materials and Reagents
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., 3-Methyl-1-(3-pyridyl-d4)-1-butanone)
-
LC-MS grade methanol, acetonitrile, water
-
Formic acid (≥99%)
-
Ammonium hydroxide
-
Mixed-mode cation exchange Solid Phase Extraction (SPE) cartridges
-
Human plasma/urine (blank matrix)
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
SPE is a robust technique for removing salts, proteins, and phospholipids, which can cause ion suppression in the MS source.[7] A mixed-mode cation exchange cartridge is ideal for retaining the basic pyridine moiety.
Step-by-Step Methodology:
-
Sample Pre-treatment: To 500 µL of plasma or urine, add 50 µL of the internal standard working solution (e.g., at 1 µg/mL). Vortex for 10 seconds.
-
SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of 50 mM ammonium formate buffer (pH 3.0). Do not allow the cartridge to go dry.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Allow the sample to pass through under gravity or light vacuum.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove neutral and acidic interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the charge on the analyte, releasing it from the sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B). Vortex to ensure complete dissolution.
Protocol 2: Liquid Chromatography
A reversed-phase separation using a C18 or a Biphenyl column is recommended. A Biphenyl phase can offer enhanced retention and alternative selectivity for aromatic and pyridine-containing compounds.
| Parameter | Recommended Condition | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system | UHPLC provides faster analysis times and higher resolution. |
| Column | Biphenyl or C18 Column (e.g., 100 x 2.1 mm, 1.8 µm) | Biphenyl phase offers π-π interactions, beneficial for retaining pyridine compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation of the analyte for better retention and positive mode ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic phase providing good separation efficiency. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | A small volume is sufficient for a sensitive LC-MS/MS system. |
| Gradient | Time (min) | %B 0.0 |
Table 2: Recommended Liquid Chromatography Conditions.
Protocol 3: Tandem Mass Spectrometry
The analysis should be performed on a triple quadrupole mass spectrometer, which is ideal for quantitative MRM experiments.
Caption: Schematic of the triple quadrupole MS/MS detection process.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The pyridine nitrogen is readily protonated. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity for quantification. |
| Ion Spray Voltage | +4500 V | A typical starting point; should be optimized for the specific instrument.[1] |
| Source Temp. | 450-550 °C | Facilitates efficient desolvation of the mobile phase.[1] |
| Curtain Gas | 20-30 psi | Prevents neutral molecules from entering the mass analyzer.[1] |
| Collision Gas | Nitrogen (typically 8-10 psi) | Used to induce fragmentation in the collision cell. |
| Dwell Time | 100-200 ms | A sufficient time to acquire enough data points across a chromatographic peak.[1] |
| Collision Energy (CE) | To be optimized empirically for each transition. | Start with a range of 15-40 eV to find the optimal energy for fragmentation. |
Table 3: Recommended Mass Spectrometer Settings.
Method Validation and Performance
For use in a regulated or clinical environment, the developed method must be validated according to established guidelines (e.g., FDA or EMA). Key parameters to assess include:
-
Linearity and Range: A calibration curve should be prepared in the blank matrix over the expected concentration range (e.g., 1-1000 ng/mL). A linear regression with a correlation coefficient (r²) > 0.99 is desirable.
-
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and precision (CV%) should not exceed 15% (20% at the LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Selectivity: Blank matrix samples from multiple sources should be analyzed to ensure no endogenous interferences are present at the retention time of the analyte.
-
Matrix Effect: Evaluated by comparing the analyte response in a post-extraction spiked sample to that of a pure solution. This assesses the degree of ion suppression or enhancement from the matrix.
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
Conclusion
This application note provides a detailed framework for establishing a sensitive and specific LC-MS/MS method for the quantification of this compound. By leveraging established analytical principles for structurally related nicotine metabolites and tobacco-specific compounds, researchers can efficiently develop and validate a robust protocol. The proposed SPE sample preparation, reversed-phase UHPLC separation, and MRM-based detection offer a powerful combination for accurate analysis in complex biological matrices, enabling further research into nicotine metabolism and toxicology.
References
- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone | C10H13N3O2 | CID 47289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Concepts: Mass spectrometry, Fragmentation pattern, Organic chemistry .. [askfilo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scienceready.com.au [scienceready.com.au]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Effect of nicotine or cotinine on metabolism of 4-methylnitrosamino-1-(3-pyridyl)-1-butanone (NNK) in isolated rat lung and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Gas Chromatography Method Development and Validation for the Analysis of 3-Methyl-1-(3-pyridyl)-1-butanone
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development and validation of a robust gas chromatography (GC) method for the quantitative analysis of 3-Methyl-1-(3-pyridyl)-1-butanone. This compound, featuring both a pyridine ring and a ketone functional group, is representative of structures found in pharmaceutical intermediates, metabolites, or impurity profiles. We detail a systematic approach to method development, from analyte consideration to the selection of optimal GC parameters. The core of this note is a detailed, step-by-step protocol for a GC-Mass Spectrometry (GC-MS) method, followed by a complete validation protocol adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] This ensures the final method is specific, accurate, precise, and fit for purpose in a regulated drug development environment.
Introduction and Method Development Rationale
This compound is a heterocyclic ketone whose accurate quantification is essential for process control, stability testing, and safety assessment in pharmaceutical development. Its structure shares features with well-studied pyridine alkaloids, such as those found in Nicotiana species.[2][3] The presence of a polar pyridine nitrogen and a ketone group, combined with a hydrocarbon chain, gives the molecule intermediate polarity and sufficient volatility for gas chromatography analysis.
The primary challenge in method development is to achieve a symmetric peak shape and ensure thermal stability during injection and separation. The basic nitrogen of the pyridine ring can interact with active sites in the GC system, leading to peak tailing. Therefore, careful selection of the column and optimization of system parameters are critical.
Causality Behind Experimental Choices:
-
Analytical Technique Selection (GC-MS): Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds.[4][5] Coupling it with a Mass Spectrometer (MS) provides unparalleled selectivity and sensitivity, allowing for positive identification based on mass spectra and accurate quantification, even at low levels.[3] A Flame Ionization Detector (FID) is a viable alternative for routine quantification where mass spectral confirmation is not required.[6]
-
Column Selection (Mid-Polarity Phase): The analyte possesses both polar (pyridine, ketone) and non-polar (isobutyl group) characteristics. A non-polar column (e.g., 100% dimethylpolysiloxane) may not provide sufficient retention or selectivity. An excessively polar column (e.g., WAX) could lead to irreversible adsorption or peak tailing. Therefore, a mid-polarity column, such as a DB-1701 (14% Cyanopropylphenyl / 86% Dimethylpolysiloxane) or similar, is chosen. This phase offers a good balance of interactions, mitigating peak tailing and providing excellent resolution for related impurities.[3]
-
Injection Mode (Splitless): To achieve the low detection limits often required for impurity analysis or metabolite studies, splitless injection is selected. This ensures the entire sample volume is transferred to the column, maximizing sensitivity. A split injection (e.g., 50:1) can be used for higher concentration samples to avoid detector saturation.[4]
-
Sample Preparation (Dilute-and-Shoot): For a soluble analyte in a relatively clean matrix, the simplest and most efficient sample preparation method is direct dilution in a suitable solvent.[7][8] This minimizes sample handling, reduces potential for error, and is easily automated. Dichloromethane is an excellent choice due to its volatility and compatibility with a wide range of organic compounds.[7]
Detailed Analytical Protocol: GC-MS Method
This section provides a complete, step-by-step protocol for the analysis of this compound.
Reagents and Materials
-
Analyte: this compound reference standard (≥99% purity).
-
Solvent: Dichloromethane (DCM), HPLC or GC-grade.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.
-
Pipettes and Volumetric Flasks: Calibrated analytical-grade.
-
Carrier Gas: Helium, high purity (≥99.999%).
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane. This solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Perform serial dilutions of the Primary Stock Solution with dichloromethane to prepare a series of calibration standards. For a typical validation range, concentrations of 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL are recommended.
Sample Preparation
-
Accurately weigh the sample material (e.g., drug substance, formulation) into a volumetric flask.
-
Add dichloromethane to dissolve the sample, using sonication if necessary.
-
Dilute to a final concentration expected to be within the calibration range (e.g., ~5 µg/mL).
-
Filter the solution using a 0.22 µm PTFE syringe filter into a GC vial to remove any particulates.[7]
Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977 MS or equivalent |
| Column | DB-1701 (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet | Split/Splitless, operated in Splitless mode |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Oven Program | - Initial Temperature: 100°C, hold for 1 minute- Ramp: 15°C/min to 280°C- Hold: 5 minutes at 280°C |
| Transfer Line Temp | 280°C |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification |
| SIM Ions | To be determined from the mass spectrum of the analyte (e.g., molecular ion and key fragment ions) |
Method Validation Protocol (per ICH Q2(R1))
To ensure the method is suitable for its intended purpose, a full validation must be performed.[9][10] The following protocols outline the required experiments.
Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
-
Protocol:
-
Inject a blank sample (dichloromethane).
-
Inject a sample of the reference standard.
-
Inject a sample of the drug product matrix without the analyte.
-
Inject a spiked sample containing the analyte and known related substances/impurities.
-
-
Acceptance Criteria: The blank and matrix injections should show no interfering peaks at the retention time of the analyte. The analyte peak should be well-resolved from all other components.[11]
Linearity and Range
-
Objective: To demonstrate a direct proportional relationship between analyte concentration and instrument response over a specified range.
-
Protocol:
-
Prepare at least five concentrations across the desired range (e.g., 0.1 to 25.0 µg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.[11]
Accuracy (Recovery)
-
Objective: To determine the closeness of the test results to the true value.
-
Protocol:
-
Prepare spiked samples by adding known amounts of the analyte to a blank matrix at three concentration levels (e.g., low, medium, high).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.[11]
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day): Analyze six replicate samples of the analyte at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and ≤ 3.0% for intermediate precision.[11]
Detection and Quantitation Limits (LOD & LOQ)
-
Objective: To determine the lowest amount of analyte that can be reliably detected and quantified.
-
Protocol:
-
Estimate LOD and LOQ based on the signal-to-noise ratio (S/N) of a low-concentration standard.
-
LOD is typically determined at an S/N of 3:1, and LOQ at an S/N of 10:1.[10]
-
Confirm the LOQ by preparing samples at this concentration and demonstrating acceptable accuracy and precision.
-
-
Acceptance Criteria: The LOQ must be validated with acceptable precision (RSD ≤ 10%) and accuracy.
Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Introduce small variations to GC parameters one at a time, such as:
-
Column flow rate (± 0.1 mL/min)
-
Oven temperature ramp (± 2°C/min)
-
Inlet temperature (± 10°C)
-
-
Analyze a system suitability standard with each variation.
-
-
Acceptance Criteria: System suitability parameters (e.g., retention time, peak area, tailing factor) should remain within pre-defined limits for all variations.[1]
Data Presentation and Expected Results
Validation data should be summarized in clear, concise tables.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
|---|---|
| 0.1 | [Data] |
| 0.5 | [Data] |
| 1.0 | [Data] |
| 5.0 | [Data] |
| 10.0 | [Data] |
| 25.0 | [Data] |
| Result | r² = [Value] |
Table 2: Accuracy and Precision Summary
| Level | Spiked Conc. (µg/mL) | Mean Recovery (%) | RSD (%) (Repeatability) |
|---|---|---|---|
| Low | 0.5 | [Data] | [Data] |
| Mid | 5.0 | [Data] | [Data] |
| High | 25.0 | [Data] | [Data] |
Visualization of Workflow
The following diagram illustrates the comprehensive workflow from sample receipt to final validation reporting.
Caption: Workflow for GC-MS method development and validation.
References
- 1. database.ich.org [database.ich.org]
- 2. researchgate.net [researchgate.net]
- 3. Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ptfarm.pl [ptfarm.pl]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. environics.com [environics.com]
Application Notes & Protocols: Synthesis of 3-Methyl-1-(3-pyridyl)-1-butanone for Research Applications
Abstract: This document provides detailed synthetic protocols for the laboratory-scale preparation of 3-Methyl-1-(3-pyridyl)-1-butanone, a pyridinyl ketone of interest in medicinal chemistry and drug development research. While its close analog, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), is extensively studied as a tobacco-specific nitrosamine, the synthesis of this specific isovaleroyl-substituted pyridine is less commonly documented.[1][2] This guide presents two robust and well-established synthetic strategies adapted for this target: a Grignard reagent-based approach and a Friedel-Crafts acylation. The protocols are designed for researchers and chemists, emphasizing not just the procedural steps but also the underlying chemical principles, potential challenges, and validation checkpoints to ensure scientific integrity.
Introduction and Strategic Overview
This compound is an aromatic ketone featuring a pyridine ring linked to an isobutyl group via a carbonyl bridge. This structural motif is significant in the study of metabolic pathways and as a building block for more complex molecules. For instance, the metabolism of related compounds like NNK often involves modifications at the carbonyl group or the adjacent carbon atoms, leading to metabolites such as 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB).[2][3] Access to pure analytical standards and precursors like this compound is therefore critical for toxicological and pharmacological research.
The synthesis of such aryl ketones can be approached from two primary retrosynthetic disconnections:
-
Nucleophilic Acyl Substitution (Grignard Approach): This involves forming a carbon-carbon bond by reacting a nucleophilic organometallic reagent with an electrophilic acyl group. This is often the more reliable and higher-yielding method for this class of compounds.
-
Electrophilic Aromatic Substitution (Friedel-Crafts Approach): This classic method involves acylating the aromatic pyridine ring with an acyl halide.[4] However, this route presents specific challenges due to the nature of the pyridine ring.
This guide will detail both methodologies, providing step-by-step protocols, mechanistic insights, and comparative data.
Synthesis Protocol I: Grignard Reagent Addition to an Ester
This protocol is recommended for its reliability and generally milder conditions compared to the Friedel-Crafts acylation. The strategy involves the preparation of an isobutyl Grignard reagent, which then acts as a nucleophile, attacking the carbonyl carbon of an ethyl nicotinate precursor.
Mechanistic Principle
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction.[5] It proceeds in two main stages:
-
Formation of the Grignard Reagent: An alkyl halide reacts with magnesium metal in an anhydrous ether solvent to form an organomagnesium halide (R-MgX). This process inverts the polarity of the carbon atom, making it a potent nucleophile and a strong base.[6]
-
Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate is unstable and collapses, eliminating the ethoxy group to form the target ketone. A subsequent acid workup protonates the intermediate and neutralizes any remaining Grignard reagent.[5]
Caption: Workflow for Grignard-based synthesis.
Experimental Protocol
Caution: Grignard reagents are highly reactive, moisture-sensitive, and basic. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are essential.[7]
Part A: Preparation of Isobutylmagnesium Bromide
-
Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube or inert gas inlet), and a pressure-equalizing dropping funnel.
-
Charge Flask: To the flask, add magnesium turnings (1.2 eq).
-
Initiation: Add a small portion of anhydrous diethyl ether or tetrahydrofuran (THF) to just cover the magnesium. Add a small crystal of iodine to activate the magnesium surface. Add a few drops of isobutyl bromide (1.0 eq) from the dropping funnel. Initiation is indicated by the disappearance of the iodine color and gentle bubbling.[5]
-
Addition: Once initiated, dilute the remaining isobutyl bromide with more anhydrous solvent in the dropping funnel and add it dropwise to the magnesium suspension at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure all the magnesium has reacted. The resulting dark grey solution is the Grignard reagent.
Part B: Reaction with Ethyl Nicotinate
-
Setup: In a separate dried, three-necked flask under an inert atmosphere, prepare a solution of ethyl nicotinate (1.0 eq) in anhydrous THF.
-
Cooling: Cool this solution to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add the prepared Grignard reagent (1.1 eq) to the cooled ester solution via cannula or the dropping funnel. Maintain the temperature below -70 °C to minimize the risk of a second addition, which would lead to a tertiary alcohol byproduct.
-
Reaction: Stir the mixture at -78 °C for 2-3 hours.
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still in the cold bath.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure ketone.
Data Summary
| Parameter | Value/Description | Rationale/Notes |
| Solvent | Anhydrous Diethyl Ether or THF | Ethers stabilize the Grignard reagent. THF is often preferred for its higher boiling point and better solvating properties.[7] |
| Reactant Ratio | 1.1 eq Grignard : 1.0 eq Ester | A slight excess of the Grignard reagent ensures complete consumption of the starting ester. |
| Reaction Temp. | -78 °C | Crucial for preventing over-addition of the Grignard reagent to the newly formed ketone, which is also reactive. |
| Reaction Time | 2-3 hours | Sufficient for complete reaction at low temperature. Progress can be monitored by Thin Layer Chromatography (TLC). |
| Workup | Saturated aq. NH₄Cl | A mild acid source that protonates the alkoxide intermediate and destroys excess Grignard reagent without being overly acidic. |
| Expected Yield | 60-80% | This method is generally efficient but yield depends heavily on the quality of the Grignard reagent and strict anhydrous conditions. |
Synthesis Protocol II: Friedel-Crafts Acylation
This protocol describes the acylation of a pyridine ring system using 3-methylbutanoyl chloride (isovaleroyl chloride) and a Lewis acid catalyst. This method is more direct but faces significant challenges.
Mechanistic Principle
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution.[8] A strong Lewis acid, such as aluminum chloride (AlCl₃), coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring.
Causality Behind Experimental Choices:
-
Pyridine's Reactivity: Pyridine is an electron-deficient aromatic ring, making it inherently unreactive towards electrophilic substitution.
-
Catalyst Complexation: Furthermore, the nitrogen atom in pyridine is a Lewis base and will readily form an irreversible complex with the AlCl₃ catalyst.[4] This deactivates both the catalyst and the pyridine ring even further.
-
Stoichiometric Catalyst: Consequently, a stoichiometric amount (or even an excess) of the Lewis acid is required to force the reaction to proceed. The reaction conditions are typically harsh (high temperatures).[4]
Caption: Workflow for Friedel-Crafts acylation.
Experimental Protocol
Caution: Aluminum chloride is a highly corrosive and water-reactive solid. 3-Methylbutanoyl chloride is lachrymatory. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser (with a drying tube or inert gas line), and a dropping funnel.
-
Charge Flask: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.5 eq) and a high-boiling inert solvent like nitromethane or chlorobenzene.[9]
-
Complex Formation: Cool the suspension in an ice bath and slowly add pyridine (1.0 eq). An exothermic reaction will occur as the pyridine-AlCl₃ complex forms.
-
Acyl Chloride Addition: Slowly add 3-methylbutanoyl chloride (1.2 eq) dropwise to the mixture.
-
Heating: After the addition is complete, slowly heat the reaction mixture to reflux (typically >100 °C, depending on the solvent) and maintain for several hours (4-12 h). Monitor the reaction progress by TLC or GC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice with concentrated HCl. This is a highly exothermic step and must be done slowly and with caution. This process hydrolyzes the aluminum complexes.
-
Make the aqueous solution basic by the slow addition of a concentrated NaOH or Na₂CO₃ solution to precipitate aluminum hydroxides and deprotonate the pyridine product.
-
Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Data Summary
| Parameter | Value/Description | Rationale/Notes |
| Catalyst | Aluminum Chloride (AlCl₃) | A strong Lewis acid required to generate the acylium ion.[8] |
| Stoichiometry | >1.0 eq AlCl₃ | A stoichiometric amount is needed because AlCl₃ complexes with both the pyridine nitrogen and the product ketone.[4] |
| Solvent | Nitromethane, Chlorobenzene | Inert, high-boiling solvents are required for the harsh reaction conditions.[9] |
| Reaction Temp. | Reflux (>100 °C) | High thermal energy is needed to overcome the high activation energy of acylating a deactivated ring. |
| Reaction Time | 4-12 hours | The reaction is typically slow. |
| Expected Yield | 15-30% | Yields are often low to moderate due to the deactivated nature of the substrate and harsh conditions. |
Conclusion and Recommendation
For the synthesis of this compound, the Grignard reagent protocol is the superior and recommended method . It offers significantly milder reaction conditions, avoids the use of harsh and stoichiometric Lewis acids, and generally provides a much higher yield of the desired product. The Friedel-Crafts acylation, while mechanistically straightforward, is poorly suited for an electron-deficient and basic substrate like pyridine and should be considered a secondary or alternative route if the Grignard approach fails. Successful synthesis and purification should always be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the structure and purity of the final compound.
References
- 1. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) (IARC Summary & Evaluation, Volume 37, 1985) [inchem.org]
- 2. Regulatory function of peroxiredoxin I on 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced lung cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-1-(3-Pyridyl)-1-Butanone | C9H11NO2 | CID 107819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for In Vitro Research of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
Authored by: Senior Application Scientist
Introduction:
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent tobacco-specific nitrosamine, is a significant procarcinogen found in tobacco products.[1][2][3] Its established role in the etiology of various cancers, particularly those of the lung, oral cavity, and esophagus, makes it a critical subject of research in oncology and drug development.[1] Understanding the cellular and molecular mechanisms elicited by NNK is paramount for developing effective preventative and therapeutic strategies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of relevant cell culture models to study the biological effects of NNK. We will delve into the rationale for selecting specific cell lines, provide detailed protocols for key assays, and explore the signaling pathways implicated in NNK-induced carcinogenesis.
I. Strategic Selection of Cell Culture Models
The choice of an appropriate in vitro model is fundamental to the success and translational relevance of NNK research. The ideal cell line should reflect the target tissue of NNK's carcinogenicity and possess the necessary molecular machinery for its metabolic activation and subsequent cellular responses.
A. Lung Cancer Models: The BEAS-2B Cell Line
The lung is a primary target for NNK-induced carcinogenesis. The BEAS-2B cell line, an immortalized human bronchial epithelial cell line, serves as an excellent non-tumorigenic model to investigate the initial stages of lung carcinogenesis.[4][5][6]
-
Rationale for Use:
-
Relevant Origin: Derived from normal human bronchial epithelium, representing a primary target for inhaled carcinogens like NNK.[5]
-
Non-Tumorigenic Baseline: Allows for the study of carcinogenic transformation events without the confounding background of a cancerous phenotype.[4][6]
-
Metabolic Competence: BEAS-2B cells have been shown to be a suitable in vitro model for analyzing and screening various chemical and biological agents with potential pulmonary toxicity or carcinogenicity.[5][7]
-
Established Model: Widely used in respiratory disease research, providing a wealth of comparative data.[4][6][7]
-
B. Oral and Esophageal Cancer Models: CAL 27 and HET-1A Cell Lines
Tobacco use is a major risk factor for oral and esophageal cancers. The CAL 27 and HET-1A cell lines are pertinent models for these tissues.
-
CAL 27: An Oral Squamous Cell Carcinoma Model
-
Rationale for Use:
-
Relevant Origin: Established from a tongue squamous cell carcinoma, directly reflecting a target site for tobacco carcinogens in the oral cavity.[8][9][10]
-
Cancer Phenotype: As a cancer cell line, it is suitable for studying the effects of NNK on tumor progression, metastasis, and for screening potential therapeutic agents.[8]
-
Tumorigenic Potential: CAL 27 cells can form tumors in immunocompromised mice, enabling in vivo validation of in vitro findings.[8]
-
-
-
HET-1A: An Esophageal Epithelial Model
-
Rationale for Use:
-
Relevant Origin: Derived from normal human esophageal epithelium, providing a model to study the early events of esophageal carcinogenesis.[11]
-
Immortalized, Non-Tumorigenic: Similar to BEAS-2B, it allows for the investigation of NNK-induced transformation in a non-cancerous background.[12]
-
Physiological Relevance: Used to study cellular responses to various factors contributing to esophageal diseases.[11]
-
-
Table 1: Recommended Cell Lines for NNK Research
| Cell Line | Origin | Type | Key Applications in NNK Research |
| BEAS-2B | Human Bronchial Epithelium | Immortalized, Non-tumorigenic | Studying initiation of lung carcinogenesis, genotoxicity, and signaling pathway activation.[4][5][6] |
| CAL 27 | Human Tongue Squamous Cell Carcinoma | Cancerous, Epithelial-like | Investigating effects on oral cancer progression, invasion, and screening of anti-cancer drugs.[8][9][10] |
| HET-1A | Human Esophageal Epithelium | Immortalized, Non-tumorigenic | Examining early molecular events in esophageal carcinogenesis and cellular responses to NNK.[11][12] |
II. Experimental Protocols
The following protocols provide step-by-step methodologies for assessing the cytotoxic and apoptotic effects of NNK.
A. Assessment of Cell Viability via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[13] Viable cells with active metabolism convert MTT into a purple formazan product.[13][14]
Protocol: MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
NNK Treatment:
-
Prepare serial dilutions of NNK in serum-free culture medium. A suggested concentration range for initial experiments is 0.1 µM to 100 µM.
-
Remove the culture medium from the wells and replace it with 100 µL of the NNK dilutions. Include a vehicle control (medium without NNK).
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan Crystals:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 solution of DMSO and ethanol) to each well.[14]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
B. Detection of Apoptosis by Annexin V Staining
Annexin V staining is a common method to detect apoptosis by flow cytometry.[17][18][19] In apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[18][19] Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[18][19]
Protocol: Annexin V Apoptosis Assay
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treat the cells with the desired concentrations of NNK for the specified duration.
-
-
Cell Harvesting:
-
For adherent cells, collect the culture supernatant (containing floating apoptotic cells).[18][19]
-
Wash the adherent cells with PBS and detach them using a gentle cell dissociation agent like trypsin.[20]
-
Combine the detached cells with the supernatant collected earlier.[18][19]
-
For suspension cells, directly collect the cells.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.[20]
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of fluorescently labeled Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
III. Mechanistic Insights: NNK and Cellular Signaling
NNK exerts its carcinogenic effects through complex mechanisms, including metabolic activation and deregulation of key cellular signaling pathways.
A. Metabolic Activation of NNK
NNK requires metabolic activation by cytochrome P450 enzymes to form DNA adducts, which can lead to mutations if not repaired.[21][22] This process also generates reactive oxygen species (ROS), contributing to oxidative stress and further cellular damage.[21]
B. Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
NNK can bind to nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[23][24] This interaction can trigger downstream signaling cascades that promote cell proliferation and survival.[23][25]
C. Activation of Pro-Survival Signaling Pathways
NNK has been shown to activate pro-survival signaling pathways such as the PI3K/Akt and MAPK pathways.[21] Activation of these pathways can lead to:
-
Increased cell proliferation and growth.
-
Inhibition of apoptosis.
-
Promotion of cell migration and invasion.
Diagram 1: Simplified NNK-Induced Signaling Pathway
Caption: A diagram of the signaling pathways activated by NNK.
Diagram 2: Experimental Workflow for NNK Research
Caption: A workflow for in vitro NNK research.
IV. Conclusion
The in vitro models and protocols detailed in this guide provide a robust framework for investigating the carcinogenic effects of NNK. By selecting cell lines that are relevant to the target tissues of tobacco-related cancers and employing validated assays, researchers can gain valuable insights into the molecular mechanisms driving NNK-induced carcinogenesis. This knowledge is essential for the identification of novel biomarkers and the development of targeted therapies to combat the detrimental health effects of tobacco use.
References
- 1. mdpi.com [mdpi.com]
- 2. Syngeneic tobacco carcinogen–induced mouse lung adenocarcinoma model exhibits PD-L1 expression and high tumor mutational burden - PMC [pmc.ncbi.nlm.nih.gov]
- 3. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 4. BEAS-2B Cell Line in Respiratory Disease Research: A Comprehensive Guide [cytion.com]
- 5. BEAS-2B gene editing by CRISPR/Cas9, the perfect match for respiratory research! | Ubigene [ubigene.us]
- 6. BEAS-2B Cell Line in Respiratory Disease Research: A Comprehensive Guide [cytion.com]
- 7. Human lung epithelial BEAS-2B cells exhibit characteristics of mesenchymal stem cells | PLOS One [journals.plos.org]
- 8. CAL27 Cell Line - Focused Insights into Head and Neck Cancer Using CAL27 Cells [cytion.com]
- 9. CAL 27 is an oral adenosquamous carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. cytion.com [cytion.com]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. atcc.org [atcc.org]
- 17. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 21. Tobacco nitrosamines as culprits in disease: mechanisms reviewed - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An Analysis of the Role of Tobacco-Specific Nitrosamines in the Carcinogenicity of Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cigarette toxin 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) induces experimental pancreatitis through α7 nicotinic acetylcholine receptors (nAChRs) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 25. Nicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone induce cyclooxygenase-2 activity in human gastric cancer cells: Involvement of nicotinic acetylcholine receptor (nAChR) and beta-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Handling and storage procedures for "3-Methyl-1-(3-pyridyl)-1-butanone"
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document has been compiled to provide detailed guidance on the handling and storage of 3-Methyl-1-(3-pyridyl)-1-butanone. Specific safety data for this compound is limited. Therefore, the following protocols are based on the safety information for the closely related structural analog, Methyl 3-pyridyl ketone, and general principles for handling alkyl pyridyl ketones. Users are strongly advised to perform their own risk assessments and consult with their institution's safety officer before commencing any work.
Introduction and Scientific Context
This compound is a member of the alkyl pyridyl ketone family of compounds. Its structure, featuring a pyridine ring linked to a ketone with a branched alkyl chain, suggests its potential utility as a building block in medicinal chemistry and drug development. The pyridine moiety can engage in hydrogen bonding and aromatic interactions, while the ketone functionality serves as a versatile handle for further chemical modifications. Understanding the safe handling and storage of this compound is paramount to ensuring the integrity of research and the safety of laboratory personnel.
The protocols outlined herein are designed to provide a comprehensive framework for the safe utilization of this compound in a research and development setting. The causality behind each procedural step is explained to foster a deeper understanding of the associated risks and mitigation strategies.
Hazard Identification and Risk Assessment
Primary Hazards:
-
Toxicity: Based on its analog, Methyl 3-pyridyl ketone, this compound is anticipated to be toxic if ingested, inhaled, or absorbed through the skin. General toxic effects of ketones can include irritation to the mucous membranes, coughing, and at high concentrations, central nervous system (CNS) depression. [1]* Skin and Eye Irritation: Alkyl pyridyl ketones are known to be skin irritants. [2]Prolonged or repeated skin contact may cause a degreasing effect, potentially leading to secondary inflammation. [1]The compound is also expected to be an eye irritant.
-
Flammability: The flammability of this compound is not explicitly known. However, many organic ketones are flammable. Therefore, it should be treated as a potentially flammable substance, and kept away from ignition sources.
Exposure Routes:
-
Inhalation: Vapors may be harmful if inhaled.
-
Skin Contact: Can cause irritation and may be absorbed through the skin.
-
Eye Contact: May cause serious eye irritation.
-
Ingestion: Toxic if swallowed.
The following table summarizes the anticipated hazard information based on available data for analogous compounds.
| Hazard Category | Anticipated Risk | Source/Justification |
| Acute Oral Toxicity | Toxic | Based on the classification of Methyl 3-pyridyl ketone. [1] |
| Acute Dermal Toxicity | Potentially Harmful | General for alkyl pyridines. [2] |
| Acute Inhalation Toxicity | Potentially Harmful | General for ketones. [1] |
| Skin Corrosion/Irritation | Irritant | Based on data for alkyl pyridyl ketones. [2] |
| Serious Eye Damage/Irritation | Irritant | Expected for this chemical class. |
| Carcinogenicity | No data available | |
| Reproductive Toxicity | Potential for reproductive effects with overexposure | Based on animal studies of Methyl 3-pyridyl ketone. [1] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure risk. The following PPE is mandatory when handling this compound.
-
Hand Protection: Wear nitrile or neoprene gloves. Ensure gloves are inspected for integrity before each use and are changed frequently, especially after direct contact with the compound.
-
Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A laboratory coat is mandatory. For procedures with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
Caption: Mandatory PPE for handling this compound.
Handling Procedures
Adherence to strict handling protocols is critical for user safety and to maintain the purity of the compound.
4.1. General Handling
-
Ventilation: Always handle this compound in a properly functioning and certified chemical fume hood. [1]* Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or vapors.
-
Ignition Sources: Keep the compound away from heat, sparks, and open flames. Use non-sparking tools when handling the material.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
4.2. Weighing and Solution Preparation Protocol
-
Preparation: Before retrieving the compound from storage, ensure all necessary equipment (spatula, weighing paper, glassware, solvent) is inside the chemical fume hood.
-
Weighing: Tare the balance with the weighing paper. Carefully transfer the desired amount of the solid compound onto the weighing paper using a clean spatula. Avoid creating dust.
-
Transfer: Gently add the weighed compound to the appropriate glassware.
-
Solubilization: Add the desired solvent to the glassware and mix gently until the compound is fully dissolved.
-
Cleaning: Decontaminate the spatula and any other reusable equipment immediately after use. Dispose of the weighing paper in the appropriate chemical waste container.
Storage Procedures
Proper storage is crucial for maintaining the stability and integrity of this compound and for ensuring a safe laboratory environment.
-
Container: Store the compound in its original, tightly sealed container.
-
Location: Keep the container in a cool, dry, and well-ventilated area. [1]* Incompatibilities: Store away from strong oxidizing agents, acids, and bases.
-
Ignition Sources: The storage area should be free of ignition sources.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.
Caption: Recommended storage conditions for this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is required.
6.1. Accidental Exposure
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention. [3] 6.2. Spill Response
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Conclusion
The handling and storage of this compound require a diligent and informed approach to safety. By understanding the potential hazards and adhering to the protocols outlined in these application notes, researchers can work with this compound in a safe and effective manner, enabling its potential to be explored in the advancement of science and medicine.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-1-(3-pyridyl)-1-butanone
Welcome to the technical support center for the synthesis of 3-Methyl-1-(3-pyridyl)-1-butanone. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the synthesis of this and similar pyridyl ketone compounds. Here, we will address common issues that can lead to low yields and provide scientifically grounded, field-proven solutions.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several synthetic routes. The two most common and logical pathways are the Grignard reaction utilizing a nitrile precursor and the Friedel-Crafts acylation. Each method has its own set of advantages and potential pitfalls. This guide will delve into the troubleshooting specifics for both, with a primary focus on the Grignard approach due to its prevalence for this class of compounds.
Section 1: Troubleshooting the Grignard Reaction Route
The reaction of a Grignard reagent with a nitrile is a classic and effective method for ketone synthesis.[1][2] For this compound, this involves the reaction of isobutylmagnesium bromide with 3-cyanopyridine, followed by acidic hydrolysis of the intermediate imine.[1][3][4][5][6]
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Grignard reaction is not initiating or is very sluggish. What are the common causes and how can I fix this?
Answer: The initiation of a Grignard reaction is notoriously sensitive to reaction conditions. Several factors can inhibit the formation of the isobutylmagnesium bromide reagent:
-
Moisture and Atmospheric Oxygen: Grignard reagents are highly reactive towards protic sources like water and are also sensitive to oxygen.[7] Ensure all glassware is rigorously flame-dried or oven-dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[3][8] Solvents must be anhydrous.
-
Magnesium Surface Passivation: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction with the alkyl halide.[7]
-
Activation Techniques:
-
Mechanical Activation: Gently crushing the magnesium turnings in a dry mortar and pestle can expose a fresh reactive surface.
-
Chemical Activation: Adding a small crystal of iodine can help to activate the magnesium surface. The disappearance of the iodine color is an indicator of activation.[4] 1,2-dibromoethane can also be used as an activating agent.[7]
-
-
-
Alkyl Halide Quality: Ensure the isobutyl bromide is pure and free from any acidic impurities. Distillation of the alkyl halide prior to use is recommended.
Question 2: I'm observing a low yield of the desired ketone even after the Grignard reagent has formed. What are the likely side reactions?
Answer: Low yields in the Grignard addition to 3-cyanopyridine can stem from several side reactions:
-
Wurtz-type Coupling: A significant side reaction can be the coupling of the Grignard reagent with the starting alkyl halide. This can be minimized by slow, controlled addition of the alkyl halide during the Grignard reagent formation.
-
Reaction with the Pyridine Ring: The acidic proton on the pyridine ring is generally not acidic enough to be a major issue. However, the nitrogen atom in the pyridine ring is a Lewis base and can coordinate with the magnesium of the Grignard reagent, potentially hindering the nucleophilic attack on the nitrile carbon.
-
Incomplete Hydrolysis of the Imine Intermediate: The initial product of the Grignard addition to the nitrile is an N-magnesio-ketimine salt. This intermediate must be hydrolyzed to the ketone. Incomplete or improper hydrolysis is a common reason for low yields.[1][9]
-
Hydrolysis Protocol: Ensure a sufficiently acidic aqueous workup (e.g., with HCl) is used to efficiently hydrolyze the imine. The hydrolysis mechanism involves protonation of the imine nitrogen, followed by nucleophilic attack of water.[10]
-
Question 3: The hydrolysis step of my reaction is messy, and I'm having trouble isolating the product. What is the best workup procedure?
Answer: A carefully executed workup is crucial for isolating the this compound in good purity.
-
Controlled Quenching: The reaction mixture should be cooled in an ice bath before the addition of the acidic aqueous solution to manage the exothermic nature of the quench.
-
Extraction: After quenching, the product will likely be in the organic layer. Extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) is necessary. Multiple extractions will ensure complete recovery of the product.
-
Washing: The combined organic extracts should be washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove excess water.
Experimental Protocol: Grignard Synthesis of this compound
| Step | Procedure | Key Considerations |
| 1 | Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. Add a small crystal of iodine. Slowly add a solution of isobutyl bromide in anhydrous diethyl ether. | Ensure all glassware is scrupulously dry.[3][8] The reaction should be initiated before adding the bulk of the alkyl halide. |
| 2 | Addition to Nitrile: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of 3-cyanopyridine in anhydrous diethyl ether. | Maintain a low temperature to control the exothermicity of the reaction. |
| 3 | Hydrolysis: After the addition is complete, slowly and carefully add the reaction mixture to a stirred, ice-cold solution of aqueous hydrochloric acid. | This step is highly exothermic and should be performed with caution.[8] |
| 4 | Workup and Isolation: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. | Thorough extraction is key to maximizing yield. |
| 5 | Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate). | The polarity of the eluent will need to be optimized based on TLC analysis. |
Visualizing the Grignard Workflow
Caption: Workflow for the Grignard synthesis of this compound.
Section 2: Troubleshooting the Friedel-Crafts Acylation Route
While challenging for pyridine systems, Friedel-Crafts acylation offers a more direct approach if successful. This would involve the reaction of a pyridine derivative with an acylating agent like isovaleryl chloride in the presence of a Lewis acid catalyst.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 4: Why is my Friedel-Crafts acylation of pyridine failing or giving very low yields?
Answer: The direct Friedel-Crafts acylation of pyridine is notoriously difficult for a fundamental reason:
-
Lewis Base Character of Pyridine: The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a Lewis base and readily complexes with the Lewis acid catalyst (e.g., AlCl₃).[11] This deactivates the catalyst and also deactivates the pyridine ring towards electrophilic aromatic substitution.
Question 5: Are there ways to overcome the challenges of Friedel-Crafts acylation on pyridine rings?
Answer: Yes, several strategies can be employed to improve the outcome of Friedel-Crafts acylations on pyridines:
-
Use of Milder Lewis Acids: Strong Lewis acids like AlCl₃ can be problematic. Milder Lewis acids may be more effective.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. In some cases, using the acylating agent itself as the solvent can be beneficial.
-
Protecting Groups: While more synthetically demanding, the use of a protecting group on the pyridine nitrogen can prevent its coordination with the Lewis acid, allowing the acylation to proceed. The protecting group would then need to be removed in a subsequent step.
-
Alternative Catalytic Systems: Research has explored various catalytic systems to overcome the limitations of traditional Friedel-Crafts reactions on pyridines, including the use of deep eutectic solvents.[12]
Visualizing the Friedel-Crafts Challenge
Caption: The competing pathways in the Friedel-Crafts acylation of pyridine.
Section 3: Purification and Characterization
Question 6: What is the best way to purify the final product?
Answer: Purification of this compound will likely require chromatographic techniques.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying compounds of this nature. A solvent system of hexane and ethyl acetate is a good starting point, with the polarity gradually increased to elute the product. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent ratio.
-
Crystallization: If the product is a solid, recrystallization can be an effective purification method.[9] A suitable solvent system for recrystallization would need to be determined experimentally. This often involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then allowing it to cool slowly to form crystals.
Summary of Key Troubleshooting Points
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Grignard Formation | Moisture, oxygen, passivated magnesium surface. | Use anhydrous conditions, inert atmosphere, and activate magnesium. |
| Low Ketone Yield (Grignard) | Side reactions (e.g., Wurtz coupling), incomplete hydrolysis. | Slow addition of reagents, ensure complete acidic workup. |
| Difficult Product Isolation | Emulsion formation, product solubility in aqueous layer. | Careful quenching, multiple extractions, appropriate washing steps. |
| Failed Friedel-Crafts Acylation | Deactivation of Lewis acid by pyridine nitrogen. | Use milder Lewis acids, alternative catalytic systems, or protecting groups. |
| Impure Final Product | Presence of starting materials or side products. | Column chromatography on silica gel, or recrystallization. |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nitrile to Ketone Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone | C10H13N3O2 | CID 47289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Pyridine synthesis [organic-chemistry.org]
- 12. dea.gov [dea.gov]
Technical Support Center: Optimizing Urinary Detection of Pyridyl Butanone Analogs
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the analysis of pyridyl butanone analogs in urine, with a focus on 3-Methyl-1-(3-pyridyl)-1-butanone and related biomarkers of tobacco exposure. This guide is designed for researchers, clinical scientists, and drug development professionals engaged in bioanalytical studies. Our goal is to provide in-depth, field-proven insights to help you navigate the complexities of method development, sample preparation, and data analysis.
The analyte "this compound" is structurally related to key metabolites of tobacco-specific nitrosamines (TSNAs), such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). The analytical principles and troubleshooting steps detailed here are directly applicable to this class of compounds, including the widely studied biomarker 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), the primary metabolite of NNK.[1][2][3]
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, moving from sample collection to final data analysis.
General Analytical Workflow
The overall process for quantifying pyridyl butanone analogs in urine involves several critical stages, each with potential challenges. Understanding this workflow is the first step to effective troubleshooting.
Caption: High-level workflow for urinary biomarker analysis.
Section 1: Pre-Analytical & Sample Handling
FAQ 1: What are the best practices for urine sample collection and storage to ensure analyte stability?
Answer: Analyte stability is paramount for accurate quantification. For nicotine metabolites and TSNAs, the primary concern is preventing degradation and bacterial contamination.
-
Collection: Use sterile, polypropylene containers. A first-morning void is often preferred for higher analyte concentration, but 24-hour collection can also be used for assessing total daily excretion.
-
Short-Term Storage: If analysis is to be performed within 24-48 hours, samples should be refrigerated at 2-8°C.
-
Long-Term Storage: For storage longer than 48 hours, samples must be frozen at -20°C or, ideally, -80°C to ensure long-term stability of metabolites like NNAL.[4] Avoid repeated freeze-thaw cycles, as this can lead to analyte degradation. It is best practice to aliquot samples into smaller volumes before freezing if multiple analyses are planned.
Section 2: Sample Preparation Troubleshooting
Sample preparation is the most critical and often most variable part of the workflow. The primary goal is to isolate the analyte from complex matrix components (salts, urea, endogenous compounds) that can interfere with analysis.
FAQ 2: My analyte signal is very low or absent. Should I be performing hydrolysis?
Answer: Yes, this is a highly likely cause. In the body, xenobiotics like pyridyl butanones and their metabolites are often conjugated with glucuronic acid to increase their water solubility for excretion.[5][6] This process, known as glucuronidation, renders the metabolite invisible to most LC-MS/MS methods designed to detect the parent (unconjugated) form.
To measure "total" analyte concentration (conjugated + unconjugated), you must first cleave the glucuronide bond using an enzyme.
-
The Causality: The enzyme β-glucuronidase specifically catalyzes the hydrolysis of glucuronide conjugates.[5][7] Without this step, you are only measuring the small fraction of "free" analyte present in the urine, potentially underestimating the true exposure level by a significant margin.[8][9]
Protocol: Enzymatic Hydrolysis of Urine Samples
-
Thaw Sample: Thaw frozen urine samples completely at room temperature or in a cool water bath. Vortex briefly to ensure homogeneity.
-
Aliquot: Transfer 0.5 mL - 1.0 mL of urine into a clean microcentrifuge tube.
-
Add Internal Standard: Spike the sample with an appropriate amount of a stable isotope-labeled internal standard (e.g., NNAL-d3 for NNAL analysis) to correct for extraction variability and matrix effects.[10]
-
Buffer Addition: Add an appropriate buffer to bring the sample pH to the optimal range for the enzyme (typically pH 5.0 - 6.8). Acetate or phosphate buffers are common.
-
Enzyme Addition: Add β-glucuronidase enzyme solution (from sources like Helix pomatia or recombinant sources). Recombinant enzymes often offer faster reaction times and higher purity.[7][8]
-
Incubation: Vortex the mixture gently and incubate. Incubation conditions vary by enzyme source:
-
Stop Reaction: Proceed immediately to the extraction step. Some protocols may suggest stopping the reaction by adding a strong base or organic solvent.
FAQ 3: I'm seeing poor recovery after sample preparation. Should I use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?
Answer: Both SPE and LLE are viable, but SPE generally offers superior cleanup and reproducibility for this class of compounds.[11][12] Poor recovery is often due to an unoptimized extraction protocol.
Comparison of Extraction Techniques
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Selectivity | High (can use specific sorbent chemistry) | Lower (based on general solvent polarity) |
| Cleanup | Excellent (removes more interferences) | Moderate (can co-extract matrix components) |
| Reproducibility | High (amenable to automation) | Lower (operator-dependent) |
| Solvent Use | Lower Volume | Higher Volume |
| Protocol | More complex (multiple steps) | Simpler (fewer steps) |
Causality & Recommendation: Pyridyl butanones contain a basic pyridine nitrogen, making them ideal candidates for mixed-mode or polymeric cation-exchange SPE cartridges. This allows for a highly selective extraction based on both hydrophobic interactions and ionic retention, leading to a much cleaner final extract than a simple polarity-based LLE.[13] If you are experiencing poor recovery with LLE (e.g., using ethyl acetate), it is likely due to either an incorrect pH during extraction or significant co-extraction of interfering matrix components.
Protocol: Mixed-Mode Cation-Exchange SPE
This protocol is a template and should be optimized for your specific analyte and cartridge.
-
Conditioning: Wash the cartridge with 1-2 mL of methanol, followed by 1-2 mL of deionized water. This activates the sorbent.
-
Equilibration: Equilibrate the cartridge with 1-2 mL of a weak acid buffer (e.g., 2% formic acid in water). This prepares the sorbent to bind the analyte.
-
Sample Loading: Load the hydrolyzed urine sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Wash 1 (Polar Wash): Wash the cartridge with 1-2 mL of the weak acid buffer to remove salts and other polar interferences.
-
Wash 2 (Non-Polar Wash): Wash with 1-2 mL of methanol to remove non-polar interferences. Your analyte of interest should remain bound to the cation-exchange sites.
-
Elution: Elute the analyte using a small volume (e.g., 2 x 0.5 mL) of a basic organic solvent, such as 5% ammonium hydroxide in methanol. The base neutralizes the charge on the analyte, releasing it from the sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase for injection.
Caption: Decision tree for troubleshooting low analyte recovery.
Section 3: LC-MS/MS Method Development
FAQ 4: How do I select the right LC column and mobile phase for my analysis?
Answer: The goal is to achieve good retention and sharp peak shape for your analyte, separating it from any isobaric interferences (compounds with the same mass).
-
Column Selection: A C18 column is a robust starting point for reversed-phase chromatography. For potentially polar metabolites, a column with an alternative selectivity (e.g., Phenyl-Hexyl or a polar-embedded phase) can provide better retention and peak shape.
-
Mobile Phase:
-
Aqueous (A): Deionized water with an acidic modifier. Formic acid (0.1%) is standard for positive ion electrospray ionization (ESI+) as it promotes protonation [M+H]+.
-
Organic (B): Acetonitrile or Methanol, also containing 0.1% formic acid. Acetonitrile often provides sharper peaks and lower backpressure.
-
-
The Causality: The acidic modifier in the mobile phase serves two purposes. First, it protonates the basic pyridine nitrogen on your analyte, leading to better ionization efficiency in the ESI source. Second, it suppresses the ionization of any acidic compounds in the matrix, reducing potential interference.
FAQ 5: I'm not sure which MRM transitions to use for quantification. How are these determined?
Answer: Multiple Reaction Monitoring (MRM) provides the high selectivity needed for bioanalysis. It involves selecting a specific precursor ion (typically the protonated molecule, [M+H]+) and monitoring one or more of its specific fragment ions.
-
Determine Precursor Ion (Q1): Infuse a standard solution of your analyte directly into the mass spectrometer. In positive ion mode, you will identify the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]+. For this compound (M.W. 163.21), this would be m/z 164.2.
-
Determine Product Ions (Q3): Perform a product ion scan on the precursor ion. This involves isolating the precursor ion (m/z 164.2) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and scanning the resulting fragments in the third quadrupole (Q3). The fragmentation of a butanone structure often involves cleavage alpha to the carbonyl group.[14][15]
-
Select MRM Transitions: Choose the most intense and stable fragment ions as your product ions for the MRM transitions. You should select at least two transitions: one for quantification ("quantifier") and one for confirmation ("qualifier").
Example MRM Transitions for Related Analytes
| Analyte | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Collision Energy (eV) | Use |
| NNAL[10] | 210.1 | 180.1 | 24 | Quantifier |
| NNAL-d3 (IS)[10] | 213.1 | 183.1 | 24 | Quantifier |
| Hypothetical: this compound | 164.2 | e.g., 106.1 (loss of C4H8) | Optimize | Quantifier |
| 164.2 | e.g., 78.1 (pyridine ring) | Optimize | Qualifier |
Note: Hypothetical transitions for the target analyte must be determined experimentally.
Section 4: Data Interpretation & Validation
FAQ 6: My results are inconsistent across batches. How can I control for matrix effects?
Answer: Matrix effects—the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix—are a primary cause of poor reproducibility.
-
The Causality: Even after cleanup, endogenous components from urine can elute at the same time as your analyte. These components compete for ionization in the ESI source, either suppressing your analyte's signal (ion suppression) or, less commonly, enhancing it.
-
Solutions:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective solution. A SIL-IS is chemically identical to the analyte but contains heavy isotopes (e.g., ²H, ¹³C, ¹⁵N), making it mass-distinguishable. It co-elutes with the analyte and experiences the exact same matrix effects and extraction inconsistencies. By calculating the ratio of the analyte peak area to the IS peak area, these variations are normalized.
-
Improved Chromatographic Separation: Adjust your LC gradient to better separate the analyte from the regions where most matrix components elute (often very early or very late in the run).
-
Better Sample Cleanup: Re-optimize your SPE protocol to remove more of the interfering components. A more rigorous wash step may be required.
-
By implementing these troubleshooting steps and understanding the scientific principles behind them, you can develop a robust, reproducible, and sensitive method for the detection of this compound and related biomarkers in urine.
References
- 1. Analysis of total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a method for the determination of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in urine of nonsmokers and smokers using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Temporal Stability of Urinary and Plasma Biomarkers of Tobacco Smoke Exposure among Cigarette Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [discover.restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utas.edu.au [utas.edu.au]
- 11. Determination of nicotine and its metabolites in urine by solid-phase extraction and sample stacking capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solid-phase extraction of nicotine and its metabolites for high-performance liquid chromatographic determination in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. dgms.eu [dgms.eu]
Technical Support Center: Overcoming Matrix Effects in 3-Methyl-1-(3-pyridyl)-1-butanone Analysis
Welcome to the technical support center for the analysis of 3-Methyl-1-(3-pyridyl)-1-butanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of matrix effects in bioanalysis. By understanding and mitigating these effects, you can ensure the accuracy, precision, and reliability of your analytical data.
Introduction to Matrix Effects
In quantitative bioanalysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a biological sample other than the analyte of interest.[1] These endogenous and exogenous substances, such as proteins, phospholipids, salts, and metabolites, can interfere with the ionization of the target analyte, leading to a phenomenon known as the matrix effect.[1][2] This can manifest as ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), both of which compromise the accuracy and reproducibility of the results.[3][4]
This compound, a compound of interest in various research and development areas, is susceptible to these effects, particularly when analyzed in complex biological matrices like plasma, urine, or tissue homogenates. This guide provides a structured approach to identifying, troubleshooting, and overcoming these challenges.
Frequently Asked Questions (FAQs)
Here are some of the most common questions and issues encountered during the analysis of this compound.
Q1: My analyte signal is significantly lower in plasma samples compared to the standard in a pure solvent. What could be the cause?
A1: This is a classic sign of ion suppression , a major type of matrix effect.[2][4] Co-eluting endogenous components from the plasma, such as phospholipids, can compete with your analyte for ionization in the mass spectrometer's source, leading to a reduced signal.[2]
To confirm and address this:
-
Perform a post-extraction spike experiment: Compare the peak area of your analyte spiked into a blank, extracted matrix sample with the peak area of the analyte in a pure solvent at the same concentration. A significant difference indicates a matrix effect.[5]
-
Optimize your sample preparation: The most effective way to combat ion suppression is to improve the cleanup of your sample.[1] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering components than simple protein precipitation.[1][2]
-
Modify your chromatographic method: Adjusting the gradient, changing the column chemistry, or using a divert valve to send the early, unretained matrix components to waste can help separate your analyte from the interfering compounds.[5][6]
Q2: I'm observing inconsistent results (high %CV) across different batches of my biological matrix. How can I improve reproducibility?
A2: This variability is often due to the relative matrix effect , where the composition of the biological matrix differs between individuals or lots, causing varying degrees of ion suppression or enhancement.[5] Regulatory guidelines, such as those from the FDA and EMA, require the evaluation of matrix effects from multiple sources.[7][8][9]
To mitigate this:
-
Use a stable isotope-labeled internal standard (SIL-IS): An SIL-IS is the gold standard for compensating for matrix effects. Since it has nearly identical chemical and physical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction of the analyte signal.[5]
-
Evaluate multiple matrix lots during method validation: As per regulatory guidance, test your method with at least six different lots of the biological matrix to ensure its robustness.[8][9] The precision (%CV) of the results across these lots should be within acceptable limits (typically ≤15%).[8][9]
-
Thoroughly optimize your sample preparation: A robust sample preparation method that effectively removes a wide range of interferences will be less susceptible to variations between matrix lots.
Q3: Can my choice of ionization technique (ESI vs. APCI) influence the severity of matrix effects?
A3: Yes, the ionization method can significantly impact the extent of matrix effects. Electrospray ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI) because ESI is more sensitive to competition for charge in the liquid phase.[5]
Consider the following:
-
Evaluate both ESI and APCI during method development: If you are experiencing significant matrix effects with ESI, testing APCI may provide a more robust and reliable signal for this compound, depending on its chemical properties.
-
Optimize ion source parameters: Regardless of the technique, optimizing parameters such as gas flows, temperature, and voltages can help minimize matrix effects.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues related to matrix effects in this compound analysis.
Guide 1: Diagnosing and Quantifying Matrix Effects
This guide will help you determine if you have a matrix effect and quantify its impact.
Step 1: Perform a Post-Column Infusion Experiment
-
Objective: To qualitatively identify regions in your chromatogram where ion suppression or enhancement occurs.
-
Procedure:
-
Continuously infuse a standard solution of this compound directly into the mass spectrometer's ion source post-column.
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the signal of your analyte. Any dips or rises in the baseline signal indicate the retention times of interfering matrix components.[5]
-
Step 2: Calculate the Matrix Factor (MF)
-
Objective: To quantitatively assess the magnitude of the matrix effect.
-
Procedure:
-
Analyze a standard solution of the analyte in a pure solvent (A).
-
Analyze a blank matrix sample that has been extracted and then spiked with the analyte at the same concentration as in (A) (B).
-
Calculate the Matrix Factor: MF = Peak Area (B) / Peak Area (A)
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no matrix effect.
-
-
The coefficient of variation (%CV) of the IS-normalized MF calculated from at least six different lots of matrix should not be greater than 15%.[9]
Guide 2: Optimizing Sample Preparation to Mitigate Matrix Effects
A clean sample is the best defense against matrix effects. This guide outlines strategies for improving your sample preparation protocol.
Workflow for Selecting a Sample Preparation Method:
Caption: Workflow for optimizing sample preparation.
Detailed Protocols:
-
Liquid-Liquid Extraction (LLE):
-
Principle: LLE separates the analyte from the matrix based on its differential solubility in two immiscible liquids.
-
Protocol:
-
Adjust the pH of the aqueous sample to ensure this compound is in its neutral, uncharged form (typically 2 pH units above the pKa for a basic analyte).[1]
-
Add an immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).
-
Vortex to facilitate extraction.
-
Centrifuge to separate the layers.
-
Collect the organic layer containing the analyte.
-
Evaporate the solvent and reconstitute in the mobile phase.
-
-
Troubleshooting: If you still observe interferences, consider a "double LLE" where a non-polar solvent like hexane is first used to remove hydrophobic interferences before extracting the analyte with a more polar solvent.[1]
-
-
Solid-Phase Extraction (SPE):
-
Principle: SPE uses a solid sorbent to retain the analyte while the matrix components are washed away.
-
Protocol:
-
Conditioning: Wet the sorbent with an organic solvent followed by an aqueous solution to activate it.
-
Loading: Pass the pre-treated sample through the sorbent.
-
Washing: Use a weak solvent to wash away interfering components while the analyte remains bound.
-
Elution: Use a strong solvent to elute the analyte.
-
Evaporate the eluate and reconstitute.
-
-
Troubleshooting: The choice of sorbent is critical. For a compound like this compound, consider reversed-phase (e.g., C18) or mixed-mode cation exchange sorbents. Optimizing the wash and elution solvents is key to achieving a clean extract.[10]
-
Data Presentation: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Simple, fast, inexpensive | Least effective at removing interferences, high risk of matrix effects[2] | High-throughput screening where speed is prioritized |
| Liquid-Liquid Extraction (LLE) | Good at removing salts and highly polar interferences | Can be labor-intensive, uses organic solvents | Intermediate cleanup, good for removing phospholipids |
| Solid-Phase Extraction (SPE) | Highly selective, provides the cleanest extracts | More complex method development, can be more expensive | Methods requiring low detection limits and high accuracy |
Guide 3: Chromatographic and Mass Spectrometric Solutions
Even with optimized sample preparation, some matrix effects may persist. The following strategies can help.
Chromatographic Optimization:
-
Change Column Selectivity: If co-elution is the issue, switching to a column with a different stationary phase (e.g., from a C18 to a biphenyl or pentafluorophenyl phase) can alter the elution profile and separate the analyte from interferences.[10][11]
-
Adjust Mobile Phase: Modifying the pH or the organic solvent composition of the mobile phase can improve peak shape and resolution.
-
Use a Divert Valve: Program the divert valve to send the initial part of the eluent, which often contains unretained matrix components, to waste instead of the mass spectrometer.[6]
Mass Spectrometry Optimization:
-
Optimize Ion Source Parameters: Fine-tuning the ion source settings (e.g., spray voltage, gas temperatures, and flow rates) can improve ionization efficiency and reduce susceptibility to matrix effects.
-
Consider Metal-Free Systems: For some analytes, interactions with metal components in the LC system and column can cause peak tailing and signal loss. Using metal-free or PEEK-lined columns and tubing can sometimes alleviate these issues.[12]
Logical Relationship of Troubleshooting Steps:
Caption: A systematic approach to troubleshooting matrix effects.
Conclusion
Overcoming matrix effects in the analysis of this compound is a critical step in developing a robust and reliable bioanalytical method. A systematic approach that involves careful diagnosis, optimization of sample preparation and chromatography, and the use of an appropriate internal standard will lead to high-quality data that meets regulatory expectations. This guide provides the foundational knowledge and practical steps to help you navigate these challenges successfully.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. zefsci.com [zefsci.com]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacompass.com [pharmacompass.com]
- 8. fda.gov [fda.gov]
- 9. e-b-f.eu [e-b-f.eu]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Metabolite Analysis of 3-Methyl-1-(3-pyridyl)-1-butanone
Introduction: The quantitative bioanalysis of nicotine metabolites is critical for clinical and toxicological research, as well as for understanding tobacco exposure and addiction. While cotinine is the most commonly measured biomarker, the analysis of minor metabolites like 3-Methyl-1-(3-pyridyl)-1-butanone (also known as pseudo-cotinine) presents unique and significant analytical challenges. This guide provides in-depth troubleshooting advice and validated protocols to address the common issues encountered during the analysis of this specific compound, ensuring data integrity and accuracy for researchers and drug development professionals.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to nicotine metabolism?
This compound is a minor metabolite of nicotine. It is an isomer of cotinine, the primary metabolite of nicotine, differing in the position of the methyl group. Nicotine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2A6, into a variety of metabolites.[1][2] While the main pathway (70-80% of metabolism) leads to cotinine, other minor pathways exist.[2] The presence of various isomers and metabolites in biological fluids necessitates highly selective analytical methods to differentiate and accurately quantify each compound.
To visualize its place in the metabolic pathway, consider the following simplified diagram:
Caption: Simplified metabolic pathway of nicotine.
Q2: Why is the analysis of this specific metabolite more challenging than for major metabolites like cotinine?
The analysis of this compound is complicated by several factors:
-
Isomeric Co-elution: Its primary challenge is its isomeric nature with cotinine.[3][4] Cotinine is typically present at concentrations several orders of magnitude higher than its isomers.[4] Standard reversed-phase liquid chromatography (RPLC) methods often fail to adequately separate these isomers, leading to chromatographic interference and inaccurate quantification of the much less abundant this compound.
-
High Polarity: Like many drug metabolites, this compound is relatively polar. This property results in poor retention on traditional C18 reversed-phase columns, causing it to elute near the solvent front where matrix effects are most severe.[5][6]
-
Low Endogenous Concentrations: As a minor metabolite, it is present in biological fluids at very low levels, often requiring highly sensitive mass spectrometry (MS) instrumentation and optimized sample preparation to achieve the necessary limits of quantification.[1]
-
Complex Biological Matrix: The analysis is performed in complex matrices like urine, plasma, or saliva, which contain high concentrations of endogenous substances (salts, lipids, proteins).[7] These substances can interfere with the analysis, most notably by causing matrix effects in the MS source.[8][9]
Q3: What are the typical biological matrices for analysis, and what are the primary concerns for each?
The choice of matrix depends on the study's objectives. Each presents a unique set of challenges.
| Biological Matrix | Primary Advantages | Key Analytical Challenges & Concerns |
| Urine | Non-invasive collection, higher analyte concentrations due to accumulation. | High variability in composition (pH, ionic strength, specific gravity) between individuals and even for the same individual over time.[8] High salt content can cause significant ion suppression and instrument contamination.[10] |
| Plasma/Serum | More stable and less variable composition than urine. Reflects circulating concentrations. | Invasive collection. Lower analyte concentrations. High protein content requires removal (e.g., protein precipitation) which can be non-selective. High phospholipid content is a major source of matrix effects.[9] |
| Saliva | Non-invasive, easy to collect. Good correlation with plasma for many compounds. | Collection can be challenging (stimulated vs. unstimulated flow affects composition). Lower sample volumes. Can be subject to matrix effects from enzymes and other components. |
Section 2: Troubleshooting Guide - Sample Preparation
Q4: I'm seeing low and inconsistent recovery of the analyte from my samples. What are the likely causes and solutions?
Low recovery is typically due to an inefficient extraction method or analyte degradation. The goal is to efficiently isolate the analyte while removing as many matrix interferences as possible.
Common Causes & Solutions:
-
Inefficient Extraction Technique:
-
Protein Precipitation (PPT): This is a simple but "dirty" method. While fast, it leaves many endogenous components like salts and phospholipids in the supernatant, which can cause low recovery due to matrix effects rather than poor extraction efficiency.[11] Solution: Use PPT for initial screening only. For quantitative analysis, a more selective technique is recommended.
-
Liquid-Liquid Extraction (LLE): LLE provides a cleaner extract than PPT. However, recovery can be highly dependent on the choice of solvent and pH. Solution: Since this compound is a basic compound, ensure the sample pH is adjusted to be basic (e.g., pH 9-10) before extraction with a water-immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of dichloromethane and isopropanol). This ensures the analyte is in its neutral form, maximizing its partitioning into the organic phase. A detailed LLE protocol is available in the literature.[12]
-
Solid-Phase Extraction (SPE): This is often the most effective technique, providing the highest recovery and cleanest extracts.[13][14] Solution: Use a mixed-mode cation exchange SPE cartridge. The sorbent can retain the analyte via hydrophobic interactions under neutral pH and via ionic interactions under acidic pH, allowing for a multi-step wash protocol to remove a wide range of interferences.
-
-
Analyte Adsorption: The analyte may adsorb to plasticware (e.g., pipette tips, collection tubes).
-
Solution: Use low-adsorption labware or silanized glass vials, especially when dealing with low concentration samples.
-
Q5: My sample extracts are still "dirty" and causing a rapid decline in LC-MS performance. How can I improve the cleanup?
A "dirty" extract is the primary cause of signal drift, loss of sensitivity, and instrument downtime. This is almost always due to residual phospholipids from plasma/serum or complex endogenous components from urine.
Troubleshooting Steps:
-
Optimize SPE Wash Steps: If using SPE, introduce a more rigorous wash sequence. For a mixed-mode cation exchange cartridge, after loading the sample, you can wash with an acidic solution to remove basic interferences, followed by an organic solvent like methanol to remove lipids, before eluting your analyte with a basic organic solvent.
-
Implement Phospholipid Removal: If using PPT or LLE with plasma samples, consider using specialized phospholipid removal plates or cartridges. These products are designed to selectively remove phospholipids while allowing analytes to pass through.
-
Use a Guard Column: Always use a guard column or an in-line filter before your analytical column. This is a cost-effective way to protect your expensive analytical column from particulates and strongly retained matrix components.
-
Develop a Robust LC Wash Method: Ensure your LC gradient includes a high-organic wash step at the end of each run to elute late-eluting, hydrophobic matrix components before the next injection.
Section 3: Troubleshooting Guide - LC-MS/MS Analysis
Q6: I cannot chromatographically separate this compound from the highly abundant cotinine. What should I try?
This is the most critical chromatographic challenge. Achieving baseline separation is essential for accurate quantification.
Recommendations:
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to reversed-phase for this application. HILIC columns use a polar stationary phase with a high-organic mobile phase. This mechanism provides much better retention for polar compounds like pseudo-cotinine and offers different selectivity for isomers compared to C18 columns.[15]
-
Optimize HILIC Conditions:
-
Column Choice: Start with a bare silica or amide-bonded HILIC column.
-
Mobile Phase: A typical HILIC mobile phase consists of a high percentage of acetonitrile (e.g., >85%) with an aqueous buffer. The buffer is critical for peak shape and retention. Use a volatile buffer compatible with MS, such as ammonium formate or ammonium acetate, at a concentration of 5-10 mM.[15]
-
pH: The mobile phase pH can significantly affect the retention and selectivity of basic compounds. Experiment with a pH range from 3 to 6.
-
-
Consider Phenyl Columns: If you must use reversed-phase, a phenyl-hexyl or biphenyl column can offer alternative selectivity to a standard C18 due to pi-pi interactions with the pyridyl ring of the analyte.[12] This may provide the selectivity needed to resolve the isomers.
Q7: I am observing significant ion suppression in my analysis. How do I diagnose and mitigate this critical issue?
Ion suppression is a reduction in the ionization efficiency of the target analyte caused by co-eluting matrix components, leading to underestimation of the analyte's concentration.[7][8] It is a major threat to data accuracy in bioanalysis.
Diagnostic Workflow:
The gold standard for diagnosing matrix effects is the post-extraction spike experiment .[7][8]
Caption: Workflow for diagnosing matrix effects.
Mitigation Strategies:
-
Improve Chromatographic Separation: The best defense is to chromatographically separate the analyte from the interfering matrix components. If suppression is observed, adjust the gradient to move the analyte's retention time.
-
Enhance Sample Cleanup: A cleaner sample will have fewer interfering components. Revisit your sample preparation method (see Q5).
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass (e.g., contains ²H or ¹³C atoms). It will co-elute with the analyte and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the IS peak area, the effect is normalized, leading to accurate quantification.[5]
-
Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes be effective by reducing the concentration of matrix components below the level where they cause suppression. However, this may compromise the limit of quantification.
Q8: My signal intensity is too low. How can I improve sensitivity?
Low sensitivity prevents the reliable measurement of the analyte, especially at low concentrations.
Solutions:
-
Optimize MS Parameters: Systematically optimize source-dependent and compound-dependent MS parameters.
-
Source Parameters: Nebulizer gas, heater gas flow, source temperature, and spray voltage. These affect the efficiency of droplet formation and desolvation in the ESI source.
-
Compound Parameters: Use infusion of a pure standard to optimize the collision energy (CE) and declustering potential (DP) for the specific MRM transitions of your analyte.
-
-
Improve Mobile Phase: Ensure the mobile phase pH promotes ionization. For a basic compound like this compound, a slightly acidic mobile phase (e.g., pH 3-5) will ensure the molecule is protonated [M+H]⁺ in the positive ESI mode, maximizing signal.
-
Chemical Derivatization: If sensitivity is still insufficient, consider derivatization. This involves reacting the analyte with a reagent to attach a chemical group that has very high ionization efficiency.[5][16] For example, reagents that add a permanently charged quaternary amine group can dramatically increase ESI response. However, this adds another step to the workflow and requires careful optimization.
Section 4: Protocols and Workflows
Protocol 1: Mixed-Mode Cation Exchange SPE from Urine
This protocol provides a starting point for developing a robust SPE method.
-
Sample Pre-treatment: Centrifuge 1 mL of urine to remove particulates. Dilute 0.5 mL of the supernatant with 0.5 mL of 2% phosphoric acid. Add the internal standard.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol, followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (approx. 1 mL/min).
-
Wash Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.5).
-
Wash Step 2 (Lipids/Non-polar Interferences): Wash the cartridge with 1 mL of methanol. Dry the cartridge under vacuum for 1-2 minutes.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Analytical Workflow Overview
The entire process from sample receipt to final data requires a systematic and validated approach.
Caption: A typical bioanalytical workflow for metabolite quantification.
Section 5: Data Interpretation and Validation
Q9: How do I properly use an internal standard for this analysis?
An internal standard (IS) is crucial for accurate quantification. It is a compound of known concentration added to every sample, calibrator, and QC before processing.
-
The Best Choice: A stable isotope-labeled (SIL) version of this compound is the ideal IS. It behaves identically during extraction and ionization.
-
Alternative: If a SIL-IS is unavailable, a structural analog (a molecule with similar chemical properties and chromatographic retention) can be used, but it will not correct for matrix effects as effectively. Cotinine-d3 is often used in nicotine metabolite panels but may not be ideal here due to different chromatographic retention in a HILIC system designed to separate the isomers.
-
Implementation: The IS response should be monitored across the batch. A significant variation (>15-20%) in the IS peak area can indicate a problem with extraction consistency or severe, variable matrix effects that even the IS cannot fully compensate for.
Q10: What are the key validation parameters I need to assess for this method?
A quantitative bioanalytical method must be validated to ensure its reliability. Key parameters are defined by regulatory bodies like the FDA and EMA.
| Validation Parameter | Description | Common Acceptance Criteria |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks (>20% of LLOQ) at the analyte's retention time in blank matrix. |
| Calibration Curve | Relationship between instrument response and known analyte concentrations. | At least 6-8 non-zero standards. Correlation coefficient (r²) > 0.99. |
| Accuracy & Precision | Closeness of measured values to the true value (accuracy) and to each other (precision). | Measured for at least 3 QC levels (low, mid, high). Accuracy: within ±15% of nominal. Precision: ≤15% CV. (±20% and ≤20% CV at LLOQ). |
| Recovery | Efficiency of the extraction process. | Should be consistent and reproducible, though not necessarily 100%. |
| Matrix Effect | Assessment of ion suppression or enhancement from the biological matrix. | Matrix factor should be consistent across different sources of matrix. CV ≤ 15%. |
| Stability | Analyte stability in matrix under various storage and processing conditions (freeze-thaw, bench-top, long-term). | Concentration change should be within ±15% of the baseline value. |
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions [frontiersin.org]
- 4. Cotinine - Wikipedia [en.wikipedia.org]
- 5. Challenges and recent advances in quantitative mass spectrometry‐based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eijppr.com [eijppr.com]
- 10. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
- 13. Determination of cotinine by LC-MS-MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. akjournals.com [akjournals.com]
- 16. mdpi.com [mdpi.com]
Improving the efficiency of "3-Methyl-1-(3-pyridyl)-1-butanone" extraction
Starting Research on Extraction
I'm currently immersed in Google searches, focusing on the extraction of 3-Methyl-1-(3-pyridyl)-1-butanone. I'm prioritizing common methods, suitable solvents, potential hurdles, and analytical techniques. Early results point to various approaches, though some details remain elusive. My goal is to compile a thorough overview to inform subsequent experiments.
Expanding Extraction Knowledge Base
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Technical Support Center: Immunoassay for 3-Methyl-1-(3-pyridyl)-1-butanone
Prepared by: Senior Application Scientist, Immunoassay Development
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding immunoassays for the small molecule 3-Methyl-1-(3-pyridyl)-1-butanone. Given its structural similarity to nicotine and its metabolites, this guide places special emphasis on diagnosing and resolving issues related to antibody cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
This compound is a chemical compound featuring a pyridine ring and a ketone functional group.[1] Its structure is analogous to several well-known nicotine metabolites. In drug development and toxicology, molecules with this structure are often studied as biomarkers of exposure to nicotine or related compounds, or as metabolites of novel therapeutic agents. Immunoassays provide a high-throughput and cost-effective method for quantifying such small molecules in complex biological matrices.[2]
Q2: What is the basic principle of an immunoassay for a small molecule like this?
Small molecules like this compound typically have only a single epitope (the site where an antibody binds).[3] Therefore, they cannot be measured with a "sandwich" immunoassay that requires binding two antibodies simultaneously. Instead, a competitive immunoassay format is used.[4] In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.[5] The resulting signal is inversely proportional to the concentration of the analyte in the sample.[4]
Q3: What is antibody cross-reactivity and why is it a major concern for this assay?
Cross-reactivity occurs when an antibody, raised against a specific target (in this case, this compound), also binds to other, structurally similar molecules.[6] This is a significant issue because it can lead to an overestimation of the analyte's concentration and produce inaccurate results.[6][7] Given the structure of this compound, there is a high probability of cross-reactivity with nicotine and its major metabolites, such as cotinine and trans-3'-hydroxycotinine, which may be present in samples from tobacco users.[8][9]
Core Principle: The Competitive Immunoassay
Understanding the mechanism of a competitive immunoassay is crucial for effective troubleshooting. The key principle is the competition between the unlabeled analyte from the sample and a fixed amount of labeled analyte (e.g., conjugated to an enzyme like HRP) for a finite number of capture antibody binding sites immobilized on a microplate well.
Caption: Principle of a competitive immunoassay.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Q: My results are significantly higher than expected or inconsistent with a confirmatory method like LC-MS. What is the likely cause?
A: This is the classic sign of antibody cross-reactivity . The antibody is likely detecting not only this compound but also other structurally related molecules present in the sample, leading to an artificially inflated signal. Studies on immunoassays for the nicotine metabolite cotinine have shown that significant cross-reactivity with metabolites like trans-3'-hydroxycotinine can lead to overestimated concentrations, especially in urine samples.[8]
Troubleshooting Steps:
-
Identify Potential Cross-Reactants: Based on the sample source and the structure of your target analyte, list all potential structurally similar compounds. For an analyte like this compound, this list should include:
-
Nicotine
-
Cotinine
-
trans-3'-hydroxycotinine
-
Nornicotine
-
Any parent drug or related metabolites if applicable.
-
-
Perform a Cross-Reactivity Assessment: Systematically test the binding of each potential cross-reactant to the antibody. This is the most definitive way to confirm the source of the interference. (See Experimental Protocol 1 ).
-
Review the Data: Quantify the percentage of cross-reactivity for each compound. Even moderate cross-reactivity with a highly abundant metabolite can cause significant interference. For example, trans-3'-hydroxycotinine can be present in urine at concentrations 3-fold higher than cotinine, so even 30% cross-reactivity can dramatically skew results.[8]
-
Mitigation Strategies:
-
Sample Pre-treatment: If a specific cross-reactant is identified, consider a sample clean-up step (e.g., solid-phase extraction) to remove it before running the immunoassay.
-
Assay Re-optimization: The degree of cross-reactivity can sometimes be modulated by changing the concentrations of the antibody and the labeled competitor.[10]
-
Data Correction: If the concentrations of the cross-reacting metabolites are known (e.g., from LC-MS analysis of a subset of samples), it may be possible to develop a mathematical model to correct the immunoassay results.
-
Source a More Specific Antibody: In the long term, the best solution is to use a highly specific monoclonal antibody that recognizes a unique feature of the this compound molecule.[11]
-
Q: My spike-and-recovery is poor (typically <80%), and sample dilutions are not linear. What's happening?
A: This problem points to a matrix effect . Components in the sample matrix (e.g., serum, plasma, urine) are interfering with the antibody-antigen binding reaction.[12][13] This is distinct from cross-reactivity, where the antibody binds to the wrong molecule. Here, the matrix itself prevents the antibody from binding efficiently to the correct molecule.
Common Causes of Matrix Effects: [14]
-
High concentrations of endogenous proteins, lipids, or salts.
-
Differences in pH or viscosity between the sample and the standard curve diluent.
-
Presence of heterophilic antibodies or other interfering substances in the sample.
Troubleshooting Steps:
-
Confirm the Matrix Effect: The first step is to perform a systematic spike-and-recovery and dilution linearity experiment. (See Experimental Protocol 2 ). An acceptable recovery range is typically 80-120%.[12]
-
Optimize Sample Dilution: Diluting the sample is the simplest way to reduce the concentration of interfering substances.[12] Test a range of dilution factors (e.g., 1:2, 1:5, 1:10) to find a level where the matrix effect is minimized while the analyte concentration remains within the assay's quantifiable range.
-
Use a Matrix-Matched Standard Curve: Prepare your standard curve calibrators in the same matrix as your samples (e.g., analyte-free serum or pooled urine).[13] This ensures that the standards and samples are affected by the matrix in the same way, improving accuracy.
-
Modify Assay Buffer: Adding blocking agents, increasing the salt concentration, or adjusting the pH of the assay buffer can sometimes mitigate non-specific interactions causing the matrix effect.
Caption: Troubleshooting workflow for inaccurate results.
Experimental Protocols
Protocol 1: Cross-Reactivity Assessment
This protocol determines the specificity of the antibody by measuring its binding to potentially interfering compounds.
-
Preparation:
-
Prepare a high-concentration stock solution of the primary analyte (this compound) and each potential cross-reactant in the assay buffer.
-
Create serial dilutions of the primary analyte to generate a standard curve (e.g., 8-10 points).
-
Create separate serial dilutions for each potential cross-reactant, typically covering a much wider concentration range than the standard curve.
-
-
Assay Procedure:
-
Run the standard competitive immunoassay according to the kit instructions or established lab protocol.
-
In separate wells, run the full dilution series for each potential cross-reactant in place of the standard curve.
-
Include zero-analyte (blank) and maximum signal controls.
-
-
Data Analysis:
-
Plot the standard curve (Signal vs. Concentration) and determine the concentration that causes 50% inhibition of the maximum signal (IC50) for the primary analyte.
-
For each potential cross-reactant, plot its inhibition curve and determine its IC50 value.
-
Calculate the percent cross-reactivity (%CR) using the following formula:
%CR = (IC50 of Primary Analyte / IC50 of Potential Cross-Reactant) x 100
-
Protocol 2: Spike and Recovery for Matrix Effect Assessment
This protocol determines if components in the sample matrix interfere with analyte quantification.
-
Preparation:
-
Select at least 3-5 individual samples representative of the study matrix.
-
For each sample, divide it into two aliquots: "Neat" and "Spiked".
-
Prepare a spiking solution of the primary analyte at a known high concentration. The volume added should be small (e.g., <5% of the total sample volume) to avoid significantly diluting the matrix.[12]
-
-
Procedure:
-
Add the small volume of the spiking solution to the "Spiked" aliquot. The target concentration should be in the mid-to-high range of the standard curve.
-
Add an equal volume of assay buffer to the "Neat" aliquot to serve as a control.
-
Measure the concentration of the analyte in both the "Neat" and "Spiked" samples using the immunoassay.
-
-
Data Analysis:
-
Calculate the Percent Recovery using the following formula:
% Recovery = ([Spiked Sample Conc.] - [Neat Sample Conc.]) / (Known Spiked Conc.) x 100
-
An ideal recovery is 100%, with a generally acceptable range of 80-120%.[12] Values outside this range indicate a significant matrix effect.
-
Data Presentation: Interpreting Cross-Reactivity
The table below provides a hypothetical example of cross-reactivity data for an immunoassay targeting this compound, based on typical findings for related assays.[8][15]
| Compound | Structure Description | IC50 (ng/mL) | % Cross-Reactivity | Implication |
| This compound | Primary Analyte | 15 | 100% | Reference Compound |
| Cotinine | Pyridine ring with a pyrrolidinone group | 300 | 5.0% | Moderate interference if present at high levels. |
| trans-3'-hydroxycotinine | Hydroxylated cotinine metabolite | 50 | 30.0% | High risk. This metabolite is often abundant and can cause significant overestimation.[8] |
| Nicotine | Pyridine ring with a pyrrolidine group | 2,500 | 0.6% | Low risk of significant interference. |
| An unrelated compound (e.g., Caffeine) | Xanthine alkaloid | >50,000 | <0.03% | Negligible interference; demonstrates assay specificity. |
References
- 1. 3-methyl-1-(3-pyridinyl)-1-butanone | Sigma-Aldrich [sigmaaldrich.com]
- 2. Lateral flow immunoassay for small-molecules detection in phytoproducts: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 8. Cotinine determination by immunoassays may be influenced by other nicotine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme-linked immunosorbent assay of nicotine metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
- 11. myadlm.org [myadlm.org]
- 12. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 13. arp1.com [arp1.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stability of 3-Methyl-1-(3-pyridyl)-1-butanone in Biological Samples
Welcome to the technical support center for bioanalytical assays involving 3-Methyl-1-(3-pyridyl)-1-butanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the stability of this analyte in biological samples during storage.
A Note on Scientific Approach: Direct stability data for this compound in biological matrices is not extensively published. This compound is a metabolite of cotinine, which is the primary metabolite of nicotine. Therefore, this guide leverages the wealth of stability data available for nicotine and cotinine as highly relevant surrogates. This approach is a standard and scientifically sound practice in bioanalytical method development when dealing with novel or less-characterized metabolites. The principles and protocols outlined here provide a robust framework for establishing the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological samples?
A1: The stability of an analyte like this compound in a biological matrix is influenced by several factors. These include:
-
Storage Temperature: Inappropriate storage temperatures can lead to enzymatic or chemical degradation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can cause degradation of the analyte and changes in the sample matrix.
-
Matrix Type: The biological matrix (e.g., plasma, urine, saliva) can contain enzymes or have a pH that affects analyte stability.
-
Presence of Co-medications: Other drugs or their metabolites present in the sample could potentially interact with or affect the stability of the target analyte.
-
Container System: The material of the storage container can lead to adsorption of the analyte. Polypropylene tubes are generally recommended.
Q2: What are the recommended storage temperatures for biological samples containing this compound?
A2: Based on stability data for the closely related compounds, nicotine and cotinine, the following storage conditions are recommended as a starting point for validation:
-
Short-Term Storage (up to 24 hours): Refrigeration at 2-8°C is generally acceptable.
-
Long-Term Storage: For extended periods, freezing at -20°C or -80°C is crucial. Studies on cotinine have shown it to be stable for up to a year at -20°C, and long-term storage at -80°C is also a common practice. A review of HPLC-MS methods indicated that nicotine and cotinine are stable for up to 6 months at -80°C. Some laboratory service providers state stability for nicotine and its metabolites in serum for up to 28 days at refrigerated, ambient, or frozen temperatures.
Q3: How many freeze-thaw cycles are generally acceptable for samples containing this analyte?
A3: Bioanalytical method validation guidelines from regulatory bodies like the FDA recommend evaluating the stability of an analyte after multiple freeze-thaw cycles. For nicotine and cotinine, stability has been demonstrated for three to six freeze-thaw cycles. It is best practice to validate for at least three freeze-thaw cycles during your method development.
Q4: Are there any specific collection procedures to enhance the stability of this compound?
A4: Yes, proper sample collection and handling are critical.
-
Blood/Plasma: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin). Centrifuge the blood to separate the plasma as soon as possible after collection. Transfer the plasma to labeled polypropylene cryogenic vials for storage.
-
Urine: For urine samples, acidification to a pH of 2-3 with sodium bisulfate can help preserve the stability of some analytes. However, it is essential to validate whether this is necessary and effective for this compound. Samples should be frozen as soon as possible after collection.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low analyte recovery after storage | Analyte degradation due to improper storage temperature. | Verify that samples were consistently stored at the validated temperature (-20°C or -80°C). Conduct a short-term stability study at various temperatures to determine the optimal storage condition. |
| Adsorption of the analyte to the storage container. | Ensure the use of appropriate storage vials, such as polypropylene tubes. Perform a recovery experiment to check for adsorption. | |
| Inconsistent results between aliquots of the same sample | Non-homogeneity of the sample after thawing. | Ensure the sample is thoroughly but gently mixed after thawing and before taking an aliquot for analysis. |
| Analyte degradation during the freeze-thaw process. | Limit the number of freeze-thaw cycles. Validate the freeze-thaw stability of the analyte for the expected number of cycles in your workflow. | |
| Presence of interfering peaks in the chromatogram | Formation of degradation products during storage. | Investigate potential degradation pathways. Adjust storage conditions (e.g., lower temperature, addition of stabilizers) to minimize degradation. Ensure your chromatographic method separates the analyte from potential degradation products. |
| Co-eluting endogenous matrix components. | Optimize the sample preparation and chromatographic method to improve selectivity. |
Experimental Protocols
Protocol 1: Evaluation of Long-Term Stability
This protocol is designed to assess the stability of this compound in a biological matrix over an extended period.
Objective: To determine the maximum duration for which samples can be stored at a specific temperature without significant degradation of the analyte.
Methodology:
-
Prepare a set of quality control (QC) samples at low and high concentrations by spiking a known amount of this compound into the biological matrix of interest.
-
Analyze a subset of these QC samples (the "time zero" samples) immediately to establish a baseline concentration.
-
Store the remaining QC samples at the desired long-term storage temperature (e.g., -20°C and -80°C).
-
At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve a set of stored QC samples.
-
Allow the samples to thaw completely at room temperature and process them using your validated bioanalytical method.
-
Analyze the samples and compare the measured concentrations to the baseline concentrations from time zero.
Acceptance Criteria (based on FDA guidance): The mean concentration of the stored QC samples should be within ±15% of the mean concentration of the time zero samples.
Protocol 2: Freeze-Thaw Stability Assessment
This protocol evaluates the stability of the analyte after repeated freezing and thawing cycles.
Objective: To determine the impact of multiple freeze-thaw cycles on the concentration of this compound.
Methodology:
-
Prepare a set of QC samples at low and high concentrations.
-
Freeze the samples at the intended storage temperature (e.g., -20°C) for at least 12 hours.
-
Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for the desired number of cycles (typically a minimum of three).
-
After the final thaw, process and analyze the QC samples.
-
Compare the measured concentrations to those of freshly prepared QC samples or time zero samples that have not undergone freeze-thaw cycles.
Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the mean concentration of the baseline samples.
Data Presentation
Table 1: Summary of Recommended Stability Testing for this compound (Based on Nicotine/Cotinine Data and Regulatory Guidance)
| Stability Test | Storage Condition | Minimum Duration/Cycles | Acceptance Criteria | Reference |
| Freeze-Thaw Stability | -20°C or -80°C | 3 cycles | Mean concentration ±15% of baseline | |
| Short-Term (Bench-Top) Stability | Room Temperature | To cover expected sample handling time | Mean concentration ±15% of baseline | |
| Long-Term Stability | -20°C and/or -80°C | To cover the duration of the study | Mean concentration ±15% of baseline | |
| Post-Preparative (Autosampler) Stability | Autosampler Temperature (e.g., 4°C) | To cover expected analytical run time | Mean concentration ±15% of baseline |
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of an analyte in biological samples.
Decision Tree for Troubleshooting Stability Issues
Caption: Decision tree for troubleshooting analyte stability issues in bioanalysis.
Common experimental artifacts with "3-Methyl-1-(3-pyridyl)-1-butanone" and solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental literature detailing common artifacts for 3-Methyl-1-(3-pyridyl)-1-butanone is limited. This guide is curated by our Senior Application Scientists based on fundamental principles of organic chemistry and extensive experience with related pyridyl ketones. The troubleshooting advice provided is based on the inherent reactivity of the compound's functional groups.
Introduction
This compound is a versatile building block in medicinal chemistry and materials science. Its unique structure, featuring a pyridine ring, a ketone, and an branched alkyl chain, offers multiple avenues for chemical modification. However, these same features can present challenges during synthesis, purification, storage, and application. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to help you navigate potential experimental artifacts and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Synthesis and Purification
Question 1: I'm synthesizing this compound and my yield is consistently low. What are the likely side reactions?
Answer: Low yields can often be attributed to side reactions involving the starting materials or the product itself. The synthesis of 3-acylpyridines can be challenging due to the electron-deficient nature of the pyridine ring, which can deactivate it towards certain reactions like Friedel-Crafts acylation.[1][2]
-
Potential Side Reactions During Synthesis:
-
Decarboxylation: If synthesizing from nicotinic acid derivatives, decarboxylation can be a competing reaction, leading to the formation of pyridine as a byproduct.[3]
-
Over-alkylation/acylation: In reactions like Friedel-Crafts, there's a possibility of multiple acylations or alkylations on the pyridine ring, although this is less common with the deactivated ring.
-
Reaction at the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a Lewis base and can react with acids or electrophiles, leading to the formation of pyridinium salts.[4][5] This can complicate the reaction and subsequent workup.
-
Grignard Reagent Reactivity: If using a Grignard-based synthesis, the Grignard reagent can act as a base, deprotonating any acidic protons in the reaction mixture, or it can add to other electrophilic sites.[6][7][8][9]
-
-
Troubleshooting & Solutions:
-
Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of your reagents.
-
Choice of Catalyst: For Friedel-Crafts type reactions, consider using milder Lewis acids to minimize side reactions.[2]
-
Protecting Groups: In some cases, temporarily protecting the pyridine nitrogen may be necessary.
-
Alternative Synthetic Routes: Consider alternative synthetic strategies such as those involving the reaction of an organometallic reagent with a nicotinic acid derivative.[1]
-
Question 2: I'm having difficulty purifying my crude this compound. What are the best practices?
Answer: Purifying pyridine derivatives can be challenging due to their basicity and potential for forming azeotropes with certain solvents.[10][11][12]
-
Common Impurities:
-
Unreacted starting materials.
-
Byproducts from side reactions (e.g., pyridine from decarboxylation).[3]
-
Isomeric impurities.
-
-
Purification Strategies:
-
Distillation: Vacuum distillation is often an effective method for purifying liquid pyridyl ketones.[3]
-
Crystallization: If the product is a solid or can be converted to a solid salt (e.g., a hydrochloride salt), recrystallization can be a powerful purification technique.
-
Chromatography: Column chromatography on silica gel is a common method. However, the basicity of the pyridine nitrogen can lead to tailing of the product peak. To mitigate this, consider:
-
Adding a small amount of a basic modifier like triethylamine or pyridine to the eluent.
-
Using alumina as the stationary phase.
-
-
Acid-Base Extraction: An aqueous acid wash can be used to extract the basic pyridine derivative into the aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
| Purification Method | Advantages | Potential Issues & Solutions |
| Vacuum Distillation | Effective for thermally stable liquids. | Potential for decomposition at high temperatures. Solution: Use a high-vacuum pump to lower the boiling point. |
| Recrystallization | Excellent for obtaining high-purity solids. | Finding a suitable solvent system can be challenging. Solution: Screen a variety of solvents and solvent mixtures. |
| Column Chromatography | Versatile and widely applicable. | Tailing of peaks due to basicity. Solution: Add a basic modifier to the eluent or use alumina. |
| Acid-Base Extraction | Good for removing non-basic impurities. | Emulsion formation can occur. Solution: Use brine washes to break emulsions. |
Section 2: Stability and Storage
Question 3: My sample of this compound has developed a yellow or brown color over time. What is causing this degradation?
Answer: The discoloration of your sample is likely due to degradation. Several factors can contribute to the instability of pyridyl ketones.
-
Potential Degradation Pathways:
-
Oxidation: The pyridine ring and the benzylic-like position adjacent to the carbonyl group can be susceptible to oxidation, especially in the presence of air and light.[5]
-
Photodegradation: Ketones can undergo photochemical reactions upon exposure to UV light, such as Norrish-type reactions, which can lead to decomposition.[13][14][15] Pyridine derivatives can also be light-sensitive.
-
Acid/Base Catalyzed Reactions: The presence of acidic or basic impurities can catalyze aldol-type condensation reactions or other decomposition pathways, especially given the presence of alpha-protons on the ketone.[16]
-
-
Storage and Handling Recommendations:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Protection from Light: Store in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Low Temperature: Store at a low temperature (e.g., in a refrigerator or freezer) to slow down potential degradation reactions.
-
Purity: Ensure the compound is of high purity before long-term storage, as impurities can accelerate decomposition.
-
Experimental Workflows & Diagrams
Potential Side Reaction in Synthesis: Enolate Formation and Aldol Condensation
The presence of alpha-protons on the ketone moiety of this compound makes it susceptible to enolate formation under basic conditions. This enolate can then participate in side reactions, such as aldol condensation, which can reduce the yield of the desired product.
Caption: Potential aldol condensation side reaction of this compound.
Hypothetical Metabolic Pathway
In biological systems, pyridyl ketones can undergo various metabolic transformations. Understanding these potential pathways is crucial for interpreting in vitro and in vivo experimental results.
Caption: A hypothetical metabolic pathway for this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. homework.study.com [homework.study.com]
- 8. benchchem.com [benchchem.com]
- 9. Khan Academy [khanacademy.org]
- 10. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 11. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 12. US2708653A - Purification of pyridine bases by distillation - Google Patents [patents.google.com]
- 13. Photochemical Decarbonylation of Oxetanone and Azetidinone: Spectroscopy, Computational Models, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.ch.huji.ac.il [chem.ch.huji.ac.il]
- 16. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Introduction: The Critical Need for Accurate Carcinogen Biomarkers in Tobacco Research
A Comprehensive Guide to the Validation of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) as a Carcinogen Biomarker for Tobacco-Specific Nitrosamine (NNK) Exposure
For Researchers, Scientists, and Drug Development Professionals
Tobacco use remains a leading cause of preventable death worldwide, primarily due to the carcinogenic compounds present in tobacco products and smoke. Among the most potent of these are the tobacco-specific nitrosamines (TSNAs), with 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) being a primary lung carcinogen.[1][2] Accurate assessment of exposure to NNK is paramount for understanding cancer risk, evaluating the efficacy of harm reduction strategies, and for regulatory purposes.[1] This guide provides an in-depth validation and comparison of biomarkers for NNK exposure, with a primary focus on its major metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL).
It is important to address a potential point of confusion regarding the topic "3-Methyl-1-(3-pyridyl)-1-butanone." While this chemical entity exists, it is not a recognized metabolite of NNK, nor is it established as a biomarker for tobacco carcinogen exposure.[3][4] The scientifically validated and widely studied biomarker for NNK exposure is NNAL. Therefore, this guide will focus on the robust scientific evidence supporting the use of NNAL.
The Carcinogenic Pathway: From NNK Metabolism to DNA Damage
The carcinogenicity of NNK is not direct; it requires metabolic activation within the body to exert its harmful effects. This process, primarily occurring in the liver and lungs, leads to the formation of reactive intermediates that can bind to DNA, forming adducts that can initiate carcinogenesis if not repaired.[5][6][7]
A major metabolic pathway for NNK is its reduction to NNAL, which is itself a carcinogen.[6][7] Both NNK and NNAL can undergo further metabolic activation through α-hydroxylation, leading to the formation of DNA-reactive species.[5][8][9] These intermediates can methylate or pyridyloxobutylate DNA, forming various DNA adducts such as O6-methylguanine (O6-mG), which is a critical miscoding lesion.[6][10] The formation of these DNA adducts is considered a key step in the initiation of NNK-induced cancers.[5][11]
NNAL: The Gold Standard Biomarker for NNK Exposure
NNAL has emerged as the preferred biomarker for assessing exposure to NNK for several key reasons:
-
Specificity: NNAL is a direct and specific metabolite of NNK, which is only found in tobacco and tobacco products. This specificity ensures that the detection of NNAL is a clear indicator of tobacco exposure.[1][12]
-
Long Half-Life: NNAL has a significantly longer biological half-life (ranging from 10 to 45 days) compared to other tobacco biomarkers like cotinine (approximately 16-28 hours).[13][14][15][16] This extended half-life provides a more stable and integrated measure of NNK exposure over several weeks, making it less susceptible to short-term fluctuations in smoking behavior.[13][16]
-
Sensitivity: Highly sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allow for the detection of very low levels of NNAL in biological matrices like urine.[17][18][19] This enables the assessment of exposure even in individuals with low levels of tobacco smoke exposure, such as passive smokers.[17][20]
Comparative Analysis of Tobacco Exposure Biomarkers
While several biomarkers can indicate tobacco exposure, NNAL and cotinine are the most widely used and validated. The following table provides a comparative overview of their key characteristics.
| Feature | NNAL | Cotinine |
| Parent Compound | NNK (a potent carcinogen) | Nicotine |
| Biological Half-Life | 10 - 45 days[13][14][15] | 16 - 28 hours[15] |
| Window of Detection | Weeks to months[16] | 2 - 4 days[15] |
| Specificity for Tobacco | High (NNK is tobacco-specific)[12] | High (Nicotine is primarily from tobacco) |
| Indication | Exposure to a specific lung carcinogen | General tobacco exposure |
| Sensitivity | High, detectable in passive smokers[17][20] | High, widely used for smoking status |
| Primary Analytical Method | LC-MS/MS[18][19] | LC-MS/MS, EIA |
While cotinine is an excellent biomarker for recent tobacco use and for distinguishing active smokers from non-smokers, NNAL's longer half-life makes it superior for assessing chronic exposure to a potent carcinogen and for studies where exposure may be intermittent.[15][16][21] The ratio of NNAL to cotinine has also been explored to better discriminate between active and passive smoking.[21]
Experimental Protocol: Validation of NNAL as a Carcinogen Biomarker using LC-MS/MS
The validation of a biomarker assay is crucial to ensure its accuracy, reliability, and fitness for purpose. The following outlines a typical workflow for the quantitative analysis of NNAL in urine using LC-MS/MS.
Step-by-Step Methodology
-
Sample Collection and Storage: Collect urine samples and store them at -20°C or lower until analysis to ensure the stability of the analytes.
-
Internal Standard Spiking: Add a known amount of an isotopically labeled internal standard (e.g., [pyridine-D4]-NNAL) to all samples, calibrators, and quality controls. This corrects for variations in sample processing and instrument response.
-
Enzymatic Hydrolysis: Since a significant portion of NNAL is excreted as glucuronide conjugates, treat the urine samples with β-glucuronidase to convert the conjugated NNAL back to its free form for total NNAL measurement.[18]
-
Solid-Phase Extraction (SPE): Perform SPE to remove interfering substances from the urine matrix and to concentrate the analyte. This step is crucial for achieving high sensitivity and accuracy.
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Inject the extracted sample into an LC system. Use a suitable column (e.g., a C18 column) and mobile phase gradient to chromatographically separate NNAL from other components in the sample.
-
Tandem Mass Spectrometry (MS/MS): Introduce the eluent from the LC into the mass spectrometer. Use electrospray ionization (ESI) in the positive ion mode. Monitor the specific precursor-to-product ion transitions for NNAL and the internal standard in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Quantification and Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. Determine the concentration of NNAL in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Method Validation: Validate the analytical method according to established guidelines. This includes assessing:
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The reproducibility of the measurements (intra- and inter-day).
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively measured with acceptable accuracy and precision.
-
Linearity: The range over which the instrument response is proportional to the analyte concentration.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Conclusion: The Indispensable Role of NNAL in Carcinogen Exposure Assessment
The validation of NNAL as a biomarker for NNK exposure represents a significant advancement in tobacco-related cancer research. Its high specificity, long biological half-life, and the availability of highly sensitive analytical methods make it an invaluable tool for accurately assessing the dose of a potent lung carcinogen in smokers and non-smokers exposed to secondhand smoke. By providing a reliable measure of carcinogen uptake, NNAL aids in understanding cancer risk, evaluating the potential of reduced-exposure tobacco products, and informing public health policies aimed at mitigating the devastating health consequences of tobacco use. The continued use and refinement of NNAL as a biomarker will undoubtedly play a crucial role in the future of cancer prevention and tobacco control.
References
- 1. Assessing exposure to tobacco-specific carcinogen NNK using its urinary metabolite NNAL measured in US population: 2011–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) (IARC Summary & Evaluation, Volume 37, 1985) [inchem.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 3-methyl-1-(3-pyridinyl)-1-butanone | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Formation and Distribution of NNK Metabolites in an Isolated Perfused Rat Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Metabolism of 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) In A/J Mouse Lung and Effect of Cigarette Smoke Exposure on In Vivo Metabolism to Biological Reactive Intermediates [pmiscience.com]
- 11. Metabolism of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone to its biomarker total NNAL in smokeless tobacco users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biomarkers of exposure to new and emerging tobacco delivery products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elimination kinetics of the tobacco-specific biomarker and lung carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. Elimination Kinetics of the Tobacco-Specific Biomarker and Lung Carcinogen 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biochemical Verification of Tobacco Use and Abstinence: 2019 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Concentrations of cotinine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in US non-daily cigarette smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of urine 4-(methylnitrosamino)-1-(3)pyridyl-1-butanol and cotinine for assessment of active and passive smoke exposure in urban adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Comparison of Urine Cotinine and the Tobacco-Specific Nitrosamine Metabolite 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol (NNAL) and Their Ratio to Discriminate Active From Passive Smoking - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Carcinogenic Potency of N'-Nitrosonornicotine (NNN) and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the carcinogenicity of two of the most significant tobacco-specific nitrosamines (TSNAs), N'-Nitrosonornicotine (NNN) and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). While the initial query referenced "3-Methyl-1-(3-pyridyl)-1-butanone," the scientific literature on tobacco carcinogens overwhelmingly points to NNK as the compound of interest with a similar chemical backbone. Both NNN and NNK are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC), meaning they are carcinogenic to humans[1][2][3]. This guide will delve into their mechanisms of action, comparative carcinogenic potency from experimental studies, and the methodologies used to assess their genotoxicity.
Introduction to NNN and NNK: Key Tobacco Carcinogens
NNN and NNK are formed from the nitrosation of nicotine and other tobacco alkaloids during the curing, processing, and burning of tobacco[4][5]. They are present in all tobacco products, including cigarettes, smokeless tobacco (such as chewing tobacco and snuff), and e-cigarette liquids and aerosols[4][6][7]. Human exposure to these compounds is a major etiological factor in the development of cancers of the lung, esophagus, pancreas, and oral cavity[6][8][9].
Mechanism of Carcinogenic Action: Metabolic Activation is Key
Neither NNN nor NNK are directly carcinogenic. They require metabolic activation by cytochrome P450 (CYP) enzymes in the body to be converted into reactive intermediates that can bind to DNA, forming DNA adducts[8][9]. These adducts, if not repaired, can lead to mutations in critical genes, such as oncogenes and tumor suppressor genes, ultimately initiating cancer[8].
The primary metabolic activation pathway for both NNN and NNK is α-hydroxylation[4][8][9].
For NNN , α-hydroxylation occurs at the 2' and 5' positions of the pyrrolidine ring, leading to the formation of unstable intermediates that generate electrophiles capable of forming pyridyloxobutyl (POB) and pyridyl-N-pyrrolidinyl (py-py) DNA adducts[8][10][11]. The (S)-enantiomer of NNN, which is more prevalent in tobacco products, shows higher carcinogenic activity, particularly for oral cavity tumors[1][12].
For NNK , metabolic activation also involves α-hydroxylation, leading to the formation of intermediates that can methylate or pyridyloxobutylate DNA[9][13]. A significant portion of NNK is also metabolized to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), which is itself a potent lung carcinogen[5][14].
Caption: Metabolic activation pathways of NNN and NNK.
Comparative Carcinogenicity: In Vivo Studies
Animal bioassays are crucial for determining the carcinogenic potential and target organ specificity of chemical compounds. Both NNN and NNK have been extensively studied in various animal models, including rats, mice, and hamsters.
| Feature | N'-Nitrosonornicotine (NNN) | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) |
| Primary Target Organs | Esophagus, Nasal Cavity, Oral Cavity[6][15][16][17] | Lung, Pancreas, Liver, Nasal Cavity[16][18][19][20] |
| Carcinogenic Potency | Potent carcinogen[1][15] | Generally considered a more potent carcinogen than NNN[18][21] |
| Species Specificity | Carcinogenic in rats, mice, hamsters, and mink[15][17][22] | Carcinogenic in rats, mice, and hamsters[19][21][23] |
| Route of Administration | Effective via subcutaneous injection and in drinking water[16][17] | Effective via subcutaneous and intraperitoneal injection, and transplacentally[19][23][24][25] |
A comparative study in F344 rats demonstrated that NNK is a more powerful carcinogen than NNN. In this study, NNK induced a significantly higher incidence of lung and liver tumors compared to NNN, which primarily induced nasal cavity tumors[18]. Another study showed that while both NNN and NNK induced nasal cavity tumors, NNK also induced a significant number of lung and liver tumors, whereas NNN induced esophageal tumors[16].
Experimental Protocols for Carcinogenicity Assessment
In Vitro Genotoxicity Assays
In vitro assays are initial screening tools to assess the mutagenic and genotoxic potential of a substance.
1. Bacterial Reverse Mutation Assay (Ames Test)
This test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay determines if a substance can cause a reverse mutation, allowing the bacteria to grow in a histidine-free medium.
-
Principle: A positive test indicates that the chemical is a mutagen.
-
Methodology:
-
Prepare bacterial cultures of different S. typhimurium strains.
-
Mix the test compound (NNN or NNK) with a liver homogenate (S9 fraction) for metabolic activation, and the bacterial culture.
-
Pour the mixture onto a minimal agar plate lacking histidine.
-
Incubate the plates for 48-72 hours.
-
Count the number of revertant colonies. A significant increase in revertant colonies compared to the control indicates mutagenicity. NNK is mutagenic in the Ames test in the presence of a metabolic activation system[19].
-
2. In Vitro Micronucleus Assay
This assay detects chromosomal damage. Micronuclei are small, extra-nuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.
-
Principle: An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.
-
Methodology:
-
Culture mammalian cells (e.g., Chinese hamster ovary cells, human lymphocytes).
-
Expose the cells to various concentrations of the test compound (NNN or NNK) with and without metabolic activation (S9).
-
Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest, fix, and stain the cells.
-
Score the frequency of micronuclei in binucleated cells under a microscope.
-
In Vivo Carcinogenicity Bioassay in Rodents
Long-term animal bioassays are the gold standard for assessing carcinogenic potential.
Caption: Workflow for an in vivo carcinogenicity bioassay.
-
Methodology:
-
Animal Model: F344 rats are a commonly used strain.
-
Dosing: Animals are divided into groups and administered the test compound (NNN or NNK) and a vehicle control. The route of administration can be subcutaneous injection, in drinking water, or by gavage. Dosing can occur for a specified period, for instance, 20 weeks[18].
-
Observation: Animals are observed for their entire lifespan (up to 2 years) for clinical signs of toxicity and tumor formation.
-
Necropsy and Histopathology: At the end of the study, a full necropsy is performed. All organs are examined for gross abnormalities, and tissues are collected for microscopic examination to identify and classify tumors.
-
Data Analysis: Tumor incidence (the percentage of animals with tumors) and multiplicity (the average number of tumors per animal) are statistically compared between the treated and control groups.
-
Conclusion
Both NNN and NNK are potent, well-established carcinogens found in tobacco products. While both require metabolic activation to exert their genotoxic effects through the formation of DNA adducts, they exhibit different target organ specificities and carcinogenic potencies. Experimental evidence from numerous animal studies indicates that NNK is generally a more potent carcinogen than NNN, with a strong tropism for the lung, pancreas, and liver[18][21]. In contrast, NNN is a primary causative agent for cancers of the esophagus and oral and nasal cavities[15][16][17]. Understanding the distinct carcinogenic profiles of these two compounds is critical for assessing the cancer risk associated with tobacco use and for developing effective strategies for cancer prevention and control.
References
- 1. grokipedia.com [grokipedia.com]
- 2. N′-NITROSONORNICOTINE AND 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE - Personal Habits and Indoor Combustions - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Known and Probable Human Carcinogens | American Cancer Society [cancer.org]
- 4. N-Nitrosonornicotine - Wikipedia [en.wikipedia.org]
- 5. An update on the formation in tobacco, toxicity and carcinogenicity of N'-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Presence of the carcinogen N′-nitrosonornicotine in saliva of e-cigarette users - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of tobacco-specific nitrosamine levels in smokeless tobacco products: High levels in products from Bangladesh | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N’-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. It is time to regulate carcinogenic tobacco-specific nitrosamines in cigarette tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A study of tobacco carcinogenesis XLVIII. Carcinogenicity of N'-nitrosonornicotine in mink (Mustela vison) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dose-response study of the carcinogenicity of tobacco-specific N-nitrosamines in F344 rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Comparative carcinogenicity in F344 rats of the tobacco-specific nitrosamines, N'-nitrosonornicotine and 4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) (IARC Summary & Evaluation, Volume 37, 1985) [inchem.org]
- 20. caymanchem.com [caymanchem.com]
- 21. scispace.com [scispace.com]
- 22. [PDF] Carcinogenicity studies on the two tobacco-specific N-nitrosamines, N'-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. | Semantic Scholar [semanticscholar.org]
- 23. Tumorigenicity of the tobacco-specific carcinogen 4-(methyl-nitrosamino)-1-(3-pyridyl)-1-butanone in infant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone is an active transplacental carcinogen in Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Transplacental carcinogenicity of low doses of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone administered subcutaneously or intratracheally to hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing "3-Methyl-1-(3-pyridyl)-1-butanone" and benzo[a]pyrene in lung cancer
A Technical Guide for Researchers
This guide provides an in-depth comparison of two potent pulmonary carcinogens: 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a tobacco-specific nitrosamine, and Benzo[a]pyrene (BaP), a polycyclic aromatic hydrocarbon. While both are key etiological agents in lung cancer, particularly in smokers, they operate through distinct molecular mechanisms. Understanding these differences is critical for developing targeted strategies for risk assessment, chemoprevention, and therapy.
Introduction: Two Major Culprits in Lung Cancer
Lung cancer remains the leading cause of cancer-related mortality worldwide, with tobacco smoke being the primary risk factor.[1][2] Contained within the complex mixture of cigarette smoke are thousands of chemicals, including numerous carcinogens. Among the most potent are NNK, formed from the nitrosation of nicotine, and BaP, a product of incomplete combustion of organic materials.[3][4]
NNK is considered the most potent lung carcinogen among the tobacco-specific nitrosamines.[1][5] BaP is a ubiquitous environmental pollutant found in tobacco smoke, car exhaust, and grilled foods, and is a well-established human carcinogen.[3][6][7] Both compounds are procarcinogens, meaning they require metabolic activation within the body to exert their carcinogenic effects.[5][8] This guide will dissect and compare their pathways from exposure to malignant transformation, supported by experimental data and methodologies.
Section 1: Mechanisms of Carcinogenesis - A Tale of Two Pathways
The journey from inert procarcinogen to a cancer-initiating agent is a multi-step process involving metabolic activation, DNA damage, and the hijacking of cellular signaling pathways.
Metabolic Activation: The Critical First Step
Neither NNK nor BaP is directly genotoxic. Their carcinogenicity is unlocked by metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily, which convert them into highly reactive electrophilic intermediates.
Benzo[a]pyrene (BaP) Activation: The activation of BaP is a classic, well-elucidated pathway.[9][10][11]
-
Epoxidation: CYP enzymes, particularly CYP1A1 and CYP1B1, introduce an epoxide group to the 7,8-position of the BaP molecule.[8][12]
-
Hydration: The enzyme epoxide hydrolase converts the epoxide into BaP-7,8-dihydrodiol.[12]
-
Second Epoxidation: CYP enzymes act again, oxidizing the 9,10-double bond of the dihydrodiol. This creates the ultimate carcinogenic metabolite: BaP-7,8-diol-9,10-epoxide (BPDE) .[8][13]
This "diol epoxide" pathway is the principal route for BaP's carcinogenic activity.[10] An alternative "radical-cation" pathway and a "quinone" pathway also exist, which generate reactive oxygen species (ROS) that can cause oxidative DNA damage.[9][14]
NNK Activation: NNK metabolism is more complex, featuring multiple pathways that lead to DNA-damaging agents. The primary activation route is α-hydroxylation, catalyzed by CYP enzymes like CYP2A13.[5][15]
-
α-Methylene Hydroxylation: This pathway produces an unstable intermediate that spontaneously decomposes to yield a methyldiazohydroxide . This powerful agent methylates DNA.[16]
-
α-Methyl Hydroxylation: This parallel pathway generates intermediates that, after decomposition, lead to agents that pyridyloxobutylate DNA.[16][17]
Both methylation and pyridyloxobutylation of DNA are considered crucial for the carcinogenic effects of NNK.[16][18] In addition to activation, NNK can also undergo carbonyl reduction to form NNAL, which is also a potent lung carcinogen and can be metabolically activated.[16][19]
DNA Adduct Formation and Mutagenesis
The reactive metabolites generated from BaP and NNK covalently bind to DNA, forming bulky lesions known as DNA adducts. These adducts disrupt the normal structure of DNA and, if not repaired, can lead to mispairing during DNA replication, causing permanent mutations.[5][20]
-
BaP-Derived Adducts: The primary adduct formed by BPDE is at the N² position of guanine (dG-N²-BPDE).[8] This bulky adduct distorts the DNA helix and is a substrate for the nucleotide excision repair (NER) pathway.[20] Unrepaired BPDE adducts can cause G to T transversions, a mutational signature observed in the TP53 tumor suppressor gene in lung tumors from smokers.[6]
-
NNK-Derived Adducts: NNK's dual activation pathways result in different types of adducts.
-
Methyl Adducts: The most mutagenic of these is O⁶-methylguanine (O⁶-mG), which readily mispairs with thymine, leading to G:C to A:T transition mutations.[21] These mutations are frequently found in the KRAS oncogene in lung adenocarcinomas induced by NNK in animal models.[22]
-
Pyridyloxobutyl (POB) Adducts: These are larger adducts that can form at several positions on DNA bases.[17][23] While also mutagenic, their specific contribution relative to O⁶-mG is an area of active research. Recent studies have identified a distinct mutational signature for POB adducts in human cancers.[23]
-
Disruption of Cellular Signaling
Beyond direct genotoxicity, both carcinogens promote tumor development by altering critical signaling pathways that regulate cell growth, survival, and migration.
-
NNK Signaling: NNK and its metabolite NNAL can bind to nicotinic acetylcholine receptors (nAChRs), which are expressed on lung epithelial cells.[15][22] This receptor binding, independent of DNA adduct formation, can activate pro-survival pathways like PI3K/Akt and the MAP-Kinase (ERK) pathway, thereby inhibiting apoptosis and promoting cell proliferation.[5][15]
-
BaP Signaling: BaP exposure triggers a DNA damage response, often involving the activation of the p53 tumor suppressor protein.[6][8] Chronic exposure can select for cells with mutated p53 that are resistant to apoptosis. BaP has also been shown to promote the proliferation of lung cancer cells by accelerating the epidermal growth factor receptor (EGFR) signaling pathway.[24] Furthermore, BaP can induce epigenetic changes, altering gene expression patterns that favor cancer development.[13]
Section 2: Comparative Carcinogenicity and Experimental Data
Animal models are indispensable for studying chemical carcinogenesis and comparing the potency of different agents. The A/J mouse strain, which is highly susceptible to lung tumor development, is a widely used model.[2]
| Feature | 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | Benzo[a]pyrene (BaP) |
| Carcinogen Class | Tobacco-Specific Nitrosamine | Polycyclic Aromatic Hydrocarbon (PAH) |
| Primary Source | Tobacco products[4] | Incomplete combustion (tobacco smoke, exhaust, etc.)[3] |
| Activation Enzymes | CYP2A13, other CYPs[5][16] | CYP1A1, CYP1B1[8] |
| Ultimate Carcinogen | Methyldiazohydroxide, Pyridyloxobutylating agents[16] | Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE)[8] |
| Primary DNA Adducts | O⁶-methylguanine, POB adducts[17][21] | dG-N²-BPDE[8] |
| Key Mutational Signature | G:C → A:T transitions (from O⁶-mG)[21] | G → T transversions[6] |
| Affected Genes (Models) | KRAS[22] | TP53[6] |
| Receptor-Mediated Effects | Yes (nAChR binding)[15] | Less prominent; can activate EGFR pathway[24] |
| Tumor Histology (Models) | Predominantly adenomas and adenocarcinomas[16][25] | Squamous cell carcinomas and adenocarcinomas[26][27] |
Experimental studies in F344 rats have shown that at equal doses, the incidence of lung cancer can be significantly different between various carcinogens, highlighting differences in potency.[26] Studies in mice have demonstrated that both NNK and BaP are potent inducers of lung adenomas and adenocarcinomas.[2][25] The choice of carcinogen in experimental models often depends on the specific research question, such as investigating KRAS mutations (NNK) versus TP53 mutations (BaP).
Section 3: Experimental Protocols for Studying Lung Carcinogenesis
Investigating the mechanisms of NNK and BaP requires robust and reproducible experimental workflows. Below are outlines for key methodologies.
Protocol 1: In Vivo Lung Tumorigenesis Assay in A/J Mice
This model is a gold standard for assessing the carcinogenic potential of inhaled or systemically administered compounds.[2][28]
Objective: To induce and quantify lung tumor formation following carcinogen exposure.
Methodology:
-
Animal Selection: Use 5-6 week old male or female A/J mice, known for their high susceptibility to lung carcinogens.[2]
-
Carcinogen Preparation: Dissolve NNK or BaP in a suitable vehicle like corn oil or tricaprylin.
-
Administration: Administer a single intraperitoneal (i.p.) injection of the carcinogen. Doses can range from 50-100 mg/kg, depending on the specific study design.[2] Alternatively, intratracheal instillation can be used for direct lung exposure.[29]
-
Monitoring: House the animals under standard conditions for a period of 16-24 weeks to allow for tumor development. Monitor for any signs of toxicity.
-
Necropsy and Tumor Analysis: At the end of the study period, euthanize the mice.
-
Excise the lungs and fix them in 10% neutral buffered formalin.
-
Count the number of visible tumors on the lung surface under a dissecting microscope.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for histopathological analysis to distinguish between adenomas and adenocarcinomas.
-
References
- 1. Regulatory function of peroxiredoxin I on 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced lung cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. Benzo(a)pyrene induced lung cancer: Role of dietary phytochemicals in chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NNN (N’-Nitrosonornicotine) and NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) | RIVM [rivm.nl]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 8. Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. youtube.com [youtube.com]
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- 14. Molecular Mechanisms of Action of Selected Substances Involved in the Reduction of Benzo[a]pyrene-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
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- 18. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN [dash.harvard.edu]
- 19. aacrjournals.org [aacrjournals.org]
- 20. DNA adducts from a tumorigenic metabolite of benzo[a]pyrene block human RNA polymerase II elongation in a sequence- and stereochemistry-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Human cancer genomes harbor the mutational signature of tobacco-specific nitrosamines NNN and NNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Benzo[a]pyrene promotes proliferation of human lung cancer cells by accelerating the epidermal growth factor receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Comparative study of the carcinogenic effect of BHP and BAP on NMRI mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Comparative dose-response study on the pulmonary carcinogenicity of 1,6-dinitropyrene and benzo[a]pyrene in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Differential carcinogenicity of benzo[a]pyrene in male and female CD-1 mouse lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Animal models of chemical carcinogenesis: driving breakthroughs in cancer research for 100 years - PMC [pmc.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
In vitro alternatives to animal testing for "3-Methyl-1-(3-pyridyl)-1-butanone" studies.
An In-Depth Technical Guide to In Vitro Alternatives for Toxicological Assessment of 3-Methyl-1-(3-pyridyl)-1-butanone
Introduction: A Modern Approach to Chemical Safety Assessment
This compound is a chemical structurally related to nicotine and its metabolites. As with any compound intended for human exposure, or with the potential for environmental release, a thorough toxicological evaluation is imperative. Historically, this has relied heavily on animal testing. However, the scientific community is progressively shifting towards New Approach Methodologies (NAMs) that offer more human-relevant data while adhering to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement). These in vitro methods, using human cells and tissues, provide powerful tools to assess the safety profile of substances like this compound with greater mechanistic detail and predictive accuracy for human health outcomes.[1][2]
This guide, designed for researchers and drug development professionals, provides a comprehensive overview and comparison of state-of-the-art in vitro alternatives for the toxicological study of this compound. We will explore a tiered testing strategy, from foundational toxicity assays to advanced organ-specific models, explaining the scientific rationale behind each method and providing actionable experimental protocols.
A Tiered Strategy for In Vitro Toxicological Evaluation
A logical, tiered approach is the most efficient and scientifically sound method for in vitro safety assessment. This strategy begins with broad, high-throughput assays to determine baseline cytotoxicity and genotoxicity before progressing to more complex, resource-intensive models that investigate organ-specific effects and metabolic pathways. This ensures that early indicators of toxicity are identified before committing to more elaborate studies.
Caption: A tiered workflow for in vitro toxicity testing.
Part 1: Foundational Toxicity Assessment
The initial tier focuses on identifying the potential for a compound to cause cell death (cytotoxicity) or damage genetic material (genotoxicity). These assays are typically rapid, cost-effective, and serve as a critical first screen.
Cytotoxicity: Is the Compound Toxic to Cells?
Cytotoxicity assays measure the concentration at which a substance becomes toxic to cultured cells. This data is crucial for determining the dose range for subsequent, more sensitive assays like genotoxicity tests.[3]
| Assay | Principle | Advantages | Limitations | Typical Cell Lines |
| MTT Assay | Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals. | High-throughput, well-established, cost-effective. | Can be confounded by compounds affecting mitochondrial respiration. Formazan crystals are insoluble and require a solubilization step. | A549 (lung), HepG2 (liver), SH-SY5Y (neuronal).[4][5] |
| Neutral Red Uptake (NRU) Assay | Measures the accumulation of the vital dye Neutral Red in the lysosomes of viable cells. Damage to the cell surface or lysosomal membrane decreases dye uptake. | Recommended by OECD for estimating starting doses for acute oral toxicity.[3] Good predictivity for cytotoxicity. | Can be affected by compounds that alter lysosomal pH. | Balb/c 3T3 (fibroblasts), A549 (lung). |
Expert Insight: The choice between MTT and NRU often depends on the compound's known properties. If there's a suspicion of mitochondrial interference, the NRU assay, which assesses membrane integrity, provides an orthogonal and confirmatory data point. For a novel compound like this compound, performing both can provide a more robust initial assessment.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate human-derived cells (e.g., A549 lung adenocarcinoma cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Exposure: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will produce purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).
Genotoxicity: Does the Compound Damage DNA?
Genotoxicity assays are critical for identifying compounds that can cause DNA mutations or chromosomal damage, which are initiating events in carcinogenesis. Given that tobacco-related compounds like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) are known genotoxic carcinogens, this is a crucial endpoint to evaluate.[6][7][8]
| Assay | Endpoint Measured | Metabolic Activation | Advantages | Limitations |
| Bacterial Reverse Mutation (Ames) Test | Gene mutations (point mutations, frameshifts) that revert a bacterial strain to a non-auxotrophic state. | Requires exogenous S9 fraction from induced rat liver to mimic mammalian metabolism.[9] | Rapid, inexpensive, high-throughput. Detects a wide range of mutagens. Standard regulatory requirement. | Prone to false positives/negatives due to prokaryotic system. Does not detect chromosomal damage. |
| In Vitro Micronucleus (MN) Assay | Chromosomal damage (clastogenicity) or mis-segregation (aneugenicity) by detecting micronuclei in the cytoplasm of daughter cells. | Can be performed with or without S9, or in metabolically competent cells (e.g., HepG2). | Detects both clastogens and aneugens. Higher relevance than Ames test as it uses mammalian cells. | Scoring can be subjective if not automated. Cytotoxicity can confound results.[10] |
| Comet Assay (Single Cell Gel Electrophoresis) | Direct DNA strand breaks (single and double) and alkali-labile sites in individual cells. | Can be performed with or without S9. | Highly sensitive for a broad range of DNA damage. Provides data at the single-cell level. Can be modified with enzymes to detect specific lesions (e.g., oxidative damage).[11][12] | Does not distinguish between direct genotoxicity and cytotoxicity-induced DNA damage at high concentrations. |
Expert Insight: For a comprehensive assessment, a battery of tests is recommended. The Comet assay, particularly when modified with lesion-specific enzymes, offers unparalleled mechanistic insight. For instance, using enzymes like formamidopyrimidine DNA glycosylase (FPG) can specifically detect oxidative DNA damage, a common mechanism for many toxicants.[4][13] This level of detail is invaluable for understanding a compound's mode of action.
Detailed Protocol: Enzyme-Modified Comet Assay
-
Cell Treatment: Expose human cells (e.g., TK6 lymphoblasts) to various concentrations of this compound (with and without S9 metabolic activation) for a short duration (e.g., 2-4 hours). Include a vehicle control and a positive control (e.g., methyl methanesulfonate for alkylation, potassium bromate for oxidation).
-
Cell Embedding: Mix a small number of treated cells with low melting point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt, detergent-based lysis solution overnight at 4°C. This removes cell membranes and proteins, leaving behind the DNA "nucleoid."
-
Enzyme Treatment: Wash the slides and treat the nucleoids with either buffer alone (for strand break detection) or buffer containing a lesion-specific enzyme (e.g., FPG for oxidized purines, hOGG1 for 8-oxoGuanine).[12][13]
-
Alkaline Unwinding & Electrophoresis: Place slides in an electrophoresis tank with alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Staining & Visualization: Neutralize and stain the slides with a fluorescent DNA dye (e.g., SYBR Green). Visualize using a fluorescence microscope.
-
Scoring: Use image analysis software to quantify the amount of DNA in the tail (% Tail DNA), which is proportional to the level of DNA damage.
Caption: Workflow for the Enzyme-Modified Comet Assay.
Part 2: Advanced Organ-Specific & Systems-Level Assessment
If foundational assays indicate potential toxicity, or if the compound's intended use suggests high exposure to specific organs, more advanced, physiologically relevant models are required.
Cardiotoxicity Assessment
Given the known cardiovascular effects of nicotine, assessing the cardiotoxic potential of a related compound is critical.
-
Human iPSC-Derived Cardiomyocytes (hiPSC-CMs): These cells are a revolutionary tool as they are of human origin and form a spontaneously beating syncytium in culture. They can be used to assess effects on beat rate, contractility, and electrophysiology.[14][15][16]
-
hERG Assay: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Blockade of this channel is a primary cause of drug-induced cardiac arrhythmia. The assay uses mammalian cells (e.g., HEK293) stably expressing the hERG channel to assess for potential inhibition.[17][18]
Neurotoxicity Assessment
Nicotinic compounds by their nature interact with the nervous system. In vitro models can screen for potential adverse effects.
-
Human Neuronal Cell Lines (e.g., SH-SY5Y): These neuroblastoma cells can be differentiated into more mature neuron-like cells. They are used to study effects on cell viability, neurite outgrowth, and mechanisms of neurotoxicity, such as oxidative stress.[4]
-
PC12 Cells: Derived from a rat pheochromocytoma, these cells differentiate in the presence of nerve growth factor and are a classic model for studying neurotrophic and neurotoxic effects.[19] Studies show nicotine can have dual effects—trophic or toxic—depending on the cell's differentiation state.[19]
Respiratory Toxicity: 3D Air-Liquid Interface (ALI) Models
For any compound that could be inhaled, testing in a relevant lung model is essential. 3D models of the human airway cultured at the air-liquid interface (ALI) are the current gold standard.
-
Principle: Primary human bronchial epithelial cells or cell lines like Calu-3 are grown on a porous membrane. Once they form a confluent layer, the apical (upper) medium is removed, exposing the cells directly to air, while the basal (lower) side is nourished by medium. This mimics the physiological conditions of the human airway.[20][21][22]
-
Advantages: These models develop key features of the native airway, including mucus production, cilia formation, and barrier function (measured as Transepithelial Electrical Resistance, TEER). They also possess greater metabolic capabilities than submerged 2D cultures, which is critical for assessing toxicants that require bioactivation.[22][23]
-
Endpoints: Toxicity can be assessed by measuring cell viability (LDH release), barrier integrity (TEER), inflammatory responses (cytokine release, e.g., IL-8), and genotoxicity.[20]
The Future: Organ-on-a-Chip (OOC) Technology
Organ-on-a-Chip (OOC) and multi-organ "Body-on-a-Chip" systems represent the pinnacle of in vitro modeling.[24][25] These microfluidic devices are lined with living human cells to simulate the architecture and function of human organs.[26] A liver-on-a-chip can be used to study the metabolism of this compound and the subsequent effects of its metabolites on a connected "organ" chip, such as a lung or heart chip, providing a glimpse into systemic toxicity that was previously only possible in whole animals.[27][28]
Caption: Conceptual diagram of a multi-organ-on-a-chip system.
Conclusion
The transition from animal testing to a paradigm based on human-relevant in vitro methodologies is not merely an ethical imperative but a scientific one. For a compound like this compound, the suite of assays described in this guide—from foundational cytotoxicity and genotoxicity screens to advanced 3D organ models and organ-on-a-chip systems—provides a powerful, multi-faceted framework for a comprehensive safety assessment. By employing a logical, tiered strategy, researchers can gain deep mechanistic insights into the compound's potential toxicity, leading to more informed, data-driven decisions that better protect human health.
References
- 1. peta.org [peta.org]
- 2. cellculturecompany.com [cellculturecompany.com]
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- 5. AID 378066 - Cytotoxicity against human A549 cells after 24 hrs by MTT assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Evaluation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) mutagenicity using in vitro and in vivo Pig-a assays | CoLab [colab.ws]
- 7. Evaluation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) mutagenicity using in vitro and in vivo Pig-a assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutagenic and cytogenetic studies of N'-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity, genotoxicity and transforming activity of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in rat tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Formamidopyrimidine adducts are detected using the comet assay in human cells treated with reactive metabolites of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neb.com [neb.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Frontiers | Use of Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes to Predict the Cardiotoxicity Potential of Next Generation Nicotine Products [frontiersin.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. In vitro and in vivo cardiac toxicity of flavored electronic nicotine delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro and in vivo cardiac toxicity of flavored electronic nicotine delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modeling the developmental neurotoxicity of nicotine in vitro: cell acquisition, growth and viability in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Toxicological Assessment of E-cigarette Flavored E-Liquids Using Calu-3 Cells: A 3D Lung Model Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Effects of cellular differentiation in human primary bronchial epithelial cells: Metabolism of 4-(methylnitrosamine)-1-(3-pyridyl)-1-butanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Airway organoids: 3D toxicology evaluation models in vitro of heated tobacco products for health risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. books.rsc.org [books.rsc.org]
- 26. Alternative to Animal Use in Risk Assessment of Tobacco Products | PMI Science [pmiscience.com]
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- 28. newatlas.com [newatlas.com]
Species-Specific Metabolic Fates and Toxicological Profiles of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK): A Comparative Guide
For researchers and drug development professionals navigating the complexities of xenobiotic metabolism and its toxicological consequences, understanding species-specific differences is paramount. This guide provides an in-depth comparison of the metabolism and toxicity of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent procarcinogen found in tobacco products. Extrapolating preclinical data to human risk assessment for NNK is fraught with challenges due to significant interspecies variations in its metabolic activation and detoxification. This document will dissect these differences, offering a clear rationale for experimental design and data interpretation in toxicology and pharmacology.
Introduction: The Challenge of Interspecies Extrapolation for NNK
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a tobacco-specific nitrosamine that has been extensively studied for its carcinogenic properties.[1][2] Its biological activity is intrinsically linked to its metabolic fate, which dictates the balance between detoxification and the formation of reactive, DNA-damaging intermediates.[3] The primary metabolic pathways—carbonyl reduction, α-hydroxylation, and pyridine N-oxidation—are well-characterized, yet their relative prominence varies dramatically across species, including rodents and humans.[4] This variability underscores the critical need for a nuanced, species-aware approach to studying its toxicology and for developing potential chemopreventive agents.
Comparative Metabolism of NNK: A Tale of Two Pathways
The biotransformation of NNK is a critical determinant of its carcinogenicity. The main metabolic routes are illustrated below, followed by a detailed species comparison.
Caption: Major metabolic pathways of NNK, including activation and detoxification routes.
Interspecies Variation in Major Metabolic Pathways
Significant quantitative differences exist in the metabolic handling of NNK between rodents (mice, rats, hamsters) and humans, particularly in lung tissue.[4]
-
Carbonyl Reduction: The formation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) is a major pathway in all species studied. However, its contribution to total metabolism varies. In human lung tissue, carbonyl reduction to NNAL is the predominant pathway, accounting for approximately 89% of total metabolism.[4] In contrast, the contribution of this pathway is lower and more variable in rodents, such as rats (around 42%) and mice (10-74%, increasing with substrate concentration).[4]
-
α-Hydroxylation (Metabolic Activation): This pathway leads to the formation of DNA-alkylating agents and is considered the primary route for NNK's carcinogenic activity.[3][5] There is a markedly lower rate of α-hydroxylation in human lung tissue (around 8.8%) compared to rodent lung tissue.[4] For instance, in mouse lung microsomes, the activity of DNA methylation, a consequence of α-hydroxylation, is significantly higher than in rat lung microsomes.[5] This suggests that rodents, particularly mice, may be more susceptible to the DNA-damaging effects of NNK via this pathway. Metabolism to 4-(3-pyridyl)-4-oxobutanoic acid (keto acid), which can lead to DNA methylation, is more prevalent in rodent lungs than in human lungs.[4]
-
Pyridine N-Oxidation (Detoxification): This detoxification pathway is also subject to species differences. In hamster jejunal segments, N-oxidation is a major metabolic route, while in mice, α-hydroxylation is predominant in the same tissue.[6] In lung tissue, N-oxidation is a minor pathway in humans (around 2.1%) compared to rats (around 24%).[4]
Stereoselective Metabolism
NNK is metabolized to the chiral compound NNAL. Studies have shown that the formation of (S)-NNAL is favored in the tissues of rodents and humans.[7] This is significant because (S)-NNAL has been shown to be more tumorigenic than (R)-NNAL in mice.[7]
The following table summarizes the key metabolic differences across species:
| Metabolic Pathway | Human | Mouse | Rat | Hamster |
| Carbonyl Reduction to NNAL | Predominant (approx. 89% in lung)[4] | Variable (10-74% in lung)[4] | Moderate (approx. 42% in lung)[4] | Increases with concentration (47-87% in lung)[4] |
| α-Hydroxylation (Activation) | Low (approx. 8.8% in lung)[4] | High[4][5] | Moderate[4][5] | Declines with concentration (31-11% in lung)[4] |
| Pyridine N-Oxidation | Low (approx. 2.1% in lung)[4] | Declines with concentration (42-5% in lung)[4] | High (approx. 24% in lung)[4] | Major pathway in intestine[6] |
| Preferential NNAL Enantiomer | (S)-NNAL[7] | (S)-NNAL[7] | (S)-NNAL[7] | Not specified |
Comparative Toxicology and Carcinogenicity
The species-specific metabolic profiles of NNK directly influence its toxicological and carcinogenic effects.
Target Organs and Tumor Induction
NNK is a potent carcinogen in laboratory animals, though the primary target organs can differ.
-
Rats: In Fischer 344 rats, NNK induces carcinomas of the nasal cavity, lung, and liver.[2] A 90-day inhalation study in Sprague-Dawley rats identified non-neoplastic lesions in the nose as the most sensitive endpoint.[8]
-
Hamsters: Syrian golden hamsters treated with NNK develop tumors in the respiratory tract, including the nasal cavity, trachea, and lungs.[9][10] It has also been shown to be a transplacental carcinogen in this species, causing tumors in the offspring in various organs.[9]
-
Mice: In A/J mice, NNK is a potent lung tumorigen, inducing a high incidence of lung adenomas and carcinomas.[2][3] Studies in mice have also linked NNK exposure to pancreatitis.[11]
Genotoxicity and DNA Adduct Formation
The carcinogenicity of NNK is driven by its ability to form DNA adducts following metabolic activation. The formation of O⁶-methylguanine is a critical event in NNK-induced lung tumorigenesis in mice.[3] Urinary 3-methyladenine (3-mA) has been suggested as a potential biomarker for NNK bioactivation in both humans and mice.[12] While the fundamental mechanism of genotoxicity is consistent across species, the extent of DNA adduct formation is expected to vary in line with the differences in metabolic activation.
Recommended Experimental Protocols
To facilitate comparative studies, the following standardized protocols are recommended.
In Vitro Metabolism Assay Using Liver/Lung Microsomes
This protocol allows for the direct comparison of metabolic rates and pathways across species under controlled conditions.
Objective: To determine the kinetics of NNK metabolism by liver or lung microsomes from different species.
Methodology:
-
Microsome Preparation: Isolate microsomes from fresh or frozen liver or lung tissue from the species of interest (e.g., human, rat, mouse) via differential centrifugation.
-
Incubation: Incubate species-specific microsomes (e.g., 0.5 mg/mL protein) with a range of [³H]-NNK concentrations (e.g., 0.1 to 100 µM) in a buffered solution containing an NADPH-generating system at 37°C.
-
Reaction Termination: Stop the reaction at various time points by adding a cold organic solvent (e.g., methanol/acetonitrile).
-
Metabolite Analysis: Separate and quantify NNK and its metabolites (NNAL, keto acid, etc.) using high-performance liquid chromatography (HPLC) with radiochemical detection.
-
Data Analysis: Determine kinetic parameters (Km and Vmax) for the formation of each metabolite in each species.
Caption: Workflow for in vitro NNK metabolism studies using microsomes.
In Vivo Subchronic Inhalation Toxicity Study
This protocol, based on a rat model, can be adapted for other rodent species to assess in vivo toxicity and toxicokinetics.[8]
Objective: To evaluate the subchronic inhalation toxicity of NNK and determine a No-Observed-Adverse-Effect-Level (NOAEL).
Methodology:
-
Animal Model: Use young adult male and female rodents (e.g., Sprague-Dawley rats), with sufficient animals per dose group.
-
Exposure: Expose animals via nose-only inhalation to filtered air (control), vehicle control, or various concentrations of aerosolized NNK for a set duration (e.g., 1 hour/day) for 90 consecutive days.[8]
-
In-life Monitoring: Regularly monitor clinical signs, body weight, and food consumption.
-
Toxicokinetics: Collect blood and urine samples at multiple time points to measure levels of NNK and its major metabolite, NNAL.[8]
-
Terminal Procedures: At the end of the study, perform a complete necropsy, collect organ weights, and conduct histopathological examinations of target tissues (especially nasal passages and lungs).
-
Genotoxicity Assessment: Analyze tissues for DNA adducts (e.g., O⁶-methylguanine) to assess genotoxicity.[8]
Conclusion and Future Directions
The metabolism and toxicity of NNK exhibit profound species differences, with humans demonstrating a lower capacity for metabolic activation in the lung compared to rodents. This highlights the potential for overestimation of human lung cancer risk based solely on rodent data.[4] Future research should focus on refining in vitro models using human-derived cells and tissues and developing physiologically based pharmacokinetic (PBPK) models that incorporate these species-specific metabolic parameters to improve human risk assessment. A thorough understanding of these differences is not only crucial for regulatory toxicology but also for the development of targeted strategies to mitigate the adverse health effects of tobacco use.
References
- 1. biorxiv.org [biorxiv.org]
- 2. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) (IARC Summary & Evaluation, Volume 37, 1985) [inchem.org]
- 3. Metabolism of 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) In A/J Mouse Lung and Effect of Cigarette Smoke Exposure on In Vivo Metabolism to Biological Reactive Intermediates [pmiscience.com]
- 4. Biotransformation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in lung tissue from mouse, rat, hamster, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic activation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone as measured by DNA alkylation in vitro and its inhibition by isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Formation and metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol enantiomers in vitro in mouse, rat and human tissues. | Semantic Scholar [semanticscholar.org]
- 8. 90-day nose-only inhalation toxicity study of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone is an active transplacental carcinogen in Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative carcinogenicity and metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and N'-nitrosonornicotine in Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cigarette toxin 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) induces experimental pancreatitis through α7 nicotinic acetylcholine receptors (nAChRs) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Contribution of Tobacco Use and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone to Three Methyl DNA Adducts in Urine - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 3-Methyl-1-(3-pyridyl)-1-butanone
Introduction: The Analytical Imperative for Novel Pyridine Derivatives
In the landscape of pharmaceutical research and drug development, the precise and accurate quantification of novel compounds is paramount. 3-Methyl-1-(3-pyridyl)-1-butanone, a pyridine derivative structurally related to key nicotine metabolites, represents a compound of interest for which robust analytical methods are essential. The development and validation of these methods are not merely procedural formalities; they are the bedrock upon which reliable pharmacokinetic, toxicological, and efficacy data are built.
This guide provides an in-depth comparison of principal analytical methodologies applicable to this compound. As direct, validated methods for this specific analyte are not yet widely published, we will draw upon established and rigorously validated protocols for structurally analogous compounds, such as the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and its primary metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL).[1][2][3][4] This approach provides a scientifically sound framework for developing and cross-validating methods for our target analyte.
Our discussion is grounded in the principles of international regulatory standards, including the International Council for Harmonisation (ICH) Q2(R2) guidelines and the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance.[5][6][7][8][9][10][11] These frameworks ensure that an analytical procedure is demonstrably "fit for purpose," providing confidence in the integrity of the generated data.[8][11]
The Foundation: Principles of Bioanalytical Method Validation
Before comparing specific techniques, it is crucial to understand the core performance characteristics that define a validated method. According to ICH and FDA guidelines, any analytical procedure must be evaluated for the following parameters to ensure its reliability and accuracy.[5][7][9][12]
-
Specificity & Selectivity: The ability to unequivocally assess the analyte in the presence of other components, such as metabolites, impurities, or matrix components.[9]
-
Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery.[9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[9]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have the required precision, accuracy, and linearity.[7]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified with acceptable accuracy and precision, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9]
Comparative Analysis of Premier Analytical Methodologies
The choice of an analytical technique is driven by the analyte's physicochemical properties, the sample matrix (e.g., plasma, urine, tissue), and the required sensitivity. For this compound, the most suitable high-performance techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Its high chromatographic resolution and the definitive structural information provided by mass spectrometry make it a robust choice for quantitative analysis.
Expertise & Experience: The Rationale Behind the GC-MS Workflow
The core principle of GC-MS involves vaporizing the sample and separating its components in a gaseous mobile phase as they travel through a capillary column. The choice of column, temperature programming, and sample preparation are critical decisions that dictate method success. For polar compounds like pyridine derivatives, derivatization is often employed to increase volatility and improve peak shape, although this adds a step to the sample preparation process. The mass spectrometer then ionizes the eluted compounds, separates the ions by their mass-to-charge ratio, and generates a mass spectrum that serves as a molecular fingerprint.
Experimental Protocol: A GC-MS Method for Pyridine Butanones
(This protocol is adapted from established methods for analogous compounds and should be validated specifically for this compound).[13][14][15][16]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of biological fluid (e.g., plasma or urine), add an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Alkalinize the sample with 100 µL of 2M NaOH to ensure the analyte is in its free base form, enhancing extraction efficiency into an organic solvent.
-
Add 5 mL of an organic solvent (e.g., dichloromethane or a mixture of ethyl acetate and hexane).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for injection.
-
-
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless mode at 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the analyte and internal standard. A full scan mode would be used during method development for identification.
-
Visualization: GC-MS Analytical Workflow
Caption: High-level workflow for GC-MS analysis.
Anticipated Performance Data
The following table summarizes typical performance characteristics for GC-MS analysis of nicotine-related compounds, which can be used as a benchmark for method development.[13]
| Parameter | Expected Performance | Causality/Rationale |
| Linearity (r²) | >0.995 | Demonstrates a strong correlation between concentration and instrument response over the defined range. |
| LOD | 0.1 - 1.0 ng/mL | Dependent on sample cleanup and the efficiency of the ionization and fragmentation of the target analyte. |
| LOQ | 0.3 - 2.0 ng/mL | The lowest concentration quantifiable with acceptable precision (RSD < 20%) and accuracy (80-120%). |
| Precision (%RSD) | < 15% | Indicates low variability in repeated measurements; crucial for reliable quantification. |
| Accuracy (% Recovery) | 85 - 115% | Shows the method's ability to measure the true concentration, accounting for extraction efficiency. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis in many pharmaceutical labs due to its exceptional sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization.
Expertise & Experience: The Rationale Behind the LC-MS/MS Workflow
This technique first separates the analyte from other matrix components using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The eluent is then introduced into a mass spectrometer, typically using electrospray ionization (ESI), which is a soft ionization technique ideal for polar, non-volatile, and thermally labile molecules. The key to LC-MS/MS is the use of two mass analyzers in series (tandem MS). The first (Q1) selects the precursor ion (the protonated molecule of our analyte), which is then fragmented in a collision cell (q2). The second mass analyzer (Q3) selects a specific product ion for detection. This precursor-to-product ion transition is highly specific to the analyte, effectively filtering out chemical noise and leading to outstanding sensitivity and selectivity.[17][18][19]
Experimental Protocol: An LC-MS/MS Method for Pyridine Butanones
(This protocol is adapted from high-sensitivity methods for nicotine metabolites and should be validated specifically for this compound).[2][17][18][19][20]
-
Sample Preparation (Solid-Phase Extraction):
-
To 0.5 mL of urine, add an internal standard and 1 mL of ammonium acetate buffer (pH 6.8).
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Waters Oasis MCX) with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 2% formic acid followed by methanol to remove interferences.
-
Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.
-
-
Instrumentation and Parameters:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: Reversed-phase C18 column (e.g., Phenomenex Luna C18, 50 x 2.1 mm, 3 µm).[17]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A time-programmed linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: API 3200 triple quadrupole or similar.[17]
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor/product ion transitions for this compound and its internal standard must be determined by infusing a standard solution.
-
Visualization: LC-MS/MS Analytical Workflow
Caption: Detailed workflow for LC-MS/MS analysis.
Anticipated Performance Data
The following table summarizes typical performance characteristics for LC-MS/MS analysis of nicotine metabolites, which serve as a reliable target for method validation.[2][17][18][19]
| Parameter | Expected Performance | Causality/Rationale |
| Linearity (r²) | >0.998 | MRM mode provides excellent signal-to-noise, leading to highly linear responses. |
| LOD | 0.01 - 0.1 ng/mL | The high specificity of MRM transitions allows for the detection of extremely low analyte levels. |
| LOQ | 0.03 - 0.3 ng/mL | Achievable with high precision and accuracy due to the elimination of matrix interference. |
| Precision (%RSD) | < 10% | Automated sample processing and stable ionization contribute to high reproducibility. |
| Accuracy (% Recovery) | 90 - 110% | SPE provides clean extracts, minimizing matrix effects and leading to high accuracy. |
Cross-Validation and Objective-Driven Method Selection
Cross-validation is the process of ensuring that two or more distinct analytical methods produce comparable and reliable data for the same analyte. For instance, after developing both GC-MS and LC-MS/MS methods, a set of quality control samples should be analyzed by both techniques. The results should agree within a predefined acceptance criterion (e.g., ±20%), confirming that both methods are "fit for purpose" and can be used interchangeably or for complementary purposes (e.g., LC-MS/MS for high-throughput screening and GC-MS for confirmatory analysis).
The choice between these powerful techniques depends entirely on the research objective.
Visualization: Method Selection Logic
Caption: Decision tree for analytical method selection.
-
For Pharmacokinetic Studies: Where high sensitivity (pg/mL levels) and high throughput are required to process numerous samples from a time-course study, LC-MS/MS is the superior choice. Its ability to handle direct injection after simple sample cleanup (like protein precipitation) makes it fast and efficient.[17][20]
-
For Metabolite Identification: For identifying unknown metabolites, a high-resolution mass spectrometer (Q-TOF or Orbitrap) coupled with LC is ideal. However, GC-MS can also be valuable, as its standardized EI ionization creates reproducible fragmentation patterns that can be matched against spectral libraries.
-
For Routine Quality Control: Where robustness and cost-effectiveness are key, either method could be used. A simple GC-MS method may be preferable if the analyte is sufficiently volatile and does not require derivatization, as the instrumentation can be less complex to maintain than some high-end LC-MS/MS systems.
Conclusion
The successful analysis of this compound hinges on the development and rigorous validation of selective and sensitive analytical methods. While specific literature for this analyte is emerging, a robust validation plan can be constructed by adapting well-established GC-MS and LC-MS/MS protocols for structurally similar nicotine metabolites and tobacco-specific nitrosamines.[2][13][17][18]
LC-MS/MS generally offers superior sensitivity and throughput for bioanalytical applications, making it the primary choice for demanding pharmacokinetic and biomarker studies. GC-MS remains a powerful and reliable alternative, particularly for confirmatory analyses and for laboratories where it is the established platform. The ultimate selection must be a deliberate, objective-driven choice, and the resulting method must be validated against internationally recognized standards to ensure data integrity.[5][10][11] This commitment to scientific rigor and self-validating systems is non-negotiable for generating trustworthy data in a regulated research environment.
References
- 1. Analysis of total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) (IARC Summary & Evaluation, Volume 37, 1985) [inchem.org]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. youtube.com [youtube.com]
- 8. qbdgroup.com [qbdgroup.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ultrasensitive method for the determination of 4-hydroxy-1-(3-pyridyl)-1-butanone-releasing DNA adducts by gas chromatography-high resolution mass spectrometry in mucosal biopsies of the lower esophagus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rjptonline.org [rjptonline.org]
- 16. escholarship.org [escholarship.org]
- 17. Method Validation for the Determination of Nicotine and Nicotine Metabolite Levels in Urine, Serum, and Saliva Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. stacks.cdc.gov [stacks.cdc.gov]
- 19. stacks.cdc.gov [stacks.cdc.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of Chemopreventive Strategies Against 3-Methyl-1-(3-pyridyl)-1-butanone (MMPB)-Induced Carcinogenesis
Introduction: The Challenge of MMPB and the Rationale for a Surrogate-Based Comparative Analysis
3-Methyl-1-(3-pyridyl)-1-butanone (MMPB) is a ketone derivative of nicotine, structurally analogous to the well-established tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). While NNK is a potent lung carcinogen and has been the subject of extensive research, specific studies on the carcinogenicity and chemoprevention of MMPB are notably scarce in the available scientific literature. Given the structural similarities and the likely shared metabolic activation pathways involving cytochrome P450 enzymes, this guide will leverage the comprehensive body of evidence for NNK as a scientifically justified surrogate to evaluate the comparative efficacy of various chemopreventive agents. This approach allows for a robust, data-driven comparison of potential interventive strategies against lung carcinogenesis induced by this class of tobacco-related compounds.
The primary mechanism of NNK-induced carcinogenesis involves metabolic activation to intermediates that form DNA adducts, leading to genetic mutations and the initiation of cancer.[1] It is highly probable that MMPB undergoes a similar bioactivation process. Therefore, chemopreventive agents that are effective against NNK are strong candidates for mitigating the carcinogenic potential of MMPB. This guide will delve into the mechanisms of action, comparative efficacy, and experimental protocols for key classes of these agents.
Key Classes of Chemopreventive Agents and Their Mechanisms of Action
Isothiocyanates (ITCs)
Isothiocyanates, such as Phenethyl Isothiocyanate (PEITC) and Benzyl Isothiocyanate (BITC), are naturally occurring compounds found in cruciferous vegetables.[2] They are among the most effective chemopreventive agents against lung cancer induced by tobacco carcinogens.[2]
Mechanism of Action: The primary chemopreventive mechanism of ITCs is the inhibition of Phase I enzymes, particularly cytochrome P450s, which are responsible for the metabolic activation of nitrosamines like NNK.[2] By blocking this initial step, ITCs prevent the formation of DNA-damaging intermediates. Additionally, ITCs can induce Phase II detoxification enzymes, such as glutathione S-transferases, which facilitate the excretion of carcinogens.[2][3] Some ITCs, like PEITC, have also been shown to induce apoptosis and inhibit cell proliferation in cancer cells.[4]
Caption: Mechanism of Isothiocyanate (PEITC) Chemoprevention.
Organoselenium Compounds
Synthetic organoselenium compounds have demonstrated significant chemopreventive effects. A notable example is 1,4-phenylenebis(methylene)selenocyanate (p-XSC).
Mechanism of Action: The precise mechanism of p-XSC is not fully elucidated but is thought to involve the modulation of cellular redox pathways and the induction of apoptosis. Selenium compounds can act as antioxidants and may also enhance the activity of certain DNA repair enzymes. The structure of the selenium compound is critical for its efficacy, as demonstrated by the superior activity of p-XSC compared to sodium selenite in inhibiting NNK-induced lung tumorigenesis.
Metformin
Metformin, a widely used anti-diabetic drug, has emerged as a promising chemopreventive agent.
Mechanism of Action: Metformin's anti-cancer effects are primarily mediated through the activation of AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (mTOR) pathway.[5] The mTOR pathway is crucial for cell growth, proliferation, and survival, and its activation is an early event in tobacco carcinogen-induced lung tumorigenesis.[5] Metformin can also indirectly inhibit mTOR by reducing the activation of the insulin-like growth factor-1 receptor (IGF-1R).[5]
Caption: Metformin's Inhibition of the mTOR Pathway.
Budesonide
Budesonide is a synthetic glucocorticoid commonly used in asthma treatment that has shown potential in lung cancer chemoprevention.[6][7]
Mechanism of Action: As an anti-inflammatory agent, budesonide is thought to exert its chemopreventive effects by suppressing chronic inflammation, which is a known promoter of carcinogenesis.[6] It can inhibit the progression of lung lesions to infiltrating tumors.[8] Studies have shown that aerosolized delivery of budesonide can effectively reduce tumor load in animal models of lung cancer.[7]
Comparative Efficacy: A Quantitative Overview
The following table summarizes the efficacy of various chemopreventive agents in preclinical studies using the NNK-induced lung tumorigenesis model in A/J mice. This provides a comparative framework for their potential efficacy against MMPB.
| Chemopreventive Agent | Animal Model | Carcinogen | Dosing Regimen | Efficacy (Tumor Reduction) | Reference(s) |
| Phenethyl Isothiocyanate (PEITC) | A/J Mice | NNK | Dietary administration | Significant inhibition of lung tumor multiplicity | [9] |
| 1,4-phenylenebis(methylene) selenocyanate (p-XSC) | A/J Mice | NNK | 5, 10, and 15 ppm in diet | Up to 76% reduction in tumor multiplicity | [1] |
| Metformin | A/J Mice | NNK | Oral administration | Up to 53% reduction in lung tumor burden | [5] |
| Metformin | A/J Mice | NNK | Intraperitoneal injection | 72% reduction in tumor burden | [5] |
| Green Tea Extract | A/J Mice | NNK | 0.6% in drinking water | 67% reduction in tumor multiplicity | [10] |
| Black Tea Extract | A/J Mice | NNK | 0.6% in drinking water | 65% reduction in tumor multiplicity | [10] |
| Budesonide (aerosolized) | A/J Mice | Benzo[a]pyrene | Daily for 20 weeks | 78% reduction in tumor load | [7][11] |
| Budesonide + Pioglitazone | A/J Mice | Benzo[a]pyrene | Daily for 20 weeks | 90% reduction in tumor load | [7][11] |
| Nicotinamide + Budesonide | A/J Mice | Benzo[a]pyrene | Dietary and aerosol | 90% reduction in tumor multiplicity (at 1 week post-carcinogen) | [6][12] |
Experimental Protocols: A Guide for In Vivo Efficacy Studies
To ensure the reproducibility and critical evaluation of chemopreventive efficacy, this section provides a detailed methodology for a standard in vivo lung tumorigenesis assay.
NNK-Induced Lung Tumorigenesis Assay in A/J Mice
This protocol is a standard model for evaluating the efficacy of chemopreventive agents against tobacco-related lung carcinogens.
1. Animal Model:
-
Female A/J mice, 6-8 weeks old. This strain is highly susceptible to chemically induced lung tumors.
2. Carcinogen Administration:
-
Prepare a solution of NNK in a suitable vehicle (e.g., saline or corn oil).
-
Administer a single intraperitoneal (i.p.) injection of NNK (e.g., 10 µmol per mouse).
3. Chemopreventive Agent Administration:
-
The administration route and regimen will depend on the agent being tested (e.g., dietary, in drinking water, oral gavage, or aerosol inhalation).
-
Treatment can be initiated before, during, or after carcinogen administration to evaluate effects on initiation, promotion, or progression of tumorigenesis.
4. Experimental Groups:
-
Group 1 (Control): Vehicle for carcinogen + vehicle for chemopreventive agent.
-
Group 2 (Carcinogen Only): NNK + vehicle for chemopreventive agent.
-
Group 3 (Agent Only): Vehicle for carcinogen + chemopreventive agent.
-
Group 4 (Experimental): NNK + chemopreventive agent.
5. Study Duration and Termination:
-
The study typically runs for 16-20 weeks post-carcinogen administration.
-
At the end of the study, mice are euthanized, and their lungs are harvested.
6. Efficacy Evaluation:
-
Tumor Multiplicity: The number of surface lung tumors is counted for each mouse.
-
Tumor Incidence: The percentage of mice in each group that develop tumors is calculated.
-
Tumor Load/Burden: In some studies, the total tumor volume is measured.
-
Histopathology: Lung tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination to confirm the presence and type of tumors (e.g., adenomas, adenocarcinomas).
7. Statistical Analysis:
-
Statistical tests (e.g., t-test, ANOVA) are used to compare tumor multiplicity and incidence between the experimental and carcinogen-only groups.
Caption: Workflow for In Vivo Chemoprevention Study.
Conclusion and Future Directions
While direct experimental data on the chemoprevention of MMPB-induced carcinogenesis is lacking, the extensive research on the structurally similar and potent carcinogen NNK provides a strong foundation for identifying promising preventive agents. Isothiocyanates, metformin, and budesonide, among others, have demonstrated significant efficacy in preclinical models through various mechanisms, including the inhibition of carcinogen activation, modulation of key signaling pathways, and suppression of inflammation.
Future research should prioritize direct in vivo studies on MMPB to confirm its carcinogenicity and to validate the efficacy of these chemopreventive agents specifically against it. Furthermore, studies on combination therapies, such as the co-administration of budesonide with pioglitazone or nicotinamide, have shown synergistic effects and represent a promising avenue for enhancing preventive efficacy.[6][7][11][12] A deeper understanding of the metabolic pathways of MMPB will be crucial for the rational design and development of targeted and effective chemopreventive strategies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cancer Preventive Activities of Tea Catechins [mdpi.com]
- 3. Comparison between in vivo mutagenicity and carcinogenicity in multiple organs by benzo[a]pyrene in the lacZ transgenic mouse (Muta Mouse) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of green tea and black tea on 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone bioactivation, DNA methylation, and lung tumorigenesis in A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Metabolism of 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) In A/J Mouse Lung and Effect of Cigarette Smoke Exposure on In Vivo Metabolism to Biological Reactive Intermediates [pmiscience.com]
- 8. dovepress.com [dovepress.com]
- 9. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) (IARC Summary & Evaluation, Volume 37, 1985) [inchem.org]
- 10. Inhibition of N-nitrosodiethylamine- and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced tumorigenesis in A/J mice by green tea and black tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tobacco carcinogen 4-[methyl(nitroso)amino]-1-(3-pyridinyl)-1-butanone (NNK) drives metabolic rewiring and epigenetic reprograming in A/J mice lung cancer model and prevention with diallyl sulphide (DAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative effectiveness of chemopreventive interventions for colorectal cancer: protocol for a systematic review and network meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Methyl-1-(3-pyridyl)-1-butanone
This document provides a detailed protocol for the safe handling and disposal of 3-Methyl-1-(3-pyridyl)-1-butanone. As a synthesized compound, it is imperative for laboratory personnel to manage its waste stream with a rigorous adherence to safety and regulatory compliance. This guide is structured to provide researchers, scientists, and drug development professionals with the essential, step-by-step guidance necessary for responsible disposal, grounded in the principles of chemical safety and environmental stewardship established by federal regulations.
The procedural choices outlined below are based on the compound's chemical structure, which features a ketone functional group and a pyridine ring, a structure related to nicotine. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guide synthesizes best practices from data on analogous substances to ensure a cautious and compliant approach.
Part 1: Hazard Assessment and Waste Characterization
The foundational step in proper chemical disposal is a thorough hazard assessment, as mandated by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2] All generators of chemical waste are legally required to perform a "hazardous waste determination."[2] Given the structure of this compound, it must be treated as hazardous waste until proven otherwise.
The primary hazards are inferred from its structural components:
-
Ketone Group: Ketones, such as Methyl Ethyl Ketone (MEK), are often highly flammable liquids that pose a significant fire risk.[3][4] Their vapors can form explosive mixtures with air and may travel to an ignition source.[4]
-
Pyridine Ring (Nicotine-Related Structure): Nicotine and many of its derivatives are classified by the EPA as P075 acute hazardous waste due to their high toxicity.[5][6] Structurally similar compounds, like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), are known carcinogens.[7][8][9] Therefore, a high degree of caution regarding toxicity is warranted.
Hazard Summary Table
| Hazard Classification | Inferred Risk | Rationale & Precautionary Action |
| Ignitability | High. Likely a flammable liquid (EPA Characteristic D001).[10] | Based on the butanone structure.[3][4] Store away from all heat, sparks, and open flames.[11] Use only non-sparking tools and explosion-proof equipment.[3] |
| Toxicity | High. Potential acute toxicity and/or carcinogenicity. | Based on the pyridine ring, analogous to nicotine (P075 acute hazardous waste) and NNK (carcinogen).[5][7][8][9] Handle with full PPE and avoid all routes of exposure. |
| Reactivity | Moderate. | Ketones can be incompatible with strong oxidizing agents, bases, and reducing agents.[4] Segregation from incompatible materials is critical to prevent violent reactions. |
This initial characterization dictates that the compound must be managed as hazardous waste. Always consult your institution's Chemical Hygiene Plan (CHP) and designated Chemical Hygiene Officer for site-specific guidance.[12][13]
Part 2: Safety Protocols and Personal Protective Equipment (PPE)
Protecting laboratory personnel is the highest priority. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates the use of appropriate controls and PPE to minimize exposure to hazardous chemicals.[13][14][15]
Essential PPE and Handling Guidelines
-
Ventilation: All handling of this compound and its waste must occur within a certified chemical fume hood to prevent inhalation of potentially toxic and flammable vapors.[15][16]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use and change them immediately if contamination occurs.
-
Body Protection: A flame-retardant lab coat must be worn and kept fully fastened.
-
Hygiene: Never eat, drink, or smoke in areas where this chemical is handled.[7] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[16]
Part 3: Step-by-Step Disposal Protocol
The disposal process must be systematic and compliant with federal, state, and local regulations.[1][17] This protocol ensures waste is handled safely from the point of generation to its final disposition by a licensed disposal facility.[18]
Step 1: Waste Segregation
Proper segregation is crucial to prevent dangerous reactions and to manage disposal costs effectively.[2][19]
-
Dedicated Waste Stream: Designate a specific waste container solely for this compound and materials contaminated with it.
-
Avoid Mixing: DO NOT mix this waste with other chemical streams, particularly:
Step 2: Container Selection and Labeling
Proper containment and labeling are regulatory cornerstones of hazardous waste management.[14][20]
-
Container: Use a clean, sealable container made of a material compatible with the chemical (e.g., glass or polyethylene). The container must be in good condition and free of leaks.[1]
-
Labeling: The moment the first drop of waste enters the container, it must be labeled. The label must include:
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation in a designated SAA.[1][21]
-
Location: The SAA must be in the same room where the waste is generated.
-
Containment: Keep the waste container securely closed at all times, except when adding waste.[1] It is recommended to store the container in secondary containment to mitigate potential spills.
-
Quantity Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. However, for acutely hazardous wastes (which this should be treated as, by analogy to nicotine), the limit is 1 quart (or 1 kg of solid) .[21]
Step 4: Arranging for Licensed Disposal
This chemical waste cannot be disposed of down the drain or in regular trash.[6][19]
-
Professional Disposal: Arrange for pickup through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[2][22]
-
Documentation: Ensure all required waste manifests are completed accurately. The manifest system is an EPA-mandated tracking document that follows the waste from "cradle to grave."[18][20]
Part 4: Spill Management Protocol
Accidents require immediate and correct action to prevent injury and environmental contamination.[15]
-
Evacuate and Alert: Immediately alert personnel in the area. If the spill is large or poses a fire or significant inhalation hazard, evacuate the laboratory and contact your institution's emergency response team.
-
Control Vapors and Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment. Ensure ventilation is adequate (fume hood sash should be kept low).
-
Contain the Spill: Use an inert, non-combustible absorbent material (e.g., sand, vermiculite, or commercial sorbent pads) to dike the spill and prevent it from spreading.[16][23] Do not use combustible materials like paper towels.
-
Collect Waste: Wearing full PPE, carefully collect the absorbed material using non-sparking tools. Place the contaminated material into a designated, sealable container for hazardous waste.[16]
-
Decontaminate: Clean the spill area thoroughly. Surfaces can be decontaminated with an appropriate solvent (like ethanol), followed by a soap and water wash.[16] All materials used for decontamination are also considered hazardous waste and must be disposed of accordingly.
-
Label and Dispose: Seal and label the container holding the spill cleanup materials as "Hazardous Waste" and arrange for disposal following the protocol in Part 3.
Part 5: Disposal Decision Workflow
The following diagram outlines the critical decision points and procedural flow for the proper disposal of this compound.
Caption: Decision workflow from waste generation to final disposal.
References
- 1. pfw.edu [pfw.edu]
- 2. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 3. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 4. fishersci.com [fishersci.com]
- 5. documents.dnrec.delaware.gov [documents.dnrec.delaware.gov]
- 6. digitalmedia.hhs.gov [digitalmedia.hhs.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone | C10H13N3O2 | CID 47289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. msds.carboline.com [msds.carboline.com]
- 12. osha.gov [osha.gov]
- 13. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 14. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 15. ipgsf.com [ipgsf.com]
- 16. benchchem.com [benchchem.com]
- 17. cehs.siu.edu [cehs.siu.edu]
- 18. epa.gov [epa.gov]
- 19. vumc.org [vumc.org]
- 20. epa.gov [epa.gov]
- 21. ehrs.upenn.edu [ehrs.upenn.edu]
- 22. cleanchemlab.com [cleanchemlab.com]
- 23. cdn11.bigcommerce.com [cdn11.bigcommerce.com]
A Researcher's Guide to Handling 3-Methyl-1-(3-pyridyl)-1-butanone: A Focus on Personal Protective Equipment
In the dynamic landscape of pharmaceutical research and development, the safe handling of novel compounds is paramount. 3-Methyl-1-(3-pyridyl)-1-butanone, a ketone derivative with potential applications in medicinal chemistry, requires a meticulous approach to laboratory safety. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Profile
Before delving into specific PPE recommendations, it is crucial to understand the known and potential hazards associated with this compound. While comprehensive toxicological data may be limited for novel compounds, a review of available Safety Data Sheets (SDS) indicates that it should be handled with care. The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, our PPE strategy is designed to create a comprehensive barrier against these risks.
Core PPE Ensemble for this compound
The selection of appropriate PPE is not a one-size-fits-all approach. It is dictated by the specific procedures being undertaken, the quantities of the compound being handled, and the potential for aerosolization. The following table outlines the recommended PPE for routine laboratory operations involving this compound.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier to prevent dermal absorption. Double-gloving is recommended for extended operations or when handling concentrated solutions. |
| Eye Protection | Chemical Splash Goggles or Safety Glasses with Side Shields | Protects the eyes from accidental splashes of the compound or its solutions. A face shield should be used in conjunction with goggles when there is a significant splash risk. |
| Body Protection | Laboratory Coat | A standard laboratory coat made of a suitable material (e.g., cotton or a flame-resistant blend) protects against minor spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | For procedures with a high likelihood of generating aerosols or dust, a NIOSH-approved respirator may be necessary. The specific type of respirator should be determined by a formal risk assessment. |
Step-by-Step Guide to Donning and Doffing PPE
The effectiveness of PPE is as much about its correct use as it is about its selection. The following workflow is designed to minimize the risk of contamination during the donning and doffing process.
Caption: Workflow for donning and doffing PPE.
Operational and Disposal Plans
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure. Ensure that the fume hood has adequate airflow and is functioning correctly before commencing work.
Spill Management: In the event of a spill, evacuate the immediate area and alert your laboratory's safety officer. Small spills can typically be absorbed with an inert material (e.g., vermiculite, sand) and placed in a sealed container for disposal. For large spills, follow your institution's emergency procedures.
Waste Disposal: All waste materials contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.
In Case of Exposure
A proactive approach to safety includes being prepared for accidental exposures.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these stringent PPE and handling protocols, researchers can confidently and safely work with this compound, ensuring both personal well-being and the advancement of scientific discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
